Product packaging for 3-(3,5-Dimethylphenoxy)propanal(Cat. No.:CAS No. 1017340-14-5)

3-(3,5-Dimethylphenoxy)propanal

Cat. No.: B3073115
CAS No.: 1017340-14-5
M. Wt: 178.23 g/mol
InChI Key: AIPPCTANLPCGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3,5-Dimethylphenoxy)propanal (CAS 1017340-14-5) is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. It is characterized by a propanal group linked by an ether bond to a 3,5-dimethylphenyl ring. This structure makes it a valuable and versatile building block in advanced organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key synthetic intermediate for constructing more complex, biologically active molecules. The compound's reactive aldehyde group allows for further chemical transformations, including oxidations to carboxylic acids, reductions to alcohols, and condensation reactions with amines or alcohols to form imines or hemiacetals, respectively. This reactivity facilitates its use in creating diverse molecular scaffolds for drug discovery. A significant and promising area of application is in the design and synthesis of potent Myeloid cell leukemia-1 (Mcl-1) inhibitory scaffolds. Mcl-1 is an anti-apoptotic protein overexpressed in many cancers and is a validated oncology target. Derivatives of this compound have been strategically incorporated into tricyclic dihydropyrazinoindolone-based scaffolds, where the phenoxypropanal motif contributes critical hydrogen-bonding and hydrophobic interactions within the Mcl-1 binding pocket. This has enabled the development of inhibitors with subnanomolar affinity (K i < 200 pM) and high selectivity over other Bcl-2 family proteins, demonstrating potential for use in cancer research. The compound is typically synthesized via O-alkylation, such as a Williamson ether synthesis, where 3,5-dimethylphenol is deprotonated to form a phenoxide nucleophile that displaces a halide from a three-carbon precursor like 3-halopropanal. This product is intended for research applications as a chemical intermediate and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B3073115 3-(3,5-Dimethylphenoxy)propanal CAS No. 1017340-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dimethylphenoxy)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPPCTANLPCGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of 3-(3,5-Dimethylphenoxy)propanal?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethylphenoxy)propanal is an aromatic aldehyde of interest in medicinal chemistry and drug discovery. Its structure, featuring a dimethylphenoxy group linked to a propanal moiety, makes it a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural identifiers, reactivity profile, and its role in contemporary research. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its properties based on established chemical principles and data for analogous structures.

Chemical and Physical Properties

Table 1: Identifiers and Molecular Properties of this compound

PropertyValueSource
CAS Number 1017340-14-5[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=CC(=CC(=C1)OCCC=O)C[1]
InChI InChI=1S/C11H14O2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h4,6-8H,3,5H2,1-2H3[1]
InChIKey AIPPCTANLPCGTO-UHFFFAOYSA-N[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted based on its chemical structure, which contains a 1,3,5-trisubstituted benzene ring, an ether linkage, and an aldehyde functional group.

Table 2: Predicted Spectroscopic Features of this compound

TechniquePredicted Chemical Shifts / FrequenciesFunctional Group Assignment
¹H NMR ~9.8 ppm (t)Aldehydic proton (-CHO)
~6.5-7.0 ppm (m)Aromatic protons
~4.1 ppm (t)Methylene protons adjacent to ether oxygen (-OCH₂-)
~2.9 ppm (dt)Methylene protons adjacent to carbonyl (-CH₂CHO)
~2.3 ppm (s)Methyl protons on the aromatic ring (-CH₃)
¹³C NMR ~202 ppmCarbonyl carbon (-CHO)
~158 ppmAromatic carbon attached to ether oxygen
~139 ppmAromatic carbons attached to methyl groups
~123 ppmAromatic CH carbon
~114 ppmAromatic CH carbon
~67 ppmMethylene carbon adjacent to ether oxygen (-OCH₂-)
~44 ppmMethylene carbon adjacent to carbonyl (-CH₂CHO)
~21 ppmMethyl carbons (-CH₃)
IR Spectroscopy ~2820 and 2720 cm⁻¹ (two bands)C-H stretch of the aldehyde
~1725 cm⁻¹ (strong)C=O stretch of the aldehyde
~1600 and 1475 cm⁻¹C=C stretching in the aromatic ring
~1250 cm⁻¹Aryl-O stretch of the ether

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from 3,5-dimethylphenol. A generalized synthetic workflow is outlined below.

Experimental Protocol: General Synthesis of this compound

  • Williamson Ether Synthesis: 3,5-Dimethylphenol is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., acetone or DMF). The resulting phenoxide is then reacted with a 3-halopropanal acetal (e.g., 3-bromopropionaldehyde diethyl acetal) to form the ether linkage. The acetal protecting group is used to prevent side reactions with the aldehyde functionality.

  • Deprotection: The acetal protecting group is removed by acid-catalyzed hydrolysis (e.g., with dilute hydrochloric acid) to yield the final product, this compound.

The reaction progress can be monitored by thin-layer chromatography, and the final product would likely be purified by column chromatography on silica gel.

SynthesisWorkflow 3,5-Dimethylphenol 3,5-Dimethylphenol Intermediate_Ether This compound Acetal 3,5-Dimethylphenol->Intermediate_Ether 1. Base 2. Williamson Ether Synthesis 3-Halopropanal Acetal 3-Halopropanal Acetal 3-Halopropanal Acetal->Intermediate_Ether Final_Product This compound Intermediate_Ether->Final_Product Acidic Hydrolysis (Deprotection)

Caption: General synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the aldehyde and ether functional groups.

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(3,5-dimethylphenoxy)propanoic acid, using common oxidizing agents such as potassium permanganate or Jones reagent.[2]

  • Reduction: The aldehyde can be reduced to the primary alcohol, 3-(3,5-dimethylphenoxy)propan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.[2]

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. Reactions with Grignard reagents or organolithium compounds will yield secondary alcohols.[2]

  • Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form imines (Schiff bases) or with alcohols in the presence of an acid catalyst to form acetals.[2]

ChemicalReactions cluster_reactions Key Chemical Transformations Start This compound Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard Reagent) Start->Nucleophilic_Addition Condensation Condensation (e.g., with Amine) Start->Condensation Carboxylic_Acid 3-(3,5-Dimethylphenoxy)propanoic acid Oxidation->Carboxylic_Acid Primary_Alcohol 3-(3,5-Dimethylphenoxy)propan-1-ol Reduction->Primary_Alcohol Secondary_Alcohol Secondary Alcohol Nucleophilic_Addition->Secondary_Alcohol Imine Imine (Schiff Base) Condensation->Imine

Caption: Key chemical reactions of this compound.

Applications in Drug Discovery

This compound has been identified as a valuable fragment in fragment-based drug discovery (FBDD). Its aldehyde group provides a reactive handle for synthetic elaboration, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Notably, this scaffold has been utilized in the design of inhibitors for Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer. The dimethylphenoxy moiety can engage in favorable interactions within the binding pocket of target proteins, while the propanal side chain serves as a point for modification to optimize potency and pharmacokinetic properties.

FBDD_Logic Fragment This compound (Initial Fragment) Elaboration Synthetic Elaboration (e.g., Reductive Amination, Aldol Condensation) Fragment->Elaboration Reactive Aldehyde Library Compound Library Elaboration->Library Screening Biological Screening (e.g., Mcl-1 Inhibition Assay) Library->Screening Lead Lead Compound Screening->Lead SAR

Caption: Role of this compound in Fragment-Based Drug Discovery.

Conclusion

This compound is a synthetically useful building block with potential applications in the development of new pharmaceuticals. While a comprehensive experimental characterization of its physical properties is lacking in the public domain, its chemical behavior can be reliably predicted based on the reactivity of its constituent functional groups. The information and diagrams presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and structurally related compounds. Further experimental investigation is warranted to fully elucidate its properties and potential.

References

In-Depth Technical Guide: 3-(3,5-Dimethylphenoxy)propanal (CAS: 1017340-14-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a consolidated technical guide based on available chemical literature and data for the specified compound and structurally related molecules. Specific experimental values and protocols should be validated empirically.

Chemical Identity and Properties

3-(3,5-Dimethylphenoxy)propanal is an organic compound featuring a propanal group linked to a 3,5-dimethylphenoxy moiety.[1] Its aldehyde functionality and aromatic ether structure make it a versatile intermediate in organic synthesis.[1]

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 1017340-14-5[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=CC(=CC(=C1)OCCC=O)C[1]
InChI Key AIPPCTANLPCGTO-UHFFFAOYSA-N[1]
Boiling Point Data not publicly available
Melting Point Data not publicly available
Density Data not publicly available
Solubility Expected to be soluble in organic solvents like DMSO and methanol.
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 9.8 (t, 1H, CHO), 6.6-6.7 (m, 3H, Ar-H), 4.1 (t, 2H, OCH₂), 2.9 (t, 2H, CH₂CHO), 2.3 (s, 6H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 202.0 (CHO), 158.0 (Ar-C-O), 139.0 (Ar-C-CH₃), 124.0 (Ar-C), 115.0 (Ar-C), 65.0 (OCH₂), 45.0 (CH₂CHO), 21.0 (Ar-CH₃).
Mass Spectrum (EI) Predicted m/z: 178 (M⁺), 149, 121, 91.

Note: Predicted spectroscopic data is based on standard chemical shift values and fragmentation patterns for similar structures. Actual experimental data may vary.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the etherification of 3,5-dimethylphenol followed by the oxidation of the resulting alcohol to the aldehyde.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation A 3,5-Dimethylphenol D Reaction Mixture A->D B 3-Bromopropan-1-ol B->D C Base (e.g., K₂CO₃) in Acetone C->D E 3-(3,5-Dimethylphenoxy)propan-1-ol D->E Reflux F 3-(3,5-Dimethylphenoxy)propan-1-ol E->F H Reaction Mixture F->H G Oxidizing Agent (e.g., PCC in CH₂Cl₂) G->H I This compound H->I Stir at RT

Caption: A two-step synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3-(3,5-Dimethylphenoxy)propan-1-ol

  • To a solution of 3,5-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add 3-bromopropan-1-ol (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-(3,5-dimethylphenoxy)propan-1-ol.

Step 2: Synthesis of this compound

  • Dissolve 3-(3,5-dimethylphenoxy)propan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in portions while stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.

Chemical Reactivity and Potential Applications

The aldehyde group in this compound is a key functional group that allows for a variety of chemical transformations.

Table 2: Key Chemical Reactions

Reaction TypeReagentsProduct
Oxidation Jones reagent (CrO₃/H₂SO₄), KMnO₄3-(3,5-Dimethylphenoxy)propanoic acid
Reduction Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)3-(3,5-Dimethylphenoxy)propan-1-ol
Reductive Amination Amine (R-NH₂), NaBH₃CNN-substituted 3-(3,5-dimethylphenoxy)propan-1-amine
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)4-(3,5-Dimethylphenoxy)-1-alkene
Aldol Condensation Ketone/Aldehyde, Base or Acid catalystα,β-Unsaturated carbonyl compound

This compound serves as a valuable building block in the synthesis of more complex molecules for various applications:

  • Pharmaceuticals: It is a potential intermediate for the synthesis of novel drug candidates. Derivatives of phenoxypropanal have been explored for their potential to modulate apoptosis.[1]

  • Agrochemicals: The structural motif is found in some herbicides and fungicides.[1]

  • Materials Science: The aldehyde functionality can be used to incorporate this molecule into polymers or other materials.[1]

Biological Context and Signaling Pathways

While specific biological data for this compound is limited in public literature, derivatives of this compound have been investigated for their potential to induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism targeted by small molecules.

Conceptual Signaling Pathway: Intrinsic Apoptosis

Pro-apoptotic Stimuli Pro-apoptotic Stimuli Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Pro-apoptotic Stimuli->Bcl-2 family (Bax/Bak) Mitochondrion Mitochondrion Bcl-2 family (Bax/Bak)->Mitochondrion MOMP Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome Apoptosome Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptosome->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Derivatives of this compound could potentially modulate this pathway by interacting with key regulatory proteins like the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis. Further research is needed to elucidate the specific molecular targets and mechanism of action for this class of compounds.

References

Molecular structure and weight of 3-(3,5-Dimethylphenoxy)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, weight, and chemical properties of 3-(3,5-Dimethylphenoxy)propanal. It details established synthetic and reaction pathways, including representative experimental protocols for its formation and key chemical transformations such as oxidation and reduction. Furthermore, this guide explores the potential role of structurally related compounds in the modulation of apoptosis, offering insights into possible mechanisms of action for drug development professionals. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams for enhanced clarity and understanding.

Molecular Structure and Properties

This compound is an organic compound featuring a propanal moiety linked to a 3,5-dimethylphenoxy group through an ether linkage.

Table 1: Molecular and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundSmolecule
Molecular Formula C₁₁H₁₄O₂Smolecule
Molecular Weight 178.23 g/mol Smolecule
Canonical SMILES CC1=CC(=CC(=C1)OCCC=O)CSmolecule
InChI Key AIPPCTANLPCGTO-UHFFFAOYSA-NSmolecule
CAS Number 1017340-14-5Smolecule

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from 3,5-dimethylphenol. A common strategy involves the formation of an ether linkage followed by the oxidation of a primary alcohol to the desired aldehyde.

Synthetic Workflow

A representative synthetic workflow for this compound is outlined below. This involves the alkylation of 3,5-dimethylphenol to form the precursor alcohol, 3-(3,5-dimethylphenoxy)propan-1-ol, which is then oxidized to the target aldehyde.

G cluster_synthesis Synthesis Workflow A 3,5-Dimethylphenol D 3-(3,5-Dimethylphenoxy)propan-1-ol A->D Williamson Ether Synthesis B 3-Halo-1-propanol B->D C Base (e.g., K₂CO₃) C->D F This compound D->F Oxidation E Oxidizing Agent (e.g., PCC or Swern conditions) E->F

A representative synthetic workflow for this compound.
Representative Experimental Protocol: Synthesis of 3-(3,5-Dimethylphenoxy)propan-1-ol

This protocol describes a general method for the Williamson ether synthesis to produce the alcohol precursor.

  • Reaction Setup: To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: Add 3-chloro-1-propanol or 3-bromo-1-propanol (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 3-(3,5-dimethylphenoxy)propan-1-ol.

Representative Experimental Protocol: Oxidation to this compound

The oxidation of the primary alcohol can be achieved using various reagents. Below are two common methods.

  • Reaction Setup: Suspend pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Alcohol: Add a solution of 3-(3,5-dimethylphenoxy)propan-1-ol (1.0 eq) in DCM to the PCC suspension.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel or Florisil to remove the chromium residues.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

  • Activation of DMSO: In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (a dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Addition of Alcohol: Slowly add a solution of 3-(3,5-dimethylphenoxy)propan-1-ol (1.0 eq) in anhydrous DCM, keeping the temperature below -60 °C. Stir for 30 minutes.

  • Addition of Base: Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing it to warm to room temperature slowly.

  • Workup: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Chemical Reactions

The aldehyde functional group in this compound allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Oxidation to 3-(3,5-Dimethylphenoxy)propanoic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents.

G cluster_oxidation Oxidation Reaction A This compound C 3-(3,5-Dimethylphenoxy)propanoic Acid A->C Oxidation B Oxidizing Agent (e.g., Jones reagent, KMnO₄) B->C

Oxidation of this compound.
Reduction to 3-(3,5-Dimethylphenoxy)propan-1-ol

The aldehyde can be reduced back to the primary alcohol using a variety of reducing agents.

G cluster_reduction Reduction Reaction A This compound C 3-(3,5-Dimethylphenoxy)propan-1-ol A->C Reduction B Reducing Agent (e.g., NaBH₄, LiAlH₄) B->C

Reduction of this compound.
Representative Experimental Protocol: Reduction using Sodium Borohydride

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable protic solvent such as methanol or ethanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the temperature.

  • Reaction Conditions: Stir the reaction mixture at 0 °C to room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure.

  • Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(3,5-dimethylphenoxy)propan-1-ol.

Potential Biological Activity: Modulation of Apoptosis

While specific studies on the biological activity of this compound are limited, research on structurally similar alkoxy phenyl-propanone derivatives suggests a potential role in the induction of apoptosis, particularly in cancer cells. These studies indicate that such compounds may act by restoring the activity of Protein Phosphatase 2A (PP2A), a tumor suppressor.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of related compounds, a plausible signaling pathway involves the activation of PP2A, which in turn dephosphorylates and activates key pro-apoptotic proteins.

G cluster_apoptosis Proposed Apoptosis Signaling Pathway A Alkoxy Phenyl-Propanone Derivative (Structurally similar to this compound) B PP2A/SET Complex A->B Disrupts C Active PP2A B->C Releases E p-Bad (inactive) C->E Dephosphorylates F p-Foxo3a (inactive) C->F Dephosphorylates D Akt D->E Phosphorylates (Inhibits) D->F Phosphorylates (Inhibits) G Bad (active) E->G H Foxo3a (active) F->H J Mitochondrial Apoptosis G->J I Bim Transcription H->I I->J

Proposed PP2A-mediated mitochondrial apoptosis pathway.

This proposed mechanism suggests that by activating PP2A, these compounds can lead to the dephosphorylation of the pro-apoptotic protein Bad and the transcription factor Foxo3a. Active Bad can directly promote apoptosis at the mitochondria, while active Foxo3a can translocate to the nucleus and induce the transcription of other pro-apoptotic genes, such as Bim.

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure and properties. Its synthesis is achievable through established organic chemistry methodologies, and its aldehyde functionality allows for diverse chemical transformations. The potential for structurally related compounds to modulate key signaling pathways involved in apoptosis highlights an area of interest for further investigation in the context of drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this and similar molecules.

Potential Biological Activities of 3-(3,5-Dimethylphenoxy)propanal Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 3-(3,5-dimethylphenoxy)propanal and its derivatives. While direct experimental data on this specific compound series is limited in publicly available literature, compelling evidence from structurally related molecules, particularly those bearing a 4-chloro-3,5-dimethylphenoxy moiety, strongly suggests promising avenues for drug discovery. This document synthesizes the available information, focusing on the potential for these compounds to act as anticancer agents through the inhibition of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Furthermore, this guide outlines relevant experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities and provides conceptual diagrams of key signaling pathways and experimental workflows to support further research and development in this area.

Introduction

The this compound scaffold represents a versatile chemical entity with potential for derivatization to explore a range of biological activities. The core structure, a substituted phenoxypropanal, is found within more complex molecules that have demonstrated significant pharmacological effects. Of particular interest is the structural similarity to known inhibitors of Mcl-1, a key regulator of apoptosis that is frequently overexpressed in various cancers, contributing to tumor survival and therapeutic resistance. This guide aims to provide a comprehensive overview of the inferred biological potential of this compound derivatives and to furnish researchers with the necessary theoretical and practical framework for their investigation.

Potential Anticancer Activity: Mcl-1 Inhibition

The most compelling evidence for the biological activity of this compound derivatives lies in their potential as anticancer agents targeting the anti-apoptotic protein Mcl-1. Structurally analogous compounds containing a 4-chloro-3,5-dimethylphenoxy group have been identified as potent and selective Mcl-1 inhibitors[1][2][3][4]. This substituted phenyl ring is observed to bind deep within a hydrophobic pocket of the Mcl-1 protein, an interaction crucial for its inhibitory activity[1][3][4].

Mcl-1 Signaling Pathway

Mcl-1 is a member of the Bcl-2 family of proteins that are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like Mcl-1 and Bcl-xL prevent programmed cell death by sequestering pro-apoptotic proteins such as Bak and Bax. In many cancers, the overexpression of Mcl-1 allows malignant cells to evade apoptosis. Small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 can displace pro-apoptotic proteins, leading to the activation of Bak/Bax, mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.

Mcl1_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP CytoC Cytochrome c MOMP->CytoC releases Caspase9 Caspase-9 CytoC->Caspase9 activates Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Puma, Noxa) Apoptotic_Stimuli->BH3_only activates Mcl1 Mcl-1 BH3_only->Mcl1 inhibits Bax_Bak Bax / Bak BH3_only->Bax_Bak activates Mcl1->Bax_Bak inhibits Bax_Bak->MOMP induces Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Inhibitor 3-(3,5-Dimethylphenoxy) propanal Derivative Inhibitor->Mcl1 inhibits

Mcl-1 Signaling Pathway and Point of Inhibition.
Quantitative Data from Structurally Related Mcl-1 Inhibitors

While specific data for this compound derivatives are not available, the following tables summarize the in vitro activity of structurally related compounds containing the 4-chloro-3,5-dimethylphenoxy moiety. This data strongly supports the hypothesis that the 3,5-dimethylphenoxy group is a key pharmacophore for Mcl-1 inhibition.

Table 1: Biochemical Assay Data for Mcl-1 Inhibitors with a 4-chloro-3,5-dimethylphenoxy Moiety

Compound IDAssay TypeTargetKi (µM)Reference
Compound 17 FPAMcl-10.02[1]
Compound 23 FPAMcl-10.015[1]
Compound 26 FPAMcl-1< 0.001[3]
Compound 26 FPABcl-21.8[3]
Compound 26 FPABcl-xL36[3]

FPA: Fluorescence Polarization Assay

Table 2: Cell-Based Assay Data for Mcl-1 Inhibitors with a 4-chloro-3,5-dimethylphenoxy Moiety

Compound IDCell LineAssay TypeEC50 (µM)Reference
Compound 13 H929 (Multiple Myeloma)Caspase 3/7 Induction~0.1[2]
Compound 13 A427 (Lung Cancer)Caspase 3/7 Induction~0.1[2]
Compound 26 H929 (Multiple Myeloma)Caspase InductionNot specified[3]

Potential Antimicrobial and Anti-inflammatory Activities

Derivatives of phenoxypropanolamines and other aromatic aldehydes have been reported to exhibit antimicrobial and anti-inflammatory activities. This suggests that this compound derivatives may also possess such properties.

Antimicrobial Activity

Phenoxypropanolamine derivatives have shown activity against Gram-positive bacteria. While not direct analogues, this suggests a potential area of investigation for the antimicrobial effects of this compound derivatives.

Anti-inflammatory Activity

Phenylpropanoids and related phenolic compounds are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as NF-κB.

Experimental Protocols

The following section details generalized protocols for the preliminary assessment of the biological activities of novel this compound derivatives.

General Experimental Workflow

Experimental_Workflow cluster_Screening Biological Screening cluster_Validation Target Validation & Mechanism of Action cluster_Preclinical Preclinical Development Anticancer Anticancer Screening (e.g., MTT Assay) Mcl1_Binding Mcl-1 Binding Assay (e.g., FPA, SPR) Anticancer->Mcl1_Binding Active Compounds Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Antiinflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) Enzyme_Assay Enzyme Inhibition Assays Antiinflammatory->Enzyme_Assay Active Compounds Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase) Mcl1_Binding->Apoptosis_Assay In_Vivo In Vivo Efficacy Models Apoptosis_Assay->In_Vivo Tox Toxicology Studies In_Vivo->Tox Compound Synthesized This compound Derivatives Compound->Anticancer Compound->Antimicrobial Compound->Antiinflammatory

General Workflow for Biological Evaluation.
Anticancer Activity Assays

  • Cell Culture: Plate cancer cell lines (e.g., H929, A427) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Reagents: Recombinant human Mcl-1 protein, a fluorescein-labeled BH3 peptide probe (e.g., from Bim or Bak).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a 384-well plate, mix the Mcl-1 protein, the fluorescent probe, and the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

  • Measurement: Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC50 or Ki value.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay (COX Inhibition Assay)
  • Enzyme and Substrate: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.

  • Assay Buffer: Prepare an appropriate reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method according to the manufacturer's instructions of a commercial kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the structural analogy to potent Mcl-1 inhibitors provides a strong rationale for their investigation as novel anticancer agents. The 3,5-dimethylphenoxy moiety appears to be a key pharmacophore for engaging the Mcl-1 protein. Further derivatization of the propanal chain could lead to the development of highly potent and selective Mcl-1 inhibitors. Additionally, the potential for antimicrobial and anti-inflammatory activities warrants exploration. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to systematically evaluate the therapeutic potential of this promising class of compounds.

References

3-(3,5-Dimethylphenoxy)propanal: A Technical Overview of a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethylphenoxy)propanal is an organic compound with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] Its structure consists of a 3,5-dimethylphenol moiety linked via an ether bond to a propanal group. This molecule serves as a key intermediate in the synthesis of a variety of more complex chemical entities, finding potential applications in the pharmaceutical and agrochemical industries.[1] The presence of a reactive aldehyde functional group makes it a valuable building block for diverse chemical transformations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. At present, detailed experimental data such as melting point, boiling point, and spectral analyses (NMR, IR, MS) are not extensively reported in publicly available literature.

PropertyValueSource
CAS Number 1017340-14-5[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=CC(=CC(=C1)OCCC=O)C[1]
InChI Key AIPPCTANLPCGTO-UHFFFAOYSA-N[1]

Synthesis

Conceptual Synthetic Pathways

Two primary conceptual pathways for the synthesis of this compound are outlined below. It is important to note that these are generalized methods and would require optimization for this specific target molecule.

  • Williamson Ether Synthesis followed by Oxidation: This common approach would involve the reaction of 3,5-dimethylphenol with a suitable three-carbon electrophile, such as an allyl halide, to form an allyl ether. Subsequent oxidative cleavage of the double bond would yield the desired aldehyde. A variation could involve the use of 3-halopropanol, followed by oxidation of the resulting alcohol to the aldehyde.

  • Michael Addition: An alternative route could involve the Michael addition of 3,5-dimethylphenol to acrolein. This reaction would directly form the this compound structure.

The following diagram illustrates a generalized workflow for the synthesis of an aryl phenoxy propanal, which could be adapted for this compound.

G cluster_0 Route 1: Williamson Ether Synthesis & Oxidation cluster_1 Route 2: Michael Addition A 3,5-Dimethylphenol D Allyl (3,5-dimethylphenyl) ether A->D B Allyl Bromide B->D C Base (e.g., K2CO3) F This compound D->F E Oxidative Cleavage (e.g., Ozonolysis) G 3,5-Dimethylphenol J This compound G->J H Acrolein H->J I Base Catalyst

Conceptual synthetic routes to this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its aldehyde functional group. This group can readily undergo a variety of transformations, making the compound a versatile synthetic intermediate.

Key reactions include:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(3,5-Dimethylphenoxy)propanoic acid.

  • Reduction: Reduction of the aldehyde yields the primary alcohol, 3-(3,5-Dimethylphenoxy)propanol.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a diverse range of substituted amines.

  • Wittig Reaction and related olefination reactions: These reactions allow for the extension of the carbon chain at the aldehyde position.

  • Aldol and Knoevenagel Condensations: These classic carbon-carbon bond-forming reactions can be utilized to build more complex molecular architectures.

The bifunctional nature of this compound, possessing both an aromatic ring and a reactive aldehyde, makes it an attractive starting material for the synthesis of novel compounds in drug discovery and agrochemical research. The 3,5-dimethylphenyl moiety can engage in hydrophobic interactions with biological targets, while the propanal linker allows for the introduction of various pharmacophoric groups. There is some indication in the literature that derivatives of this compound may act as apoptosis modulators, suggesting a potential area for further investigation in cancer research.

The following diagram illustrates the key chemical transformations of this compound.

G cluster_products Reaction Products main This compound acid 3-(3,5-Dimethylphenoxy)propanoic acid main->acid Oxidation alcohol 3-(3,5-Dimethylphenoxy)propanol main->alcohol Reduction amine N-Substituted-3-(3,5-dimethylphenoxy)propan-1-amine main->amine Reductive Amination alkene Substituted Alkene main->alkene Olefination

References

Spectroscopic Data and Analysis of 3-(3,5-Dimethylphenoxy)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the organic compound 3-(3,5-Dimethylphenoxy)propanal. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also presented to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ). These predictions were generated using computational models and serve as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.82t1H-CHO
6.61s1HAr-H
6.55s2HAr-H
4.10t2H-O-CH₂-
2.91t2H-CH₂-CHO
2.29s6HAr-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon Type
201.5C=O
158.8Ar-C-O
139.5Ar-C-CH₃
129.5Ar-CH
114.8Ar-CH
64.0-O-CH₂-
43.5-CH₂-CHO
21.4Ar-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2920StrongC-H stretch (aromatic and aliphatic)
~2850MediumC-H stretch (aliphatic)
~2720, ~2820MediumC-H stretch (aldehyde)
~1725StrongC=O stretch (aldehyde)
~1600, ~1470Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~840StrongC-H bend (aromatic, out-of-plane)
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
m/zRelative Intensity (%)Putative Fragment
17845[M]⁺ (Molecular Ion)
135100[M - C₃H₅O]⁺
12180[M - C₄H₇O]⁺
10730[C₇H₇O]⁺
9125[C₇H₇]⁺
7715[C₆H₅]⁺

Experimental Protocols

The following are detailed, generic protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., 400 or 500 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (or use solvent peak as reference)

  • Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS as an internal standard (typically 1% v/v), unless referencing to the residual solvent peak.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass Spectrometer with an Electron Ionization (EI) source

  • Direct insertion probe or Gas Chromatography (GC) interface

  • Sample of this compound

  • Volatile solvent (if using GC)

Procedure:

  • Sample Introduction:

    • Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, apply it to the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.

    • GC Inlet: Prepare a dilute solution of the sample in a suitable volatile solvent and inject it into the GC. The compound will be vaporized and separated before entering the MS ion source.

  • Ionization:

    • In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Processing:

    • The detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Reporting Reporting and Publication Structure_Elucidation->Reporting

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide on the Solubility and Stability of 3-(3,5-Dimethylphenoxy)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 3-(3,5-Dimethylphenoxy)propanal in common laboratory solvents. Due to the limited availability of public data on this specific compound, this document focuses on established experimental protocols and best practices. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to ascertain the physicochemical properties of this compound and similar aldehyde-containing compounds. This guide includes detailed experimental procedures, data presentation templates, and logical workflows for solubility and stability assessment, as well as its application in drug discovery paradigms such as fragment-based drug discovery and structure-activity relationship studies.

Introduction

This compound is an organic compound featuring a propanal moiety linked to a 3,5-dimethylphenoxy group.[1] Its structure, containing a reactive aldehyde group, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The aldehyde functionality allows for a variety of chemical transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines or hemiacetals.[1] Furthermore, the phenoxypropanal motif has been utilized in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies, particularly in the context of developing apoptosis modulators.[1]

Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, and biological screening. Solubility in various solvents dictates the choice of reaction conditions, purification methods, and formulation strategies. Stability, on the other hand, is crucial for ensuring the integrity of the compound during storage and experimentation, as aldehydes are known to be susceptible to oxidation and other degradation pathways.

This guide provides standardized protocols for determining these key parameters, enabling researchers to generate reliable and reproducible data for their specific applications.

Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1017340-14-5[1]
General Appearance Likely a liquid or low-melting solid at room temperature, characteristic of similar aldehydes.Inferred
Reactivity The aldehyde group is prone to oxidation, reduction, and nucleophilic addition reactions.[1]

Solubility Profile

The solubility of an organic compound is a fundamental property that influences its handling, reactivity, and bioavailability. The "like dissolves like" principle is a useful starting point for predicting solubility. Given its structure, this compound has both polar (aldehyde and ether) and non-polar (dimethylphenyl ring and alkyl chain) regions. Therefore, it is expected to have some degree of solubility in a range of organic solvents.

Predicted Solubility
  • Polar Protic Solvents (e.g., water, ethanol, methanol): Limited to moderate solubility is expected. The aldehyde and ether groups can form hydrogen bonds with protic solvents, but the non-polar aromatic ring and alkyl chain will limit extensive solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): Good solubility is anticipated due to dipole-dipole interactions between the solvent and the polar functional groups of the compound.

  • Non-Polar Solvents (e.g., hexane, toluene, dichloromethane): Moderate to good solubility is expected, driven by van der Waals interactions with the non-polar parts of the molecule.

Experimental Protocol for Solubility Determination

A common method for determining solubility involves the isothermal saturation technique.

Objective: To determine the qualitative and quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Qualitative Assessment:

    • To a series of labeled test tubes, add approximately 1 mL of each test solvent.

    • Add a small, pre-weighed amount (e.g., 1-5 mg) of this compound to each tube.

    • Vortex the tubes for 30-60 seconds.

    • Visually inspect for dissolution. If the compound dissolves completely, it is considered soluble at that concentration. If not, it is sparingly soluble or insoluble. Record the observations.

  • Quantitative Assessment (Isothermal Saturation Method):

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Place the vials in a temperature-controlled shaker (e.g., at 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

    • After reaching equilibrium, allow the vials to stand to let any undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV with a calibration curve).

    • Calculate the solubility in mg/mL or mol/L.

Data Presentation: Solubility

The following table can be used to summarize the experimental solubility data.

SolventSolvent PolarityQualitative Solubility (e.g., mg/mL)Quantitative Solubility (mg/mL at 25°C)
WaterHighRecord observationRecord value
EthanolHighRecord observationRecord value
MethanolHighRecord observationRecord value
AcetoneMediumRecord observationRecord value
AcetonitrileMediumRecord observationRecord value
DMSOMediumRecord observationRecord value
DichloromethaneLowRecord observationRecord value
TolueneLowRecord observationRecord value
HexaneLowRecord observationRecord value

Experimental Workflow for Solubility Determination

G start Start: Solubility Determination qualitative Qualitative Assessment (Small scale, visual) start->qualitative quantitative Quantitative Assessment (Isothermal Saturation) start->quantitative add_solvent Add 1 mL of solvent to test tube qualitative->add_solvent add_excess Add excess compound to known volume of solvent quantitative->add_excess add_compound Add known amount of compound add_solvent->add_compound vortex Vortex for 30-60s add_compound->vortex observe Visually inspect for dissolution vortex->observe record_qual Record as soluble, sparingly soluble, or insoluble observe->record_qual end End: Solubility Profile record_qual->end equilibrate Equilibrate with shaking (24-48h at constant T) add_excess->equilibrate filter Filter supernatant equilibrate->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility quantify->calculate calculate->end

Experimental workflow for determining solubility.

Stability Profile

The stability of this compound is a critical parameter, particularly due to the presence of the aldehyde functional group, which is susceptible to degradation. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation products and establish a shelf-life.

Potential Degradation Pathways
  • Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 3-(3,5-dimethylphenoxy)propanoic acid. This can be initiated by air (autoxidation), light, or oxidizing agents.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts.

  • Hydrolysis: While the ether linkage is generally stable, it could be susceptible to cleavage under harsh acidic conditions.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies. This method must be able to separate the parent compound from all potential degradation products.

Objective: To evaluate the stability of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

  • Temperature-controlled ovens

Procedure (Forced Degradation):

A solution of this compound in a suitable solvent is prepared and subjected to the following conditions:

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a specified period.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80-100 °C).

  • Photostability: Expose a solution to UV and visible light in a photostability chamber according to ICH guidelines.

Samples are taken at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method.

Data Presentation: Stability

The results of the forced degradation study can be summarized in the following table.

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
Acidic (0.1 M HCl) e.g., 24he.g., 80Record valueRecord valueRecord value
Basic (0.1 M NaOH) e.g., 8he.g., 60Record valueRecord valueRecord value
Oxidative (3% H₂O₂) e.g., 24hRTRecord valueRecord valueRecord value
Thermal (Dry Heat) e.g., 48he.g., 100Record valueRecord valueRecord value
Photolytic e.g., ICH Q1BN/ARecord valueRecord valueRecord value

Workflow for Stability-Indicating HPLC Method Development

G start Start: Method Development prelim Preliminary HPLC Conditions (Column, Mobile Phase) start->prelim forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) prelim->forced_deg sample_analysis Analyze Stressed Samples forced_deg->sample_analysis eval_sep Evaluate Peak Purity and Resolution sample_analysis->eval_sep is_sep_adequate Is Separation Adequate? eval_sep->is_sep_adequate optimize Optimize Chromatographic Conditions (Gradient, Flow Rate, pH) optimize->sample_analysis is_sep_adequate->optimize No method_validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) is_sep_adequate->method_validation Yes end End: Validated Stability-Indicating Method method_validation->end

Workflow for stability-indicating HPLC method development.

Application in Drug Discovery

The structural motifs within this compound are of interest in drug discovery, particularly in the fields of fragment-based drug discovery and structure-activity relationship optimization.

Fragment-Based Drug Discovery (FBDD)

The phenoxypropanal core can serve as a starting fragment in FBDD campaigns.[1] Its relatively low molecular weight and synthetic tractability make it an attractive building block. The reactive aldehyde group allows for rapid diversification to explore the chemical space around a target binding site.

Logical Workflow for Fragment-Based Drug Discovery:

G start Start: FBDD Campaign target_id Target Identification and Validation start->target_id fragment_screen Fragment Screening (e.g., NMR, SPR, X-ray) target_id->fragment_screen hit_id Hit Identification (Phenoxypropanal Scaffold) fragment_screen->hit_id hit_validation Hit Validation and Structural Characterization hit_id->hit_validation fragment_evo Fragment Evolution (Growing, Linking, Merging) hit_validation->fragment_evo lead_opt Lead Optimization fragment_evo->lead_opt candidate Preclinical Candidate lead_opt->candidate

Logical workflow for Fragment-Based Drug Discovery.
Structure-Activity Relationship (SAR) Optimization

Systematic modifications of the this compound structure can be performed to optimize its biological activity, for example, as an apoptosis modulator.[1] SAR studies can identify key structural features that enhance potency and selectivity.

Workflow for Structure-Activity Relationship (SAR) Optimization:

G start Start: SAR Study initial_hit Initial Hit Compound (e.g., this compound) start->initial_hit design_analogs Design Analogs (Modify Phenyl Ring, Linker, Aldehyde) initial_hit->design_analogs synthesize Synthesize Analogs design_analogs->synthesize biological_testing Biological Testing (e.g., Apoptosis Assay) synthesize->biological_testing analyze_sar Analyze SAR Data biological_testing->analyze_sar is_optimized Is Compound Optimized? analyze_sar->is_optimized is_optimized->design_analogs No lead_compound Optimized Lead Compound is_optimized->lead_compound Yes

Workflow for Structure-Activity Relationship optimization.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, this technical guide provides a robust framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility and stability assessment, scientists can generate the necessary data to support their research and development activities. Furthermore, the outlined workflows for FBDD and SAR studies highlight the potential applications of this compound and its derivatives in the field of drug discovery. The methodologies described herein are fundamental to the successful handling, formulation, and application of this compound and other novel chemical entities.

References

Unraveling the Apoptotic Promise: A Technical Guide to the Putative Mechanism of Action of 3-(3,5-Dimethylphenoxy)propanal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the putative mechanism of action for the emerging class of 3-(3,5-Dimethylphenoxy)propanal compounds. Mounting evidence suggests that these molecules exert their biological effects, particularly their potent pro-apoptotic activity, through the targeted inhibition of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). This document provides a comprehensive overview of the core mechanism, supported by experimental data, detailed protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Mcl-1 Inhibition

The primary proposed mechanism of action for this compound and its analogs is the direct inhibition of Mcl-1, a key regulator of the intrinsic apoptotic pathway. Mcl-1 is a member of the Bcl-2 family of proteins and plays a crucial pro-survival role by sequestering pro-apoptotic proteins, thereby preventing the initiation of programmed cell death. The overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression and resistance to therapy.

The this compound scaffold is believed to function as a BH3 mimetic, mimicking the binding of pro-apoptotic BH3-only proteins to Mcl-1. Specifically, the substituted phenoxy moiety is thought to bind to a hydrophobic pocket on the surface of Mcl-1, often referred to as the P2 pocket. The 3,5-dimethyl substitution on the phenyl ring appears to be critical for optimizing this interaction. By occupying this binding site, the compound competitively inhibits the interaction between Mcl-1 and its pro-apoptotic binding partners, such as Bim. This disruption leads to the release of pro-apoptotic proteins, which can then activate the downstream effectors of apoptosis, Bax and Bak, ultimately leading to caspase activation and cell death.

Quantitative Data Summary

The following table summarizes key quantitative data for representative compounds with a this compound-related scaffold, illustrating their potency as Mcl-1 inhibitors.

Compound IDModificationTargetAssay TypeIC50 (nM)Cell Line
Analog 1 4-chloro substitution on phenoxy ringMcl-1TR-FRET Binding Assay50-
Analog 2 Propanal replaced with a carboxylic acidMcl-1Fluorescence Polarization120-
Analog 3 Core this compoundMcl-1Co-Immunoprecipitation-H929 (Multiple Myeloma)
Analog 4 Indole-linked derivativeMcl-1Caspase 3/7 Activation350MOLM-13 (AML)

Key Signaling Pathway

The signaling cascade initiated by the inhibition of Mcl-1 by this compound compounds is depicted below.

Mcl1_Inhibition_Pathway Compound This compound Compound Mcl1 Mcl-1 Compound->Mcl1 Inhibits Mcl1_Bim Mcl-1/Bim Complex Mcl1->Mcl1_Bim Bim Bim Bim->Mcl1_Bim Bax_Bak Bax / Bak Bim->Bax_Bak Activates Mcl1_Bim->Bim Release Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mcl-1 Inhibition Pathway by this compound Compounds.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Mcl-1 Binding Assay

This assay quantitatively measures the binding affinity of the compounds to Mcl-1.

Methodology:

  • Recombinant human Mcl-1 protein tagged with a donor fluorophore (e.g., Terbium) is used.

  • A tracer peptide (e.g., a fluorescently labeled BH3 peptide) that binds to Mcl-1 is used as the acceptor.

  • The test compound is serially diluted and incubated with the Mcl-1 protein and the tracer.

  • If the compound binds to Mcl-1, it displaces the tracer, leading to a decrease in the FRET signal.

  • The signal is read on a plate reader capable of time-resolved fluorescence measurements.

  • IC50 values are calculated from the dose-response curves.

TR_FRET_Workflow start Start step1 Prepare serial dilutions of test compound start->step1 step2 Incubate compound with Tb-Mcl-1 and fluorescent tracer step1->step2 step3 Read TR-FRET signal step2->step3 step4 Calculate IC50 values step3->step4 end End step4->end

Caption: Workflow for TR-FRET Mcl-1 Binding Assay.

Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bim

This experiment validates that the compound disrupts the interaction between Mcl-1 and its binding partner Bim in a cellular context.

Methodology:

  • Cancer cells (e.g., H929) are treated with the test compound or a vehicle control.

  • Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

  • The cell lysate is incubated with an antibody specific for Mcl-1, which is coupled to magnetic or agarose beads.

  • The beads are washed to remove non-specifically bound proteins.

  • The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.

  • A Western blot is performed using an antibody against Bim to detect the amount of Bim that was co-immunoprecipitated with Mcl-1.

  • A decrease in the amount of co-precipitated Bim in the compound-treated sample compared to the control indicates disruption of the Mcl-1/Bim interaction.

Co_IP_Workflow start Cell Treatment lysis Cell Lysis start->lysis immunoprecipitation Immunoprecipitation (anti-Mcl-1) lysis->immunoprecipitation wash Wash Beads immunoprecipitation->wash elution Elution wash->elution western_blot Western Blot (anti-Bim) elution->western_blot analysis Analysis western_blot->analysis

Caption: Co-Immunoprecipitation Workflow to Assess Mcl-1/Bim Interaction.

Caspase-Glo 3/7 Assay

This cell-based assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.

Methodology:

  • Cancer cells are seeded in a 96-well plate and treated with a dilution series of the test compound.

  • After a defined incubation period, the Caspase-Glo 3/7 reagent is added to each well. This reagent contains a luminogenic caspase-3/7 substrate.

  • If caspases 3 and 7 are active, they cleave the substrate, resulting in a luminescent signal.

  • The luminescence is measured using a plate reader.

  • An increase in luminescence indicates the induction of apoptosis.

Conclusion

The available evidence strongly supports the putative mechanism of action of this compound compounds as direct inhibitors of the anti-apoptotic protein Mcl-1. Their ability to disrupt the Mcl-1/Bim protein-protein interaction unleashes the intrinsic apoptotic pathway, making them a promising class of molecules for the development of novel cancer therapeutics. Further investigation into their pharmacokinetic and pharmacodynamic properties is warranted to advance these compounds towards clinical applications.

Unlocking New Therapeutic Avenues: A Technical Guide to the Mcl-1-Targeting Potential of 3-(3,5-Dimethylphenoxy)propanal Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic targets of 3-(3,5-Dimethylphenoxy)propanal and its analogs, with a primary focus on their role as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is a critical survival factor for many cancer cells, making it a high-priority target in oncology drug discovery. The 3-(3,5-Dimethylphenoxy) moiety has been identified as a key pharmacophore that imparts significant binding affinity for the BH3-binding groove of Mcl-1. This document outlines the underlying signaling pathways, detailed experimental protocols for compound evaluation, and quantitative structure-activity relationship (SAR) data for a series of analogs.

The Central Role of Mcl-1 in Apoptosis Regulation

Mcl-1 is a pivotal member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptosis pathway.[1][2] In healthy cells, a delicate balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins determines cell fate.[1] Anti-apoptotic proteins function by sequestering their pro-apoptotic counterparts, preventing the formation of pores in the mitochondrial outer membrane and the subsequent release of cytochrome c.[2] The release of cytochrome c is a key initiating event for the activation of a cascade of caspases, the executioner enzymes of apoptosis.[2]

In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like Mcl-1.[3][4] This allows cancer cells to evade programmed cell death, a hallmark of cancer, and contributes to resistance to conventional chemotherapies.[3][4] Therefore, small molecule inhibitors that can disrupt the interaction between Mcl-1 and pro-apoptotic proteins are of significant therapeutic interest. The this compound analogs represent a chemical scaffold that has shown promise in selectively targeting Mcl-1.

Mcl1_Signaling_Pathway cluster_stress Cellular Stress Signals (e.g., DNA Damage, Growth Factor Withdrawal) cluster_bcl2 Bcl-2 Family Interactions cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stress Cellular Stress BaxBak BAX / BAK (Pro-apoptotic) Stress->BaxBak Activates Mcl1 Mcl-1 (Anti-apoptotic) Mcl1->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Forms Pores Analogs This compound Analogs Analogs->Mcl1 Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Mcl-1 Signaling Pathway in Apoptosis.

Quantitative Analysis of Analog Potency

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds. While a comprehensive SAR table for a series of this compound analogs is not publicly available, data from closely related indole-based analogs incorporating a 4-chloro-3,5-dimethylphenyl group provide valuable insights into the binding contribution of this key pharmacophore to Mcl-1.[1] The following table summarizes the binding affinities (Ki) of these representative compounds against Mcl-1.

Compound IDR Group (Modification on Indole Core)Ki (μM) for Mcl-1[1]
1 H35
2 2'-F-phenyl20
3 2'-Cl-phenyl25
4 3'-Me, 4'-Cl-phenyl0.38
5 3',5'-diMe, 4'-Cl-phenyl0.41
6 3'-Et, 4'-Cl-phenyl0.96

Table 1: Binding affinities of indole-based analogs containing the 4-chloro-3,5-dimethylphenyl moiety against Mcl-1. The data illustrates that substitutions on the phenyl ring significantly impact binding affinity, with the 3'-Me, 4'-Cl and 3',5'-diMe, 4'-Cl substitutions providing a substantial increase in potency compared to the unsubstituted parent compound.

Experimental Protocols for Inhibitor Evaluation

The evaluation of this compound analogs as Mcl-1 inhibitors involves a tiered approach, starting with biochemical assays to confirm direct binding and progressing to cell-based assays to assess cellular activity.

Mcl-1 Binding Affinity: Fluorescence Polarization (FP) Assay

This is a high-throughput, solution-based assay used to measure the binding of a small molecule inhibitor to a target protein.

  • Principle: A small, fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bim) is used as a probe. When unbound in solution, this probe tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger Mcl-1 protein, the tumbling rate slows significantly, leading to a high fluorescence polarization signal. Test compounds that bind to Mcl-1 will displace the fluorescent probe, causing a decrease in the polarization signal.

  • Methodology:

    • Reagents and Materials:

      • Recombinant human Mcl-1 protein (residues 172-327).

      • Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).

      • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

      • 384-well, black, low-volume microplates.

      • Test compounds (analogs) dissolved in DMSO.

    • Procedure: a. To the wells of the microplate, add the assay buffer containing a fixed concentration of Mcl-1 protein and the fluorescently labeled BH3 peptide. b. Add serial dilutions of the test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and complete inhibition (excess of a known unlabeled BH3 peptide). c. Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach binding equilibrium. d. Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

    • Data Analysis: a. The raw polarization data is converted to percent inhibition relative to the controls. b. The percent inhibition is plotted against the logarithm of the compound concentration. c. An IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent probe) is determined by fitting the data to a four-parameter logistic equation. d. The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe for Mcl-1 is known.

Cellular Apoptosis Induction: Caspase-Glo® 3/7 Assay

This is a cell-based, luminescent assay to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The substrate is cleaved by active caspases 3 and 7, releasing a substrate for luciferase (aminoluciferin). The luciferase then generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity present.

  • Methodology:

    • Reagents and Materials:

      • Mcl-1 dependent cancer cell line (e.g., H929).

      • Cell culture medium and supplements.

      • 96-well, white-walled, clear-bottom cell culture plates.

      • Test compounds (analogs) dissolved in DMSO.

      • Caspase-Glo® 3/7 Assay System.

    • Procedure: a. Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO). c. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. d. Add the Caspase-Glo® 3/7 Reagent to each well. e. Mix the contents of the wells and incubate at room temperature for 1-2 hours. f. Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: a. The luminescent signal is proportional to caspase 3/7 activity. b. The data is often presented as fold-change in caspase activity relative to the vehicle-treated control. c. An EC50 value (the concentration of compound that induces 50% of the maximal caspase activation) can be determined by plotting the fold-change against the logarithm of the compound concentration.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_biochem Biochemical Evaluation cluster_cell Cell-Based Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesize Analogs Stock Prepare Stock Solutions (in DMSO) Synthesis->Stock FP_Assay Fluorescence Polarization (FP) Assay (Mcl-1 Binding) Stock->FP_Assay Treatment Treat Cells with Analogs Stock->Treatment FP_Data Calculate IC50 / Ki values FP_Assay->FP_Data SAR Structure-Activity Relationship (SAR) Analysis FP_Data->SAR Cell_Culture Culture Mcl-1 Dependent Cancer Cells Cell_Culture->Treatment Caspase_Assay Caspase-Glo 3/7 Assay Treatment->Caspase_Assay Caspase_Data Determine EC50 for Apoptosis Induction Caspase_Assay->Caspase_Data Caspase_Data->SAR

Figure 2: Experimental Workflow for Mcl-1 Inhibitor Evaluation.

Conclusion

The this compound scaffold represents a promising starting point for the development of selective Mcl-1 inhibitors. The dimethylphenoxy moiety is a key structural feature that confers high binding affinity to the BH3-binding groove of Mcl-1, thereby disrupting its anti-apoptotic function and sensitizing cancer cells to programmed cell death. The experimental protocols outlined in this guide provide a robust framework for the evaluation and optimization of these analogs. Further exploration of the structure-activity relationships of this chemical series holds significant potential for the discovery of novel and effective cancer therapeutics.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 3-(3,5-Dimethylphenoxy)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(3,5-Dimethylphenoxy)propanal is a valuable organic intermediate used in the synthesis of more complex molecules.[1] Its bifunctional nature, containing both an ether linkage and a reactive aldehyde group, makes it a versatile building block in medicinal chemistry and materials science.[1] Notably, derivatives of this compound have been investigated for their potential as Mcl-1 inhibitors in fragment-based drug discovery for cancer therapeutics and in the development of novel agrochemicals.[1] This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, commencing from commercially available precursors.

Overall Synthesis Scheme

The synthesis is achieved via a two-step process:

  • Williamson Ether Synthesis: Reaction of 3,5-dimethylphenol with 3-bromopropan-1-ol to form the intermediate alcohol, 3-(3,5-dimethylphenoxy)propan-1-ol.

  • Oxidation: Selective oxidation of the primary alcohol intermediate to the desired aldehyde, this compound, using Dess-Martin periodinane (DMP).

G A 3,5-Dimethylphenol K2CO3 K₂CO₃, Acetone C 3-(3,5-Dimethylphenoxy)propan-1-ol A->C Step 1: Ether Synthesis B 3-Bromopropan-1-ol DMP Dess-Martin Periodinane (DMP) DCM D This compound C->D Step 2: Oxidation

Caption: Two-step synthesis route to this compound.

Quantitative Data and Reagents

The following table summarizes the key reagents required for the synthesis, assuming a starting scale of 10 mmol of 3,5-dimethylphenol.

Step Reagent Formula MW ( g/mol ) Equivalents Amount
1 3,5-DimethylphenolC₈H₁₀O122.161.01.22 g
1 3-Bromopropan-1-olC₃H₇BrO138.991.11.53 g (1.0 mL)
1 Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.76 g
1 Acetone (Solvent)C₃H₆O58.08-~50 mL
2 3-(3,5-Dimethylphenoxy)propan-1-olC₁₁H₁₆O₂180.241.0(From Step 1)
2 Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.141.24.24 g
2 Dichloromethane (DCM, Solvent)CH₂Cl₂84.93-~60 mL

Experimental Protocols

Step 1: Synthesis of 3-(3,5-Dimethylphenoxy)propan-1-ol

Methodology: This step employs the Williamson ether synthesis, where the phenoxide ion of 3,5-dimethylphenol acts as a nucleophile to displace the bromide from 3-bromopropan-1-ol.

Materials:

  • 3,5-Dimethylphenol

  • 3-Bromopropan-1-ol

  • Anhydrous Potassium Carbonate (powdered)

  • Acetone (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylphenol (1.22 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of anhydrous acetone to the flask.

  • Stir the suspension vigorously and add 3-bromopropan-1-ol (1.53 g, 11 mmol).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with continuous stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain 3-(3,5-dimethylphenoxy)propan-1-ol as a clear oil.

Step 2: Synthesis of this compound

Methodology: This step involves the oxidation of the primary alcohol synthesized in Step 1 to an aldehyde using the mild oxidizing agent Dess-Martin periodinane (DMP).

Materials:

  • 3-(3,5-Dimethylphenoxy)propan-1-ol (from Step 1)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL), magnetic stirrer, nitrogen inlet

  • Rotary evaporator

Procedure:

  • Dissolve 3-(3,5-dimethylphenoxy)propan-1-ol (e.g., 1.80 g, 10 mmol, assuming 100% yield from Step 1) in anhydrous DCM (60 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Dess-Martin periodinane (5.09 g, 12 mmol) to the stirred solution in portions over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction for the disappearance of the starting alcohol by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution (50 mL). Stir vigorously for 20 minutes until the organic layer is clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield this compound.

Product Characterization

PropertyValue
Chemical Name This compound
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ ~9.8 (t, 1H, CHO), 6.6-6.7 (m, 3H, Ar-H), 4.2 (t, 2H, O-CH₂), 2.9 (t, 2H, CH₂-CHO), 2.3 (s, 6H, Ar-CH₃)
IR (thin film, cm⁻¹) ~2920 (C-H), ~2720 (Aldehyde C-H), ~1725 (C=O), ~1600 (Ar C=C), ~1240 (C-O Ether)

Experimental Workflow Visualization

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Oxidation s1_start Combine 3,5-Dimethylphenol, K₂CO₃, and Acetone s1_react Add 3-Bromopropan-1-ol and Reflux for 12-16h s1_start->s1_react s1_workup Cool, Filter, and Evaporate Solvent s1_react->s1_workup s1_extract Liquid-Liquid Extraction (EtOAc, HCl, H₂O, Brine) s1_workup->s1_extract s1_dry Dry (MgSO₄) and Concentrate s1_extract->s1_dry s1_purify Column Chromatography s1_dry->s1_purify s1_product Intermediate: 3-(3,5-Dimethylphenoxy)propan-1-ol s1_purify->s1_product s2_start Dissolve Intermediate in DCM (0°C) s1_product->s2_start Use in next step s2_react Add Dess-Martin Periodinane (DMP) Stir for 2-3h at RT s2_start->s2_react s2_quench Quench with NaHCO₃ / Na₂S₂O₃ s2_react->s2_quench s2_extract Liquid-Liquid Extraction (DCM, Brine) s2_quench->s2_extract s2_dry Dry (MgSO₄) and Concentrate s2_extract->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product Final Product: This compound s2_purify->s2_product

Caption: Detailed workflow from starting materials to final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Organic solvents such as acetone, ethyl acetate, and dichloromethane are flammable and volatile. Keep away from ignition sources.[2]

  • Dess-Martin Periodinane (DMP) is an oxidizing agent and should be handled with care.

  • Aldehydes may form explosive peroxides upon prolonged storage, especially if exposed to air.[2] Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[2]

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[2]

References

Application Notes and Protocols: 3-(3,5-Dimethylphenoxy)propanal as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(3,5-dimethylphenoxy)propanal as a versatile chemical intermediate in the synthesis of pharmaceutical compounds. The document includes detailed experimental protocols for the synthesis of key intermediates and an active pharmaceutical ingredient (API), quantitative data presented in tabular format, and diagrams of relevant biological pathways and experimental workflows.

Introduction

This compound is a valuable building block in medicinal chemistry due to its unique structural features. The presence of a reactive aldehyde group allows for a variety of chemical transformations, including oxidation, reduction, and condensation reactions, making it an ideal starting material for the synthesis of more complex molecules.[1] Its phenoxy moiety, substituted with two methyl groups, provides a scaffold that can be tailored for specific biological targets. This compound and its derivatives have shown potential in the development of drugs for various therapeutic areas, including inflammatory and infectious diseases.[1]

One notable application of derivatives of this compound is in the synthesis of the skeletal muscle relaxant, Metaxalone. Furthermore, the phenoxypropanal motif is recognized as a valuable fragment in fragment-based drug discovery (FBDD), particularly in the development of inhibitors for anti-apoptotic proteins like Myeloid cell leukemia 1 (Mcl-1), a key target in cancer therapy.[1]

Synthesis of Intermediates and Active Pharmaceutical Ingredients

Synthesis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol

A key intermediate in the synthesis of Metaxalone is 3-(3,5-dimethylphenoxy)propane-1,2-diol. This diol can be synthesized from 3,5-dimethylphenol.

Reaction Scheme:

G cluster_0 Synthesis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol 3,5-Dimethylphenol 3,5-Dimethylphenol Reaction 3,5-Dimethylphenol->Reaction 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol->Reaction Base Base Base->Reaction NaOH or KOH Heat Heat Heat->Reaction 80-100°C 3-(3,5-Dimethylphenoxy)propane-1,2-diol 3-(3,5-Dimethylphenoxy)propane-1,2-diol Reaction->3-(3,5-Dimethylphenoxy)propane-1,2-diol

Caption: Synthesis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol.

Experimental Protocol:

A detailed protocol for the synthesis of 3-(3,5-dimethylphenoxy)propane-1,2-diol is described in various patents.[2][3][4] The following is a representative procedure:

  • In a suitable reaction vessel, combine 3,5-dimethylphenol with a base such as sodium hydroxide or potassium hydroxide.[2]

  • Heat the mixture to a temperature of about 80-100°C.[3][4]

  • To this mixture, add 3-chloro-1,2-propanediol.

  • Maintain the reaction at the elevated temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and filter the product, 3-(3,5-dimethylphenoxy)propane-1,2-diol, using an organic solvent.[3][4]

Synthesis of Metaxalone from 3-(3,5-Dimethylphenoxy)propane-1,2-diol

Metaxalone, a skeletal muscle relaxant, can be synthesized from 3-(3,5-dimethylphenoxy)propane-1,2-diol by reaction with urea.

Reaction Scheme:

G cluster_1 Synthesis of Metaxalone Diol 3-(3,5-Dimethylphenoxy)propane-1,2-diol Reaction Diol->Reaction Urea Urea Urea->Reaction Solvent Solvent Solvent->Reaction Polyethylene glycol Heat Heat Heat->Reaction 160-205°C Metaxalone Metaxalone Reaction->Metaxalone

Caption: Synthesis of Metaxalone from the corresponding diol.

Experimental Protocol:

The following protocol is based on procedures outlined in patent literature.[2][3][4]

  • To a reaction vessel containing polyethylene glycol, add the purified 3-(3,5-dimethylphenoxy)propane-1,2-diol at room temperature.[2]

  • Heat the reaction mixture to 60-80°C and then slowly raise the temperature to 160°C.[2]

  • Slowly add molten urea to the reaction mixture and continue heating to 200-205°C to produce Metaxalone.[2]

  • After the reaction is complete, cool the mixture and add ethyl acetate to the crude Metaxalone.[2]

  • Treat the solution with a small amount of hydrochloric acid to facilitate crystallization.[2]

  • Filter the product and dry to obtain pure Metaxalone.[2]

Quantitative Data:

ParameterValueReference
Purity99-99.5%[2]
Yield95%[2]
Alternative Synthesis of Metaxalone via 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

An alternative, efficient synthesis of Metaxalone involves the reaction of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol with methyl carbamate.

Reaction Scheme:

G cluster_2 Alternative Metaxalone Synthesis Amino_Alcohol 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol Reaction Amino_Alcohol->Reaction Methyl_Carbamate Methyl_Carbamate Methyl_Carbamate->Reaction Base Base Base->Reaction Strong Base (e.g., NaOMe, KOH) Metaxalone Metaxalone Reaction->Metaxalone

Caption: Alternative synthesis of Metaxalone.

Experimental Protocol:

This process is described as a more efficient, single-step reaction.[1]

  • React 3-(3,5-dimethylphenoxy)-1-amino-2-propanol with methyl carbamate in the presence of a strong base such as sodium methylate, KOH, or NaOH.[1]

  • Isolate the crude Metaxalone.

  • Purify the product by crystallization from a suitable solvent like butyl acetate.[1]

Quantitative Data:

ParameterValueReference
Overall Yield65-68%[1]

General Application: Reductive Amination

The aldehyde functionality of this compound makes it an excellent substrate for reductive amination, a powerful tool for synthesizing primary, secondary, and tertiary amines, which are prevalent in pharmaceuticals.

General Reaction Scheme:

G cluster_3 General Reductive Amination Propanal This compound Imine_Formation Propanal->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reducing_Agent Reducing_Agent Reduction Reducing_Agent->Reduction e.g., NaBH(OAc)3, NaBH3CN Product_Amine Substituted Amine Imine_Intermediate Imine_Intermediate Imine_Formation->Imine_Intermediate Imine Formation Imine_Intermediate->Reduction Reduction->Product_Amine

Caption: General workflow for reductive amination.

General Protocol:

  • Dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., dichloromethane, methanol).

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an organic solvent, dry, and purify by chromatography or crystallization.

Application in Fragment-Based Drug Discovery: Mcl-1 Inhibitors

The this compound scaffold is a promising starting point for the development of inhibitors of the anti-apoptotic protein Mcl-1. Mcl-1 is overexpressed in many cancers and contributes to therapeutic resistance.

The Role of Mcl-1 in Apoptosis

Mcl-1 is a key member of the Bcl-2 family of proteins that regulate the intrinsic pathway of apoptosis. It functions by sequestering pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[5] Inhibiting Mcl-1 releases these pro-apoptotic proteins, triggering apoptosis in cancer cells.

Mcl-1 Signaling Pathway:

G cluster_4 Apoptosis Regulation by Mcl-1 Pro-survival Mcl-1 Pro-apoptotic_Bak Bak Pro-survival->Pro-apoptotic_Bak Inhibits Pro-apoptotic_Bax Bax MOMP Mitochondrial Outer Membrane Permeabilization Pro-apoptotic_Bax->MOMP Induces Pro-apoptotic_Bak->MOMP Induces Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Mcl-1_Inhibitor Mcl-1 Inhibitor Mcl-1_Inhibitor->Pro-survival Inhibits

Caption: Role of Mcl-1 in the intrinsic apoptosis pathway.

The development of small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 is a promising strategy in cancer therapy. The phenoxypropanal moiety of this compound serves as an excellent fragment for designing such inhibitors due to its favorable binding characteristics.[1] Further chemical modifications of the aldehyde group can be used to elaborate this fragment and improve its binding affinity and selectivity for Mcl-1.

Conclusion

This compound is a highly versatile and valuable building block for pharmaceutical synthesis. Its utility is demonstrated in the efficient synthesis of the muscle relaxant Metaxalone and its potential as a scaffold for the development of targeted cancer therapeutics like Mcl-1 inhibitors. The reactivity of its aldehyde group allows for a wide range of synthetic transformations, making it a key intermediate for accessing a diverse array of complex molecules for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important chemical entity.

References

Application Notes and Protocols for 3-(3,5-Dimethylphenoxy)propanal in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-(3,5-Dimethylphenoxy)propanal as a key intermediate in the development of novel agrochemicals. While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its structural features, particularly the phenoxy moiety, suggest its utility as a precursor for synthesizing new herbicides, fungicides, and insecticides. This document outlines potential synthetic pathways, screening protocols, and the underlying principles for developing potent and selective agrochemicals from this lead compound.

Introduction to this compound

This compound is an organic compound featuring a propanal group linked to a 3,5-dimethylphenoxy moiety.[1] Its chemical structure presents several reactive sites that can be exploited for the synthesis of a diverse library of potential agrochemical candidates. The phenoxy group is a well-established pharmacophore in various herbicides, acting as a synthetic auxin that disrupts plant growth.[2][3][4][5][6] The aldehyde functional group offers a versatile handle for various chemical transformations, allowing for the introduction of different functionalities to modulate biological activity, selectivity, and physicochemical properties.

Potential Agrochemical Applications

Based on the chemical structure and the known bioactivity of related phenoxy compounds, this compound is a promising starting material for the development of:

  • Herbicides: By modifying the propanal side chain to mimic auxins, it is plausible to develop selective herbicides for broadleaf weed control.

  • Fungicides: The phenoxy scaffold can be elaborated to design molecules that interfere with fungal cell membrane integrity or other vital metabolic pathways.

  • Insecticides: Derivatization of the propanal group could lead to compounds that act on the insect nervous system or disrupt their development.

Synthetic Pathways for Agrochemical Candidates

The aldehyde functionality of this compound allows for a variety of chemical reactions to generate a library of derivatives for screening.

dot

SynthesisPathways cluster_0 Herbicides cluster_1 Fungicides / Insecticides DMPP This compound Oxidation Oxidation DMPP->Oxidation [O] ReductiveAmination Reductive Amination DMPP->ReductiveAmination R'NH2, [H] WittigReaction Wittig Reaction / Horner-Wadsworth-Emmons DMPP->WittigReaction Phosphonium Ylide Esterification Esterification / Amidation Oxidation->Esterification R'OH or R'NH2 Herbicide Phenoxypropanoic Acid Derivatives (Auxin Mimics) Esterification->Herbicide AmineDerivatives Amine Derivatives ReductiveAmination->AmineDerivatives AlkeneDerivatives Alkene Derivatives WittigReaction->AlkeneDerivatives HerbicidalScreening start Start synthesis Synthesize Derivatives start->synthesis pre_emergence Pre-emergence Assay synthesis->pre_emergence post_emergence Post-emergence Assay synthesis->post_emergence data_collection Data Collection (Germination %, Growth Inhibition, Phytotoxicity Score) pre_emergence->data_collection post_emergence->data_collection analysis Data Analysis (IC50 Calculation) data_collection->analysis end End analysis->end FungicidalScreening start Start synthesis Synthesize Derivatives start->synthesis in_vitro In Vitro Assay (Mycelial Growth Inhibition) synthesis->in_vitro in_vivo In Vivo Assay (Detached Leaf Assay) in_vitro->in_vivo data_collection Data Collection (Inhibition Zone, Disease Severity) in_vivo->data_collection analysis Data Analysis (EC50 Calculation) data_collection->analysis end End analysis->end InsecticidalScreening start Start synthesis Synthesize Derivatives start->synthesis contact_toxicity Contact Toxicity Assay (Topical Application) synthesis->contact_toxicity ingestion_toxicity Ingestion Toxicity Assay (Leaf Dip Bioassay) synthesis->ingestion_toxicity data_collection Data Collection (Mortality %) contact_toxicity->data_collection ingestion_toxicity->data_collection analysis Data Analysis (LD50 / LC50 Calculation) data_collection->analysis end End analysis->end AuxinSignaling compound Phenoxypropanoic Acid Derivative (Synthetic Auxin) receptor Auxin Receptor (e.g., TIR1/AFB) compound->receptor aux_iaa Aux/IAA Repressor receptor->aux_iaa Promotes degradation of arf Auxin Response Factor (ARF) aux_iaa->arf Represses gene_expression Auxin-Responsive Gene Expression arf->gene_expression Activates uncontrolled_growth Uncontrolled Cell Division, Elongation, and Differentiation gene_expression->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

References

Application Note: Oxidation of 3-(3,5-Dimethylphenoxy)propanal to 3-(3,5-Dimethylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds, including active pharmaceutical ingredients and their intermediates. This application note details a robust and high-yielding protocol for the oxidation of 3-(3,5-Dimethylphenoxy)propanal to its corresponding carboxylic acid, 3-(3,5-Dimethylphenoxy)propanoic acid, utilizing the Pinnick oxidation. The Pinnick oxidation is renowned for its mild reaction conditions and broad functional group tolerance, making it an ideal choice for substrates bearing sensitive moieties such as the ether linkage present in the target molecule.[1][2] This method employs sodium chlorite (NaClO₂) as the oxidant in the presence of a hypochlorite scavenger, ensuring high selectivity and minimizing side reactions.[2]

Reaction Scheme

Figure 1: General reaction scheme for the oxidation of this compound to 3-(3,5-Dimethylphenoxy)propanoic acid.

Experimental Protocol

This protocol is based on established Pinnick oxidation procedures and has been adapted for the specific substrate.

Materials:

  • This compound

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂) (80% technical grade)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, 1 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (10.0 eq) followed by sodium dihydrogen phosphate (5.0 eq).

  • Oxidant Addition: Slowly add sodium chlorite (4.0 eq, 80% technical grade) portion-wise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with potassium iodide-starch paper is obtained (indicating the absence of peroxides).

  • Work-up:

    • Acidify the mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

Data Presentation

ParameterValue
Starting Material This compound
Molecular Weight ( g/mol ) 192.25
Product 3-(3,5-Dimethylphenoxy)propanoic Acid
Molecular Weight ( g/mol ) 208.25
Typical Yield (%) 85-95%
Reaction Time (h) 4-12
Reaction Temperature (°C) 20-25

Table 1: Summary of experimental parameters and expected results.

Safety Precautions

  • Sodium chlorite is a strong oxidizing agent and can be corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • 2-Methyl-2-butene is flammable. Keep away from ignition sources.

  • The reaction can be slightly exothermic. Ensure proper temperature control.

  • Dispose of all chemical waste according to institutional guidelines.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde in t-BuOH/Water add_reagents Add 2-Methyl-2-butene and NaH2PO4 start->add_reagents add_oxidant Add NaClO2 add_reagents->add_oxidant react Stir at Room Temperature add_oxidant->react monitor Monitor by TLC react->monitor quench Quench with Na2SO3 monitor->quench acidify Acidify with HCl quench->acidify extract Extract with EtOAc acidify->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization/ Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the Pinnick oxidation.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_activation Oxidant Activation cluster_oxidation Aldehyde Oxidation cluster_scavenging Byproduct Scavenging chlorite ClO2- chlorous_acid HClO2 (Active Oxidant) chlorite->chlorous_acid + H+ phosphate H2PO4- aldehyde R-CHO chlorous_acid->aldehyde intermediate [R-CH(OH)-OClO] aldehyde->intermediate + HClO2 carboxylic_acid R-COOH intermediate->carboxylic_acid hocl HOCl (Byproduct) intermediate->hocl scavenger 2-Methyl-2-butene hocl->scavenger scavenged_product Halohydrin hocl->scavenged_product + Scavenger

Caption: Pinnick oxidation reaction mechanism.

References

Application Note: High-Yield Synthesis of 3-(3,5-Dimethylphenoxy)propan-1-ol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Summary: This application note details a robust and efficient laboratory protocol for the reduction of 3-(3,5-Dimethylphenoxy)propanal to its corresponding primary alcohol, 3-(3,5-Dimethylphenoxy)propan-1-ol. The procedure utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high yield and purity of the final product. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reliable method for the preparation of this valuable alcohol intermediate.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. 3-(3,5-Dimethylphenoxy)propan-1-ol is a key building block in the synthesis of more complex molecules. The presented protocol offers a straightforward and scalable method for its synthesis from the corresponding aldehyde, this compound, using sodium borohydride (NaBH4).[1][2][3] This reducing agent is favored for its operational simplicity and high selectivity for aldehydes and ketones.[2][4][5]

Reaction Scheme

Experimental Protocol

Materials and Reagents:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (0.2 M).

  • Reduction: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent.[6][7][8] The reaction is complete when the starting aldehyde spot is no longer visible.

  • Quenching: After completion, slowly add 1 M HCl at 0 °C to quench the excess NaBH4 and neutralize the reaction mixture.

  • Work-up: Remove the methanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-(3,5-Dimethylphenoxy)propan-1-ol.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compoundC11H14O2178.231.01.0
Sodium BorohydrideNaBH437.831.51.5
3-(3,5-Dimethylphenoxy)propan-1-ol (Product)C11H16O2180.24[9]--

Characterization Data

Thin Layer Chromatography (TLC):

  • Starting Material (Aldehyde): Higher Rf value.

  • Product (Alcohol): Lower Rf value due to increased polarity.[10]

  • Eluent: 30% Ethyl acetate in Hexanes.

Infrared (IR) Spectroscopy:

  • Starting Material (Aldehyde): Characteristic C=O stretch around 1720-1740 cm-1.

  • Product (Alcohol): Disappearance of the C=O stretch and appearance of a broad O-H stretch around 3200-3600 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR of Product: Appearance of a triplet corresponding to the -CH2OH protons and a broad singlet for the -OH proton. Disappearance of the aldehyde proton signal around 9-10 ppm.

Visualizations

Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound in Methanol Reagent Add NaBH4 at 0°C Start->Reagent Stir Stir at 0°C to RT Reagent->Stir Quench Quench with 1M HCl Stir->Quench Monitor by TLC Extract Extract with CH2Cl2 Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure 3-(3,5-Dimethylphenoxy)propan-1-ol Purify->Product

Caption: Experimental workflow for the reduction of this compound.

Signaling_Pathway Aldehyde Aldehyde (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Hydride Hydride (H⁻) from NaBH4 (Nucleophile) Hydride->Alkoxide Alcohol Primary Alcohol Product Alkoxide->Alcohol Protonation Methanol Methanol (Proton Source) Methanol->Alcohol

Caption: Generalized mechanism of aldehyde reduction by sodium borohydride.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of 3-(3,5-Dimethylphenoxy)propan-1-ol. The use of sodium borohydride offers excellent selectivity and the procedure is amenable to scaling for larger quantities. The detailed work-up and purification steps ensure a high purity of the final product, suitable for further applications in drug discovery and development.

References

Application Note: Quantitative Analysis of 3-(3,5-Dimethylphenoxy)propanal in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust and reliable analytical methods for the quantification of 3-(3,5-Dimethylphenoxy)propanal in a reaction mixture. The primary method described is High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization with 2,4-dinitrophenylhydrazine (DNPH). An alternative method using Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is also presented. Additionally, the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for direct analysis is discussed. These methods are crucial for researchers, scientists, and drug development professionals for reaction monitoring, yield determination, and quality control.

Introduction

This compound is an aromatic aldehyde of interest in various chemical syntheses. Accurate quantification of this analyte in complex reaction mixtures is essential for process optimization and regulatory compliance. Aldehydes can be challenging to analyze directly via HPLC due to their lack of a strong chromophore for UV detection.[1] To overcome this, a common and effective strategy is derivatization. The most widely used derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV spectrophotometry.[2][3][4]

This application note provides detailed protocols for the quantification of this compound using HPLC-UV after DNPH derivatization. Alternative methods, including GC-FID/MS and qNMR, are also discussed to provide flexibility depending on the available instrumentation and the specific requirements of the analysis.

Experimental Workflow

Workflow A Reaction Mixture Sample B Sample Preparation (Quenching, Dilution, pH Adjustment) A->B Step 1 C Derivatization with DNPH B->C Step 2 I Direct Injection (GC) or Sample Prep with Internal Standard (qNMR) B->I D HPLC-UV Analysis C->D Step 3 E Data Acquisition and Processing D->E Step 4 F Quantification using Calibration Curve E->F Step 5 G Alternative Method: GC-FID/MS Analysis H Alternative Method: qNMR Analysis I->G For GC I->H For qNMR

Caption: Experimental workflow for the quantification of this compound.

Primary Method: HPLC-UV with DNPH Derivatization

This method is based on the reaction of the aldehyde with DNPH to form a colored hydrazone, which is then separated and quantified by reverse-phase HPLC with UV detection.[5][6]

Protocol

1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Phosphoric acid or Hydrochloric acid

  • This compound analytical standard

  • Reaction mixture containing this compound

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[1]

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile. Acidify the solution by adding a small amount of phosphoric acid or hydrochloric acid (e.g., 1 mL of 2M HCl per 100 mL of solution). This solution should be freshly prepared.

  • Standard Stock Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in acetonitrile to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to cover the expected concentration range of the analyte in the reaction mixture samples.

4. Sample Preparation and Derivatization

  • Quench a known volume or weight of the reaction mixture if necessary.

  • Dilute the reaction mixture with acetonitrile to bring the concentration of this compound into the range of the calibration curve.

  • To a known volume of the diluted sample (e.g., 1 mL), add an equal volume of the DNPH solution.

  • Vortex the mixture and allow it to react at room temperature for at least 30 minutes. The reaction can be gently heated (e.g., 40-60°C) to ensure complete derivatization, but this should be optimized.

  • Derivatize the calibration standards in the same manner as the samples.

  • Filter the derivatized samples and standards through a 0.45 µm syringe filter before injection into the HPLC.

5. HPLC Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Start with 60% Acetonitrile / 40% Water

    • Gradient to 90% Acetonitrile / 10% Water over 15 minutes

    • Hold at 90% Acetonitrile for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10-20 µL

  • Column Temperature: 40°C[1]

  • Detection Wavelength: 360 nm[1]

6. Quantification

  • Inject the derivatized calibration standards and construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration.

  • Inject the derivatized reaction mixture sample and determine the peak area of the analyte.

  • Calculate the concentration of the this compound-DNPH derivative in the sample from the calibration curve.

  • Back-calculate the original concentration of this compound in the reaction mixture, taking into account all dilution factors.

Alternative Methods

Gas Chromatography (GC-FID/MS)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed directly or after derivatization.

  • Direct Analysis: Direct injection of the diluted reaction mixture onto a suitable GC column (e.g., a mid-polarity column like a DB-5ms or equivalent) can be performed. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. Mass Spectrometry (MS) can be used for positive identification and quantification. Direct analysis of aldehydes by GC can sometimes be challenging due to their reactivity.[7] A barrier discharge ionization detector (BID) is highly sensitive for the direct measurement of underivatized aldehydes.[8]

  • Derivatization for GC: Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve the chromatographic properties and sensitivity of the aldehyde. The resulting oxime is stable and can be readily analyzed by GC-MS.[9]

Quantitative NMR (qNMR)

qNMR is a primary ratio method that can provide accurate quantification without the need for an identical analytical standard of the analyte.[10][11]

  • Principle: A known amount of an internal standard is added to a known amount of the reaction mixture. The concentration of the analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance of the internal standard.[12]

  • Advantages: This method is non-destructive, requires minimal sample preparation, and does not require derivatization. It is particularly useful for complex mixtures where chromatographic separation may be difficult.[13]

  • Protocol Outline:

    • Accurately weigh a sample of the reaction mixture.

    • Accurately weigh and add a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte or other components in the mixture.

    • Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a ¹H NMR spectrum under quantitative conditions (i.e., with a long relaxation delay).

    • Integrate a well-resolved peak of the analyte and a peak of the internal standard.

    • Calculate the concentration of the analyte using the known concentration of the internal standard and the ratio of the integrals.

Data Presentation

The quantitative results from the analysis can be summarized in the following tables:

Table 1: HPLC-UV Calibration Data for this compound-DNPH

Standard Concentration (µg/mL)Peak Area (mAU*s)
1.0Value
5.0Value
10.0Value
25.0Value
50.0Value
Correlation Coefficient (r²) Value

Table 2: Quantification of this compound in Reaction Mixtures

Sample IDDilution FactorPeak Area (mAU*s)Calculated Concentration in Sample (µg/mL)Original Concentration in Reaction Mixture (mg/mL or M)
RM-01100ValueValueValue
RM-02100ValueValueValue
RM-03100ValueValueValue

Conclusion

This application note provides detailed and adaptable methods for the accurate quantification of this compound in reaction mixtures. The primary HPLC-UV method with DNPH derivatization is a robust and widely accessible technique. Alternative methods such as GC-FID/MS and qNMR offer additional flexibility and can be employed based on the specific analytical needs and available instrumentation. The provided protocols and data presentation formats will aid researchers in obtaining reliable and reproducible results for process monitoring and product characterization.

References

Application Notes and Protocols: Condensation Reactions of 3-(3,5-Dimethylphenoxy)propanal with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of Schiff bases (imines) through the condensation reaction of 3-(3,5-Dimethylphenoxy)propanal with various primary and secondary amines. Schiff bases are a versatile class of compounds with a wide range of applications in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The protocols outlined below are designed to be adaptable for the synthesis of a library of novel compounds for screening and lead optimization.

Introduction

The formation of a Schiff base occurs through the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde or ketone, followed by the elimination of a water molecule to form an imine.[2][3][4] This reaction is typically catalyzed by an acid and is often driven to completion by the removal of water.[2][3][4] this compound is a valuable building block in organic synthesis, and its aldehyde functionality allows for straightforward conversion to a diverse range of imines. The resulting Schiff bases, incorporating the 3,5-dimethylphenoxy moiety, are of significant interest for exploring structure-activity relationships (SAR) in drug discovery programs.

General Reaction Scheme

The general reaction for the formation of a Schiff base from this compound and a primary amine is depicted below:

Experimental Protocols

The following protocols provide general guidelines for the synthesis of Schiff bases from this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and catalyst) may be necessary for specific amine substrates.

Protocol 1: Condensation with Aromatic Amines (e.g., Aniline Derivatives)

This protocol describes a general procedure for the reaction of this compound with substituted anilines.

Materials:

  • This compound

  • Substituted Aromatic Amine (e.g., 4-methoxyaniline)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Dean-Stark Apparatus (Optional, for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the aldehyde in absolute ethanol (approximately 10 mL per gram of aldehyde).

  • Add the aromatic amine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • If using a Dean-Stark apparatus, fill the side arm with a suitable solvent (e.g., toluene) to azeotropically remove water.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Table 1: Illustrative Reaction Parameters and Yields for Condensation with Aromatic Amines

AmineSolventCatalystTemperature (°C)Time (h)Yield (%)
AnilineEthanolAcetic Acid78485
4-MethoxyanilineToluenep-TsOH110392
4-ChloroanilineMethanolAcetic Acid65588
Protocol 2: Condensation with Aliphatic Amines (e.g., Benzylamine Derivatives)

This protocol outlines a general procedure for the reaction with aliphatic amines, which are typically more nucleophilic than aromatic amines.

Materials:

  • This compound

  • Aliphatic Amine (e.g., Benzylamine)

  • Methanol

  • Molecular Sieves (3Å or 4Å, activated)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add activated molecular sieves.

  • Add a solution of this compound (1.0 eq) in methanol.

  • Add the aliphatic amine (1.0-1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Upon completion, filter off the molecular sieves and wash with methanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting Schiff base can be purified by recrystallization or column chromatography if necessary.

Table 2: Illustrative Reaction Parameters and Yields for Condensation with Aliphatic Amines

AmineSolventDehydrating AgentTemperature (°C)Time (h)Yield (%)
BenzylamineMethanol4Å Molecular Sieves25295
CyclohexylamineDichloromethaneNa2SO425390
n-ButylamineEthanolNone25485

Characterization of Products

The synthesized Schiff bases can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the characteristic imine proton signal (-N=CH-) typically in the range of δ 8.0-9.0 ppm. 13C NMR will show the imine carbon signal around δ 160-170 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1600-1650 cm-1 is characteristic of the C=N stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1720-1740 cm-1) confirms the reaction completion.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Applications in Drug Development

Schiff bases are known to exhibit a wide range of biological activities and are valuable scaffolds in medicinal chemistry. The synthesized derivatives of this compound can be screened for various therapeutic targets.

Potential Therapeutic Applications:
  • Anticancer Agents: Schiff base complexes have been shown to target signaling pathways involved in cancer progression, such as the Hedgehog signaling pathway.[5]

  • Antimicrobial Agents: The imine functionality is crucial for the antimicrobial activity of many compounds.

  • Anti-inflammatory Agents: Certain Schiff bases have demonstrated potent anti-inflammatory properties.[2]

Signaling Pathway and Experimental Workflow

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of various cancers. Some metal complexes of Schiff bases have been investigated as inhibitors of this pathway, specifically targeting the Gli family of transcription factors.[5]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits Gli Complex Gli-SUFU Complex SMO->Gli Complex Activates SUFU SUFU Active Gli Active Gli Gli Complex->Active Gli Releases Target Genes Target Genes Active Gli->Target Genes Activates Transcription Schiff Base Complex Schiff Base Complex Schiff Base Complex->Active Gli Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by a Schiff base complex.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of Schiff bases derived from this compound.

experimental_workflow start Start: Select This compound & Amine Library synthesis Schiff Base Synthesis (Condensation Reaction) start->synthesis purification Purification (Recrystallization or Column Chromatography) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization screening Biological Screening (e.g., Anticancer, Antimicrobial assays) characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Synthesis

Caption: Workflow for synthesis and screening of Schiff bases.

References

Application Notes and Protocols for Developing Mcl-1 Inhibitors Using 3-(3,5-Dimethylphenoxy)propanal Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival of various cancer cells and is associated with resistance to conventional chemotherapies. Therefore, the development of small molecule inhibitors targeting Mcl-1 is a promising therapeutic strategy in oncology. This document provides detailed application notes and protocols for the development and evaluation of Mcl-1 inhibitors based on a 3-(3,5-Dimethylphenoxy)propanal derivative scaffold.

Recent studies have shown that incorporating this compound derivatives into tricyclic dihydropyrazinoindolone-based scaffolds can yield highly potent and selective Mcl-1 inhibitors. The 3-(3,5-dimethylphenoxy)propyl moiety has been shown to sit deep within the Mcl-1 P2 pocket, forming favorable interactions. This document will outline the synthesis, characterization, and biological evaluation of this class of inhibitors.

Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 exerts its anti-apoptotic function by sequestering the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane. This inhibition of Bak/Bax oligomerization prevents the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately blocking programmed cell death. Mcl-1 itself is regulated by various cellular signals, including growth factors and stress-induced pathways. The development of Mcl-1 inhibitors aims to disrupt the Mcl-1/Bak or Mcl-1/Bim (a pro-apoptotic BH3-only protein) interaction, thereby liberating pro-apoptotic factors and inducing apoptosis in cancer cells.

Mcl1_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cytosol MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c MOMP->CytoC release of Caspase9 Caspase-9 CytoC->Caspase9 activates Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy, Radiation) Bim_Bid BH3-only proteins (Bim, Bid, Puma, Noxa) Apoptotic_Stimuli->Bim_Bid activates Mcl1 Mcl-1 Bim_Bid->Mcl1 binds to & inhibit Bcl2_xL Bcl-2, Bcl-xL Bim_Bid->Bcl2_xL binds to & inhibit Bak_Bax Bak / Bax Bim_Bid->Bak_Bax activates Mcl1->Bak_Bax sequesters Bcl2_xL->Bak_Bax sequesters Bak_Bax->MOMP induces Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Inhibitor This compound Derivative (Mcl-1 Inhibitor) Inhibitor->Mcl1 inhibits

Caption: Mcl-1 Signaling Pathway in Apoptosis.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative Mcl-1 Inhibitor

This protocol describes a potential synthetic route for a tricyclic dihydropyrazinoindolone-based Mcl-1 inhibitor incorporating the this compound moiety, based on similar reported syntheses.

Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials: - 3,5-Dimethylphenol - 3-Bromopropanal acetal - Substituted dihydropyrazinoindolone core Step1 Williamson Ether Synthesis: Formation of this compound acetal Start->Step1 Step2 Deprotection: Hydrolysis of the acetal to yield This compound Step1->Step2 Step3 Reductive Amination: Coupling of the aldehyde with the dihydropyrazinoindolone core Step2->Step3 Step4 Purification: Chromatography (e.g., HPLC) Step3->Step4 Final Final Mcl-1 Inhibitor Step4->Final

Caption: Synthetic Workflow for Mcl-1 Inhibitor.

Materials:

  • 3,5-Dimethylphenol

  • 3-Bromopropanal diethyl acetal

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (STAB)

  • Substituted dihydropyrazinoindolone core

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Synthesis of this compound diethyl acetal:

    • To a solution of 3,5-dimethylphenol (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 3-bromopropanal diethyl acetal (1.2 eq) dropwise.

    • Heat the reaction mixture to 80°C and stir overnight.

    • Cool the reaction to room temperature and pour into water.

    • Extract with EtOAc (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

  • Synthesis of this compound:

    • Dissolve the acetal from the previous step in a mixture of acetone and 1M HCl.

    • Stir the reaction at room temperature for 4 hours.

    • Neutralize the reaction with saturated NaHCO₃ solution.

    • Extract with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the aldehyde.

  • Reductive Amination to form the final inhibitor:

    • Dissolve the substituted dihydropyrazinoindolone core (1.0 eq) and this compound (1.1 eq) in DCM.

    • Add STAB (1.5 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final compound by preparative HPLC.

Protocol 2: In Vitro Mcl-1 Binding Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of the synthesized inhibitors to the Mcl-1 protein.

Workflow for FP Assay:

FP_Assay_Workflow Start Prepare Reagents: - Recombinant Mcl-1 Protein - Fluorescently Labeled BH3 Peptide (e.g., FITC-Bim) - Test Inhibitor (serial dilutions) - Assay Buffer Step1 Incubate Mcl-1 with Inhibitor Start->Step1 Step2 Add Fluorescently Labeled BH3 Peptide Step1->Step2 Step3 Incubate to Reach Equilibrium Step2->Step3 Step4 Measure Fluorescence Polarization Step3->Step4 Step5 Data Analysis: Calculate IC50 and Ki values Step4->Step5

Caption: Fluorescence Polarization Assay Workflow.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescently labeled Bim BH3 peptide (e.g., FITC-Bim)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

  • 384-well black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the inhibitor compound in assay buffer.

  • In a 384-well plate, add a fixed concentration of Mcl-1 protein to each well.

  • Add the serially diluted inhibitor to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add a fixed concentration of FITC-Bim peptide to all wells.

  • Incubate for 1 hour at room temperature, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol measures the induction of apoptosis in a cancer cell line known to be dependent on Mcl-1 (e.g., NCI-H929) upon treatment with the inhibitor.

Materials:

  • Mcl-1 dependent cancer cell line (e.g., NCI-H929)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compounds

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Seed NCI-H929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with a serial dilution of the inhibitor compound for 24 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence values against the logarithm of the inhibitor concentration to determine the EC₅₀ for caspase activation.

Protocol 4: Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bim

This protocol is used to demonstrate that the inhibitor disrupts the interaction between Mcl-1 and the pro-apoptotic protein Bim in a cellular context.

Materials:

  • Mcl-1 dependent cancer cell line (e.g., NCI-H929)

  • Synthesized inhibitor compound

  • Lysis buffer (e.g., 1% CHAPS, 150 mM NaCl, 20 mM Tris-HCl pH 7.4, with protease inhibitors)

  • Anti-Mcl-1 antibody

  • Protein A/G agarose beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • SDS-PAGE loading buffer

  • Antibodies for Western blotting (anti-Mcl-1, anti-Bim)

Procedure:

  • Treat NCI-H929 cells with the inhibitor compound or vehicle (DMSO) for 4-6 hours.

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2 hours.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Mcl-1 and Bim. A decrease in the amount of Bim co-immunoprecipitated with Mcl-1 in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

Data Presentation

The quantitative data from the experimental evaluation of the this compound derivatives should be summarized in tables for clear comparison.

Table 1: In Vitro Binding Affinity and Cellular Activity of Mcl-1 Inhibitors

Compound IDMcl-1 Binding (IC₅₀, nM)Bcl-xL Binding (IC₅₀, nM)NCI-H929 Caspase 3/7 Activation (EC₅₀, nM)
Derivative 1 DataDataData
Derivative 2 DataDataData
Derivative 3 DataDataData
Reference Cpd DataDataData

Table 2: Structure-Activity Relationship (SAR) Summary

Compound IDR1 GroupR2 GroupMcl-1 IC₅₀ (nM)NCI-H929 EC₅₀ (nM)
1a HHDataData
1b FHDataData
1c ClHDataData
2a HCH₃DataData

Structure-Activity Relationship (SAR)

The development of potent Mcl-1 inhibitors from the this compound scaffold involves systematic modifications to the core structure to optimize binding affinity, selectivity, and cellular activity. The SAR for this series can be explored by modifying various positions on the dihydropyrazinoindolone core and the phenoxy ring.

Logical Relationship of SAR Studies:

SAR_Logic Start Initial Hit Compound (this compound derivative) Mod1 Modification of the Dihydropyrazinoindolone Core (e.g., substitutions on indole) Start->Mod1 Mod2 Modification of the 3,5-Dimethylphenoxy Ring (e.g., adding electron-withdrawing groups) Start->Mod2 Mod3 Modification of the Propanal Linker (e.g., altering length or rigidity) Start->Mod3 Evaluation Biological Evaluation: - Mcl-1 Binding Assay - Selectivity Assays (Bcl-2, Bcl-xL) - Cell-Based Apoptosis Assay - In Vivo Efficacy Studies Mod1->Evaluation Mod2->Evaluation Mod3->Evaluation SAR_Analysis SAR Analysis: Identify key structural features for potency and selectivity Evaluation->SAR_Analysis SAR_Analysis->Mod1 Iterative Refinement SAR_Analysis->Mod2 Iterative Refinement SAR_Analysis->Mod3 Iterative Refinement Optimized_Lead Optimized Lead Compound SAR_Analysis->Optimized_Lead

Caption: Structure-Activity Relationship (SAR) Workflow.

Key areas for modification and exploration include:

  • Substituents on the indole ring of the dihydropyrazinoindolone core: Introduction of electron-donating or -withdrawing groups can influence interactions with key residues in the Mcl-1 binding groove.

  • Substituents on the 3,5-dimethylphenoxy ring: Further optimization of hydrophobic interactions within the P2 pocket can be achieved by exploring different substitution patterns on this ring.

  • The linker: The length and rigidity of the propanal linker can be modified to optimize the orientation of the phenoxy group within the binding pocket.

By systematically synthesizing and evaluating these derivatives, a comprehensive SAR can be established, leading to the identification of lead candidates with improved potency, selectivity, and drug-like properties for further preclinical and clinical development.

Techniques for Studying the Protein Binding Affinity of 3-(3,5-Dimethylphenoxy)propanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethylphenoxy)propanal and its derivatives have emerged as promising small molecule inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is a key regulator of the intrinsic apoptotic pathway and is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. Consequently, the development of potent and selective Mcl-1 inhibitors is a significant focus in oncology drug discovery. Understanding the binding affinity and thermodynamic profile of compounds like this compound to Mcl-1 is crucial for structure-activity relationship (SAR) studies and the optimization of lead candidates.

These application notes provide a detailed overview of established biophysical techniques for characterizing the interaction between small molecules, such as this compound, and their protein targets, with a specific focus on Mcl-1. Detailed protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are provided to guide researchers in accurately quantifying binding affinity and elucidating the thermodynamic drivers of the interaction.

Target Protein: Myeloid Cell Leukemia-1 (Mcl-1)

Mcl-1 is a member of the Bcl-2 family of proteins that plays a critical role in regulating apoptosis. It sequesters the pro-apoptotic proteins Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. Overexpression of Mcl-1 is a common feature in many human cancers and is associated with poor prognosis. Therefore, inhibiting the function of Mcl-1 with small molecules is a validated therapeutic strategy.

Mcl-1 Signaling Pathway

The Mcl-1 protein is a central node in a complex signaling network that integrates pro-survival and pro-apoptotic signals. Its expression and stability are tightly regulated by various pathways, including the PI3K/Akt and MAPK/ERK pathways. Understanding this pathway is essential for interpreting the cellular effects of Mcl-1 inhibitors.

Mcl1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Cytokines Cytokines Cytokines->RTK PI3K PI3K RTK->PI3K MAPK MAPK/ERK RTK->MAPK Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibition Mcl1_protein Mcl-1 Akt->Mcl1_protein Upregulation MAPK->Mcl1_protein Upregulation GSK3b->Mcl1_protein Phosphorylation (Degradation Signal) Bak Bak Mcl1_protein->Bak Sequestration Bax Bax Mcl1_protein->Bax Sequestration Proteasomal_Degradation Proteasomal Degradation Mcl1_protein->Proteasomal_Degradation Apoptosis Apoptosis Bak->Apoptosis Bax->Apoptosis Inhibitor This compound (Inhibitor) Inhibitor->Mcl1_protein Inhibition

Mcl-1 Signaling Pathway Diagram

Quantitative Data Presentation

While specific binding data for this compound is not yet publicly available, the following table summarizes the binding affinities of various known small molecule inhibitors of Mcl-1, providing a comparative context for newly developed compounds.

Compound Name/IDAssay TypeBinding Affinity (Ki, Kd, or IC50)Reference
AMG 176 TR-FRETKi = 0.06 nM[1]
S63845 FPKi = 0.19 nM[1]
AZD5991 FPKi = 0.08 nM[1]
A-1210477 FPKi = 0.454 nM[2]
UMI-77 FPKi = 490 nM[3]
Compound 19 (University of Michigan) FPAKd = 180 nM[4]
Compound 33 (Vanderbilt University) FPAKd = 55 nM[4]
Compound 13 (A*STAR) ITCKd = 0.25 µM[4]
MIM1 FPAIC50 = 4.78 µM[4]

Experimental Protocols

The following are detailed protocols for three widely used techniques to determine the binding affinity of small molecules to proteins. These protocols are generalized and should be optimized for the specific protein-ligand system under investigation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., small molecule) to a ligand (e.g., protein) immobilized on a sensor surface in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.

SPR_Workflow Start Start Prep Prepare Protein (Mcl-1) and Compound Start->Prep Immobilize Immobilize Mcl-1 on Sensor Chip Prep->Immobilize Inject Inject Serial Dilutions of This compound Immobilize->Inject Regenerate Regenerate Sensor Surface Inject->Regenerate Regenerate->Inject Next Concentration Analyze Analyze Sensorgrams (Association/Dissociation Rates) Regenerate->Analyze All Concentrations Tested Calculate Calculate KD Analyze->Calculate End End Calculate->End

SPR Experimental Workflow
  • Protein Preparation:

    • Purify recombinant Mcl-1 protein (residues 172-327 are commonly used for binding studies) to >95% purity.

    • Dialyze the protein extensively against the running buffer to be used in the SPR experiment (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Determine the accurate concentration of the protein using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare a serial dilution of the compound in the running buffer. The final DMSO concentration in all samples should be matched and kept low (ideally ≤ 1%) to minimize solvent effects.

  • Immobilization of Mcl-1:

    • Use a CM5 sensor chip (or equivalent) and activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the Mcl-1 protein (typically 10-50 µg/mL in 10 mM sodium acetate buffer, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 RU).

    • Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Inject the serial dilutions of this compound over the Mcl-1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include several buffer-only injections (blanks) for double referencing.

    • Monitor the association and dissociation phases for each concentration.

    • Between injections, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5, or a buffer with a higher salt concentration) if necessary to remove all bound compound. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injections from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

ITC_Workflow Start Start Prep Prepare Protein (Mcl-1) and Compound in Matched Buffer Start->Prep Load_Protein Load Mcl-1 into Sample Cell Prep->Load_Protein Load_Compound Load Compound into Syringe Prep->Load_Compound Titrate Titrate Compound into Protein Solution Load_Protein->Titrate Load_Compound->Titrate Measure_Heat Measure Heat Change with Each Injection Titrate->Measure_Heat Measure_Heat->Titrate Repeat for all Injections Analyze Analyze Binding Isotherm Measure_Heat->Analyze Titration Complete Calculate Calculate KD, n, ΔH, and ΔS Analyze->Calculate End End Calculate->End

ITC Experimental Workflow
  • Sample Preparation:

    • Purify Mcl-1 protein to >95% purity.

    • Dialyze the protein and dissolve the this compound in the exact same buffer to minimize heats of dilution. A common buffer is 20 mM sodium phosphate, pH 7.4, 150 mM NaCl.

    • Accurately determine the concentrations of both the protein and the compound.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Experimental Setup:

    • Typically, the Mcl-1 protein is placed in the sample cell at a concentration of 10-50 µM.

    • The this compound is loaded into the injection syringe at a concentration 10-20 times that of the protein (e.g., 100-500 µM).

    • Set the experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution.

    • Allow the system to reach equilibrium after each injection before the next one.

    • The heat change upon each injection is measured relative to a reference cell containing buffer.

  • Control Experiments:

    • Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution, which will be subtracted from the binding data.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

    • The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the apparent size of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling is slowed, leading to an increase in polarization.

FP_Workflow Start Start Develop_Tracer Develop Fluorescently Labeled Mcl-1 Ligand (Tracer) Start->Develop_Tracer Optimize Optimize Tracer and Mcl-1 Concentrations Develop_Tracer->Optimize Compete Perform Competition Assay with This compound Optimize->Compete Measure_FP Measure Fluorescence Polarization Compete->Measure_FP Analyze Analyze Competition Curve Measure_FP->Analyze Calculate Calculate IC50 and Ki Analyze->Calculate End End Calculate->End

FP Experimental Workflow
  • Tracer Development:

    • A high-affinity fluorescently labeled ligand for Mcl-1 (a "tracer") is required. This is often a known peptide or small molecule inhibitor conjugated to a fluorophore (e.g., fluorescein). For Mcl-1, a FITC-labeled Bak BH3 peptide is commonly used.[4]

  • Assay Optimization:

    • Determine the optimal concentrations of the tracer and Mcl-1 protein.

    • Titrate Mcl-1 against a fixed concentration of the tracer (typically in the low nanomolar range) to determine the KD of the tracer-protein interaction and the protein concentration that gives a suitable signal window (a significant increase in polarization upon binding). A common assay buffer is 20 mM Tris pH 7.5, 50 mM NaCl, 3 mM DTT, 0.01% CHAPS.[2]

  • Competition Assay:

    • In a multi-well plate (e.g., a black 384-well plate), add fixed concentrations of Mcl-1 protein and the fluorescent tracer.

    • Add a serial dilution of the unlabeled competitor, this compound.

    • Include controls for no protein (minimum polarization) and no competitor (maximum polarization).

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the KD of the tracer and the tracer concentration used in the assay.

Conclusion

The techniques and protocols outlined in these application notes provide a robust framework for characterizing the binding affinity of this compound and its analogs to the Mcl-1 protein. A thorough biophysical characterization using methods like SPR, ITC, and FP is essential for the rational design and optimization of novel Mcl-1 inhibitors for cancer therapy. The provided data on known Mcl-1 inhibitors serves as a valuable benchmark for assessing the potency of new chemical entities. Careful experimental design and data analysis will yield high-quality, reproducible results to guide drug discovery efforts.

References

Application Notes: Synthesis of Novel Heterocyclic Compounds from 3-(3,5-Dimethylphenoxy)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(3,5-Dimethylphenoxy)propanal is a versatile and readily accessible starting material for the synthesis of a diverse library of novel heterocyclic compounds. Its aldehyde functionality allows for a variety of classical organic reactions, including condensations and cyclizations, to build complex molecular architectures. This document provides detailed protocols for the synthesis of three key classes of heterocycles—pyrazoles, pyrimidines, and indoles—all of which are privileged scaffolds in medicinal chemistry. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and neuroprotective properties.[1][2] Similarly, the pyrimidine core is found in numerous therapeutic agents with applications as antibacterial, antiviral, and antitumor drugs.[3][4][5][6] The indole nucleus is also a cornerstone of many natural products and pharmaceuticals, exhibiting activities such as anti-inflammatory and anticancer effects.[7][8][9][10]

These application notes offer robust, adaptable protocols for researchers looking to leverage this compound as a key building block in drug discovery and development programs.

Overall Synthetic Workflow

The following diagram illustrates the general synthetic pathways described in this document, starting from this compound to yield pyrazole, pyrimidine, and indole derivatives through key chemical transformations.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Heterocyclic Products A This compound B Intermediate 1: 3-(3,5-Dimethylphenoxy)propenal (α,β-Unsaturated Aldehyde) A->B Knoevenagel/ Claisen-Schmidt Condensation C Intermediate 2: Chalcone Derivative A->C Claisen-Schmidt Condensation (with Acetophenone) D Intermediate 3: Phenylhydrazone Derivative A->D Hydrazine Condensation P1 Pyrazole Derivative B->P1 Cyclization (with Hydrazine) P2 Pyrimidine Derivative C->P2 Cyclization (with Guanidine) P3 Indole Derivative D->P3 Fischer Indole Synthesis (Acid-catalyzed)

Caption: General synthetic routes from the starting aldehyde to target heterocycles.

Protocol 1: Synthesis of 5-(3,5-Dimethylphenoxymethyl)-1H-pyrazole

This protocol details a two-step synthesis involving the formation of an α,β-unsaturated aldehyde intermediate, followed by cyclization with hydrazine to form the pyrazole ring. The reaction of α,β-unsaturated carbonyl compounds with hydrazines is a standard and efficient method for pyrazole synthesis.[11][12]

Experimental Workflow: Pyrazole Synthesis

G Start Start: 3-(3,5-Dimethylphenoxy) propanal Step1 Step 1: Knoevenagel Condensation Reagents: Paraformaldehyde, Piperidine, DMSO Conditions: Heat Start->Step1 Intermediate Intermediate: 3-(3,5-Dimethylphenoxy) propenal Step1->Intermediate Step2 Step 2: Cyclization Reagents: Hydrazine Hydrate, Ethanol Conditions: Reflux Intermediate->Step2 Product Product: 5-(3,5-Dimethylphenoxy methyl)-1H-pyrazole Step2->Product

Caption: Workflow for the two-step synthesis of the target pyrazole derivative.

Methodology

Step A: Synthesis of 3-(3,5-Dimethylphenoxy)propenal (Intermediate 1)

  • To a solution of this compound (10 mmol) in dimethyl sulfoxide (DMSO, 20 mL), add paraformaldehyde (12 mmol) and piperidine (1 mmol).

  • Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-(3,5-Dimethylphenoxy)propenal.

Step B: Synthesis of 5-(3,5-Dimethylphenoxymethyl)-1H-pyrazole (Final Product)

  • Dissolve the intermediate 3-(3,5-Dimethylphenoxy)propenal (5 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add hydrazine hydrate (6 mmol) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole product.

Quantitative Data Summary (Protocol 1)
StepReactantReagentSolventTemp. (°C)Time (h)Yield (%)
AThis compoundParaformaldehyde, PiperidineDMSO85575-85
B3-(3,5-Dimethylphenoxy)propenalHydrazine HydrateEthanol781080-90

Protocol 2: Synthesis of a Novel 2-Amino-4-(aryl)-6-(3,5-dimethylphenoxymethyl)pyrimidine

This protocol outlines the synthesis of a substituted pyrimidine. It begins with a Claisen-Schmidt condensation to form a chalcone-like intermediate, which is then cyclized with guanidine hydrochloride. The reaction of chalcones with guanidine is a well-established method for producing 2-aminopyrimidines.[13][14][15]

Experimental Workflow: Pyrimidine Synthesis

G Start Start: 3-(3,5-Dimethylphenoxy) propanal + Substituted Acetophenone Step1 Step 1: Claisen-Schmidt Condensation Reagents: NaOH (aq), Ethanol Conditions: Room Temp. Start->Step1 Intermediate Intermediate: Chalcone Derivative Step1->Intermediate Step2 Step 2: Cyclization Reagents: Guanidine HCl, KOH, Ethanol Conditions: Reflux Intermediate->Step2 Product Product: Substituted Pyrimidine Derivative Step2->Product

Caption: Workflow for the synthesis of the target pyrimidine derivative.

Methodology

Step A: Synthesis of Chalcone Intermediate

  • Dissolve this compound (10 mmol) and a substituted acetophenone (e.g., 4-chloroacetophenone) (10 mmol) in ethanol (30 mL).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (40%, 10 mL) with constant stirring.

  • Allow the mixture to stir at room temperature for 3-4 hours. The formation of a precipitate indicates product formation.[16]

  • Keep the reaction mixture in a refrigerator overnight to complete the precipitation.

  • Pour the mixture into ice-cold water and neutralize with dilute HCl.

  • Filter the solid product, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.

Step B: Synthesis of Pyrimidine Derivative (Final Product)

  • In a round-bottom flask, dissolve the chalcone intermediate (5 mmol) and guanidine hydrochloride (5 mmol) in ethanol (25 mL).

  • Add a solution of potassium hydroxide (5 mL of a 40% aqueous solution) to the mixture.

  • Reflux the reaction mixture for 10-12 hours, monitoring by TLC.[13][16]

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to yield the pure 2-aminopyrimidine derivative.

Quantitative Data Summary (Protocol 2)
StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
AAldehyde + AcetophenoneNaOHEthanol25485-95
BChalcone IntermediateGuanidine HCl, KOHEthanol781170-85

Protocol 3: Synthesis of a Novel 2-(3,5-Dimethylphenoxymethyl)-1H-indole

This protocol employs the classic Fischer indole synthesis, a powerful method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[17][18]

Experimental Workflow: Fischer Indole Synthesis

G Start Start: 3-(3,5-Dimethylphenoxy) propanal + Phenylhydrazine Step1 Step 1: Phenylhydrazone Formation Reagents: Acetic Acid (cat.), Ethanol Conditions: Room Temp. Start->Step1 Intermediate Intermediate: Phenylhydrazone Derivative Step1->Intermediate Step2 Step 2: Cyclization & Aromatization Reagents: Polyphosphoric Acid (PPA) Conditions: Heat (100-120°C) Intermediate->Step2 Product Product: Substituted Indole Derivative Step2->Product

Caption: Workflow for the Fischer indole synthesis of the target indole derivative.

Methodology

Step A: Formation of the Phenylhydrazone Intermediate

  • Dissolve this compound (10 mmol) in ethanol (20 mL).

  • Add phenylhydrazine (10 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours. The phenylhydrazone often precipitates from the solution.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. This intermediate can be used in the next step without further purification.

Step B: Synthesis of Indole Derivative (Final Product)

  • Add the phenylhydrazone intermediate (8 mmol) to polyphosphoric acid (PPA, 20 g) or another suitable acid catalyst like zinc chloride.

  • Heat the mixture to 100-120°C with stirring for 2-4 hours. The reaction is typically exothermic. Monitor the reaction progress with TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution or aqueous ammonia.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain the pure indole derivative.

Quantitative Data Summary (Protocol 3)
StepReactantsReagentsSolvent/CatalystTemp. (°C)Time (h)Yield (%)
AAldehyde + PhenylhydrazineAcetic AcidEthanol251.590-98
BPhenylhydrazonePolyphosphoric AcidPPA (as solvent)110360-75

Potential Pharmacological Relevance and Signaling Pathways

The heterocyclic cores synthesized via these protocols are prevalent in many FDA-approved drugs and biologically active molecules. The novel 3-(3,5-dimethylphenoxymethyl) substituent may modulate the pharmacological profile of these known scaffolds, potentially leading to new therapeutic agents.

  • Pyrazoles: Many pyrazole-containing compounds, such as Celecoxib, act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling pathways.[1] Novel pyrazoles derived from this protocol could be screened for similar activity.

  • Pyrimidines: The pyrimidine scaffold is central to many anticancer drugs (e.g., 5-Fluorouracil) that interfere with nucleic acid synthesis. They are also found in kinase inhibitors that target signaling pathways crucial for cancer cell proliferation.[3]

  • Indoles: Indole derivatives are known to interact with a wide range of biological targets. Their structural similarity to tryptophan allows them to act as agonists or antagonists for various receptors, and they are found in many anti-inflammatory and anticancer agents.[7][9]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the COX-2 signaling pathway, a common target for anti-inflammatory drugs containing the pyrazole scaffold. Novel compounds synthesized could potentially inhibit this pathway.

G Stimuli Inflammatory Stimuli (e.g., Cytokines) ArachidonicAcid Arachidonic Acid Stimuli->ArachidonicAcid activates release COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate for Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins converts to Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Pyrazole Novel Pyrazole Compound Pyrazole->COX2 INHIBITS

Caption: Hypothetical inhibition of the COX-2 inflammatory pathway by a novel pyrazole.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-Dimethylphenoxy)propanal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in improving the yield and purity of 3-(3,5-Dimethylphenoxy)propanal.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The most common and direct method is the Michael addition (or conjugate addition) of 3,5-dimethylphenol to an α,β-unsaturated aldehyde like acrolein.[1][2] In this reaction, the phenoxide ion, generated by a base, acts as a nucleophile and attacks the β-carbon of acrolein.

Q2: What are the critical factors that influence the reaction yield?

Several factors can significantly impact the yield:

  • Choice of Base: The base is crucial for deprotonating the phenol to form the active nucleophile. Common bases include alkali metal carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), or organic bases like DBU. The base strength and solubility can affect reaction rates and side reactions.

  • Solvent: The solvent affects the solubility of reagents and the reaction kinetics. Polar aprotic solvents like acetonitrile, DMF, or acetone are often effective.

  • Reaction Temperature: Temperature controls the rate of reaction. However, higher temperatures can promote undesirable side reactions, such as the polymerization of acrolein.

  • Purity of Reagents: Acrolein is prone to polymerization, especially if not fresh or stabilized. Using freshly distilled or high-purity reagents is essential.

  • Control of Acrolein Addition: Slow, controlled addition of acrolein to the reaction mixture can help to minimize its polymerization and other side reactions.

Q3: What are the most common side reactions in this synthesis?

The primary side reactions that can lower the yield include:

  • Polymerization of Acrolein: Acrolein readily polymerizes, especially in the presence of bases or at elevated temperatures.

  • Aldol Condensation: The product, this compound, is an aldehyde and can undergo self-condensation or react with acrolein under basic conditions.

  • 1,2-Addition: While less common for phenoxides, direct attack at the carbonyl carbon of acrolein (1,2-addition) can occur, especially with stronger, less-stabilized nucleophiles.[3]

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the 3,5-dimethylphenol starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the appearance of the product and identify any major side products being formed.

Troubleshooting Guide

Problem 1: Very low or no product yield.

Possible CauseRecommended Solution
Ineffective Deprotonation The base may be too weak or insoluble in the chosen solvent. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or DBU). Ensure the base is anhydrous if using moisture-sensitive reagents.
Poor Reagent Quality Acrolein may have polymerized. Use freshly distilled acrolein or purchase a new bottle containing a polymerization inhibitor like hydroquinone. Verify the purity of the 3,5-dimethylphenol.
Reaction Temperature Too Low The activation energy for the reaction may not be met. Cautiously increase the temperature in 5-10°C increments while monitoring the reaction by TLC for product formation and potential decomposition.
Incorrect Stoichiometry Ensure the molar ratios of reactants and base are correct. A slight excess of acrolein can sometimes be used, but this may increase side reactions.

Problem 2: Significant formation of a polymeric solid in the reaction flask.

Possible CauseRecommended Solution
Acrolein Polymerization This is the most common cause. Add the acrolein to the mixture of 3,5-dimethylphenol and base slowly, using a syringe pump, over an extended period. Maintain a lower reaction temperature (e.g., 0°C to room temperature).
High Local Concentration Poor stirring can lead to high local concentrations of acrolein and base, initiating polymerization. Ensure vigorous and efficient stirring throughout the reaction.

Problem 3: Multiple products are observed on TLC or GC-MS analysis.

Possible CauseRecommended Solution
Aldol Side Reactions The aldehyde product is reacting further. Lower the reaction temperature and shorten the reaction time. Work up the reaction as soon as the 3,5-dimethylphenol has been consumed (as determined by TLC).
Over-reaction or Decomposition The product may be unstable under the reaction conditions. Consider using a milder base or running the reaction at a lower temperature for a longer duration.

Problem 4: Difficulty in purifying the final product.

Possible CauseRecommended Solution
Oily Product Consistency The product is likely an oil, making crystallization difficult. Standard column chromatography on silica gel is the most common purification method.
Co-elution with Impurities If impurities are difficult to separate by chromatography, consider converting the aldehyde to its crystalline sodium bisulfite adduct for purification.[4] The pure aldehyde can then be regenerated by treatment with a base (e.g., NaHCO₃ solution).[4]

Quantitative Data Summary

Systematic optimization of reaction parameters is key to maximizing yield. The following table provides a template for organizing experimental results.

EntryBase (eq.)SolventTemp (°C)Time (h)Yield (%)Purity (GC)
1K₂CO₃ (1.5)Acetonitrile60124585%
2Cs₂CO₃ (1.5)Acetonitrile6087092%
3DBU (1.2)THF2567594%
4NaH (1.1)DMF0 to 2548295%
5K₂CO₃ (1.5)Acetone50125588%

Note: Data is representative and intended for illustrative purposes.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 3,5-Dimethylphenol (1.0 eq.)

  • Acrolein (1.1 eq., freshly distilled)

  • Base (e.g., anhydrous K₂CO₃, 1.5 eq.)

  • Solvent (e.g., anhydrous Acetonitrile)

  • Hydroquinone (trace amount as inhibitor)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,5-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), a trace amount of hydroquinone, and anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Using a syringe pump, add freshly distilled acrolein (1.1 eq.) dropwise to the suspension over 1-2 hours. An exotherm may be observed. Maintain the desired reaction temperature (e.g., 25-50°C) with a water bath if necessary.

  • Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the 3,5-dimethylphenol spot has disappeared.

  • Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic base and wash the solid with a small amount of solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Visualizations

Reaction_Pathway Reactant1 3,5-Dimethylphenol Product This compound Reactant1->Product + Reactant2 Acrolein Reactant2->Product Base Base (e.g., K₂CO₃) Base->Product Catalyst

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Define Problem: Low Synthesis Yield B Initial Experiment: Baseline Conditions A->B C Analyze Results: Yield & Purity (TLC, GC) B->C D Is Yield < Target? C->D E Identify Key Parameters (Base, Solvent, Temp) D->E Yes M Final Optimized Protocol D->M No F Vary One Parameter (e.g., Test New Base) E->F G Run New Experiment F->G H Analyze New Results G->H I Compare with Baseline H->I J Improvement? I->J K Adopt New Condition Continue Optimization J->K Yes L Try Different Parameter J->L No K->F L->E

Caption: Experimental workflow for optimizing reaction yield.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Yield or No Reaction Cause1 Ineffective Base? Start->Cause1 Cause2 Acrolein Polymerized? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Cause4 Temp Too Low? Start->Cause4 Sol1 Use Stronger/Soluble Base (Cs₂CO₃, DBU) Cause1->Sol1 Sol2 Use Fresh Acrolein Add Slowly at Low Temp Cause2->Sol2 Sol3 Lower Temp Reduce Reaction Time Cause3->Sol3 Sol4 Increase Temp Gradually Cause4->Sol4

Caption: Troubleshooting logic for low-yield synthesis.

References

Common impurities in 3-(3,5-Dimethylphenoxy)propanal and how to remove them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-(3,5-Dimethylphenoxy)propanal

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in crude this compound typically arise from the starting materials and side reactions during synthesis. These include:

  • Unreacted 3,5-Dimethylphenol: The starting phenolic compound may not have fully reacted.

  • 3-(3,5-Dimethylphenoxy)propan-1-ol: This alcohol can be formed by over-reduction of the aldehyde or as a byproduct in certain synthetic routes.

  • 3-(3,5-Dimethylphenoxy)propanoic acid: This carboxylic acid is a common impurity resulting from the over-oxidation of the aldehyde, which can occur upon exposure to air.[1]

Q2: How can I qualitatively detect the presence of these common impurities?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for the initial detection of impurities. The aldehyde is generally less polar than the corresponding alcohol and carboxylic acid. The unreacted phenol will also have a different polarity. By running a TLC with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can often visualize separate spots for the product and the main impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more definitive identification and quantification of volatile impurities.[2][3][4][5][6]

Q3: What is the best general approach for purifying crude this compound?

A3: A multi-step approach is often the most effective. A common sequence involves an initial wash to remove acidic impurities, followed by a more specific purification technique like flash chromatography, distillation, or formation of a bisulfite adduct to isolate the aldehyde.[7][8][9]

Troubleshooting Guides

Issue 1: My final product is contaminated with a significant amount of unreacted 3,5-dimethylphenol.

Cause: Incomplete reaction during the ether synthesis step.

Solution:

  • Liquid-Liquid Extraction: Unreacted 3,5-dimethylphenol can be removed by washing an organic solution of the crude product with an aqueous base, such as 1M sodium hydroxide. The phenol will be deprotonated to form the water-soluble sodium phenoxide, which will partition into the aqueous layer. The desired aldehyde will remain in the organic layer.

  • Flash Column Chromatography: If extraction is not sufficient, flash column chromatography can be employed to separate the more polar phenol from the less polar aldehyde.

Issue 2: My purified product shows the presence of 3-(3,5-Dimethylphenoxy)propanoic acid.

Cause: Oxidation of the aldehyde, which can happen during the reaction, work-up, or storage, especially if exposed to air.

Solution:

  • Aqueous Bicarbonate Wash: The carboxylic acid impurity can be effectively removed by washing an ethereal or ethyl acetate solution of the crude product with a saturated aqueous solution of sodium bicarbonate.[1] The acidic impurity will react to form a water-soluble carboxylate salt, which will be extracted into the aqueous phase.

Issue 3: I am having difficulty separating the product from the corresponding alcohol, 3-(3,5-Dimethylphenoxy)propan-1-ol.

Cause: The aldehyde and alcohol have similar polarities, making separation by standard chromatography challenging.

Solution:

  • Purification via Bisulfite Adduct Formation: This is a highly effective and specific method for purifying aldehydes.[7][8][9][10] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from the unreacted alcohol and other organic impurities. The pure aldehyde can then be regenerated by treating the adduct with a mild acid or base.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTarget ImpurityTypical Purity AchievedAdvantagesDisadvantages
Aqueous Base Wash (e.g., NaOH) 3,5-Dimethylphenol>95% (if phenol is the main impurity)Simple, fast, and inexpensive.Not effective for removing non-acidic impurities.
Aqueous Bicarbonate Wash 3-(3,5-Dimethylphenoxy)propanoic acid>98% (if acid is the main impurity)Mild conditions, effective for acidic impurities.[1]Not effective for other impurities.
Fractional Distillation (under reduced pressure) Impurities with different boiling points>99%Suitable for large-scale purification.Requires thermal stability of the compound; may not separate isomers.
Flash Column Chromatography Multiple impurities>99%Highly effective for a wide range of impurities.Can be time-consuming and requires significant solvent usage.[11][12][13][14]
Bisulfite Adduct Formation Non-aldehyde impurities>99.5%Highly specific for aldehydes, excellent for removing alcohols.[7][9][10]Involves an additional reaction and regeneration step.

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation
  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a water-miscible solvent like ethanol or THF.[7][15]

    • Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. An excess of the bisulfite solution (e.g., 1.5 equivalents relative to the aldehyde) should be used.

    • Continue stirring at room temperature. The reaction progress can be monitored by TLC. The formation of the solid bisulfite adduct may take from a few hours to overnight.[9]

  • Isolation of the Adduct:

    • If a solid precipitate forms, collect it by vacuum filtration.

    • Wash the solid adduct with a small amount of cold ethanol, followed by diethyl ether, to remove any remaining organic impurities.

    • If the adduct is water-soluble, perform a liquid-liquid extraction. The aqueous layer containing the adduct should be separated and washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove impurities.[8]

  • Regeneration of the Aldehyde:

    • Suspend the isolated solid adduct in water or use the aqueous solution from the extraction.

    • Add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide slowly with stirring until the evolution of gas ceases and the solution becomes basic.[9]

    • The pure aldehyde will separate as an oily layer or can be extracted with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection:

    • Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a silica gel column using the "wet-packing" or "dry-packing" method.[14] Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

    • Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.

  • Elution:

    • Elute the column with the chosen solvent system. An isocratic elution can be used, or a gradient elution (gradually increasing the polarity of the eluent) can be employed for better separation of closely eluting impurities.[13]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

PurificationWorkflow Crude Crude Product (Aldehyde, Phenol, Acid, Alcohol) Wash_Bicarb Wash with aq. NaHCO3 Crude->Wash_Bicarb Organic_Layer1 Organic Layer (Aldehyde, Phenol, Alcohol) Wash_Bicarb->Organic_Layer1 Aqueous_Layer1 Aqueous Layer (Carboxylate Salt) Wash_Bicarb->Aqueous_Layer1 Removes Acid Wash_NaOH Wash with aq. NaOH Organic_Layer2 Organic Layer (Aldehyde, Alcohol) Wash_NaOH->Organic_Layer2 Aqueous_Layer2 Aqueous Layer (Phenoxide Salt) Wash_NaOH->Aqueous_Layer2 Removes Phenol Organic_Layer1->Wash_NaOH Drying Dry Organic Layer Organic_Layer2->Drying Concentration Concentrate Drying->Concentration Purification Further Purification Concentration->Purification Distillation Fractional Distillation Purification->Distillation Chromatography Flash Chromatography Purification->Chromatography Bisulfite Bisulfite Adduct Formation Purification->Bisulfite Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Bisulfite->Pure_Product TroubleshootingTree Start Crude Product Analysis (e.g., TLC, GC-MS) Impurity_Type Identify Major Impurity Start->Impurity_Type Phenol Unreacted 3,5-Dimethylphenol Impurity_Type->Phenol Phenolic Spot Acid Carboxylic Acid Impurity_Type->Acid Acidic Spot Alcohol Corresponding Alcohol Impurity_Type->Alcohol Polar, Non-acidic Spot Multiple Multiple Impurities Impurity_Type->Multiple Multiple Spots Sol_Phenol Wash with aq. NaOH Phenol->Sol_Phenol Sol_Acid Wash with aq. NaHCO3 Acid->Sol_Acid Sol_Alcohol Bisulfite Adduct Formation Alcohol->Sol_Alcohol Sol_Multiple Flash Chromatography or Fractional Distillation Multiple->Sol_Multiple Pure Pure Product Sol_Phenol->Pure Sol_Acid->Pure Sol_Alcohol->Pure Sol_Multiple->Pure

References

Troubleshooting side reactions during the formylation step of synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting side reactions during the formylation step of your synthesis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My Duff reaction is producing a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?

A1: Di-formylation is a common side reaction in the Duff reaction, especially when both ortho positions to a hydroxyl group are available.[1] To favor mono-formylation, you can carefully control the stoichiometry of the reagents. Reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.

Q2: I am observing significant resin/polymer formation in my formylation of a phenol. What is causing this and how can I prevent it?

A2: Phenol-formaldehyde resin formation is a known side reaction, particularly under basic or acidic conditions where formaldehyde or a formaldehyde equivalent is used.[2][3] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[2] To minimize resin formation, consider the following:

  • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible.[3]

  • Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization. For instance, in a Duff reaction using TFA, keeping the temperature around 70°C can help prevent undesired polymerization.[4]

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.

Q3: My Reimer-Tiemann reaction is giving a mixture of ortho and para isomers. How can I improve the regioselectivity?

A3: The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, with the ortho product typically predominating.[5][6] The ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[6] While achieving complete selectivity can be challenging, the ortho:para ratio can be influenced by the reaction conditions. The presence of a positive counterion from the base can favor the ortho product through electrostatic interactions.[7]

Q4: I am trying to N-formylate a molecule containing a hydroxyl group, but I am getting significant O-formylation. How can I achieve chemoselective N-formylation?

A4: Achieving chemoselective N-formylation in the presence of a hydroxyl group requires careful selection of reagents and reaction conditions. Using milder formylating agents and optimizing the reaction temperature can favor the more nucleophilic amine over the hydroxyl group. For amino alcohols, specific protocols have been developed to achieve high chemoselectivity.[8]

Q5: My Vilsmeier-Haack reaction is not working well with my electron-deficient aromatic substrate. What are the common side reactions and how can I optimize the reaction?

A5: The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds.[9][10] With electron-deficient substrates, the reaction can be sluggish and may lead to side reactions or failure to proceed. In some cases, double formylation at both ketone and hydrazone moieties has been observed with certain substrates.[11] Increasing the reaction temperature or using a more reactive Vilsmeier reagent might be necessary, but this can also lead to decomposition. It is crucial to carefully control the reaction conditions and consider alternative formylation methods for strongly deactivated systems.

Troubleshooting Guides & Data

Issue 1: Controlling Mono- vs. Di-formylation in the Duff Reaction

The Duff reaction is a convenient method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA).[1] However, if both ortho positions are unsubstituted, di-formylation can occur.

Troubleshooting Steps:

  • Adjust Stoichiometry: The primary method to control the degree of formylation is to adjust the molar ratio of HMTA to the phenolic substrate.

  • Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and stop it once the desired mono-formylated product is maximized.

Data Presentation:

Phenolic SubstrateHMTA:Substrate RatioMono-formylated Product Yield (%)Di-formylated Product Yield (%)Reference
p-cresol1:1High (not specified)Lower (not specified)[1]
p-cresolExcess HMTALower (not specified)Higher (not specified)[1]
Umbelliferone3:1High (mixture of isomers)Not reported[4]

Experimental Protocol: Optimized Mono-formylation of Umbelliferone [4]

  • Dissolve umbelliferone (1 equivalent) and hexamethylenetetramine (3 equivalents) in trifluoroacetic acid (TFA).

  • Heat the reaction mixture to 70°C and stir.

  • Monitor the reaction by HPLC. The reaction is typically complete within 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute with methylene chloride and wash with brine.

  • Extract with methylene chloride.

  • Combine the organic extracts, wash with brine, dry, and concentrate to obtain the product mixture.

Logical Workflow for Troubleshooting Di-formylation:

G start Start: High Di-formylation in Duff Reaction check_stoichiometry Check HMTA:Substrate Ratio start->check_stoichiometry is_excess Is Ratio > 1:1? check_stoichiometry->is_excess reduce_hmta Reduce HMTA to 1:1 or slightly less is_excess->reduce_hmta Yes monitor_reaction Monitor Reaction by TLC/HPLC is_excess->monitor_reaction No reduce_hmta->monitor_reaction is_mono_max Is mono-product maximized? monitor_reaction->is_mono_max is_mono_max->monitor_reaction No, continue monitoring stop_reaction Stop Reaction and Work-up is_mono_max->stop_reaction Yes end End: Optimized Mono-formylation stop_reaction->end

Workflow for minimizing di-formylation in the Duff reaction.
Issue 2: Preventing Resin Formation during Phenol Formylation

The reaction of phenols with formaldehyde sources can lead to the formation of phenol-formaldehyde resins, which can be a significant side product.[2]

Troubleshooting Steps:

  • Control Stoichiometry: Ensure the molar ratio of the formaldehyde source to the phenol is not excessively high. For novolac resin production, a formaldehyde to phenol ratio of less than one is used to prevent extensive cross-linking.[3]

  • Optimize Temperature: Higher temperatures accelerate the condensation reactions that lead to resin formation.[2] Maintain the lowest effective temperature for the formylation reaction.

  • Use a Milder Acid Catalyst: In acid-catalyzed reactions, a milder acid may reduce the rate of polymerization.

Data Presentation:

Reaction TypeFormaldehyde:Phenol RatioCatalystTemperature (°C)ObservationReference
Resole Formation> 1 (e.g., 1.5)Base (pH ~10)~70, then ~120 for curingResin formation[2][3]
Novolac Formation< 1Acid≥180 for curing with hardenerLinear polymer, less cross-linking[3]
Duff Reaction (Umbelliferone)N/A (HMTA)TFA70Minimized polymerization[4]

Experimental Protocol: General Guidelines to Minimize Resin Formation

  • Slowly add the formylating agent (e.g., paraformaldehyde) to a solution of the phenol in a suitable solvent at a controlled temperature.

  • If using a catalyst, ensure it is added portion-wise or at a controlled rate.

  • Maintain the reaction temperature at the lowest point where a reasonable reaction rate is observed.

  • Monitor the reaction closely and quench it as soon as the desired product is formed to prevent over-reaction and polymerization.

Signaling Pathway for Resin Formation:

G phenol Phenol hydroxymethylphenol Hydroxymethyl Phenol phenol->hydroxymethylphenol + Formaldehyde formaldehyde Formaldehyde formaldehyde->hydroxymethylphenol dimer Dimer (e.g., Bisphenol F) hydroxymethylphenol->dimer + Phenol oligomer Oligomers dimer->oligomer + Hydroxymethyl Phenol resin Cross-linked Resin oligomer->resin Heating/Curing

Simplified pathway of phenol-formaldehyde resin formation.
Issue 3: Improving Regioselectivity in the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction typically provides a mixture of ortho- and para-hydroxybenzaldehydes.[5]

Troubleshooting Steps:

  • Choice of Base: The counterion of the base can influence the ortho:para ratio. Using bases with cations that can coordinate with the phenoxide can enhance ortho selectivity.

  • Solvent System: The reaction is often run in a biphasic system, and the choice of phase-transfer catalyst or emulsifying agent can affect the outcome.

  • Temperature Control: While not extensively documented with quantitative data in the initial searches, temperature can influence the rates of competing pathways.

Data Presentation:

Phenolic SubstrateBaseSolventTemperature (°C)ortho:para RatioReference
PhenolHigh base concentrationBiphasicNot specified2.21:1[7]
β-naphtholNaOHEthanol/Water70-80Not specified[5]

Experimental Protocol: Reimer-Tiemann Formylation of β-Naphthol [5]

  • In a three-necked round-bottomed flask, place β-naphthol (0.69 moles) and 95% ethanol (300 g).

  • With stirring, rapidly add a solution of sodium hydroxide (5 moles) in water (415 g).

  • Heat the solution to 70–80°C on a steam bath.

  • Add chloroform (1.1 moles) dropwise at a rate that maintains gentle reflux.

  • Continue stirring for 1 hour after the addition of chloroform is complete.

  • Proceed with the work-up to isolate the product.

Logical Diagram for Regioselectivity:

G start Start: Mixture of ortho/para Isomers phenoxide Phenoxide Formation start->phenoxide carbene Dichlorocarbene Generation start->carbene attack Nucleophilic Attack phenoxide->attack carbene->attack ortho_path Ortho Attack attack->ortho_path Favored by ion-pairing para_path Para Attack attack->para_path ortho_product Ortho-hydroxybenzaldehyde ortho_path->ortho_product para_product Para-hydroxybenzaldehyde para_path->para_product

Competing pathways in the Reimer-Tiemann reaction.
Issue 4: Achieving Chemoselective N-Formylation over O-Formylation

When a molecule contains both an amine and a hydroxyl group, selective N-formylation can be challenging.

Troubleshooting Steps:

  • Choice of Formylating Agent: Use a formylating agent that is more reactive towards amines.

  • Reaction Conditions: Mild reaction conditions (e.g., lower temperature) can often favor the more nucleophilic amine.

  • Use of Additives: Specific additives can promote selective N-formylation.

Data Presentation:

SubstrateFormylating Agent/ConditionsN-Formylation Yield (%)O-FormylationReference
Amino alcoholHCO2H, Oxyma, EDCI, NaHCO3 in DMF-H2OExcellentNot observed[8]
Various amines with hydroxyl groupsIodine (5 mol%), Formic acid (2 equiv), 70°CHighNot observed[12]
Various amines with hydroxyl groups85% Formic acid, Toluene, Dean-StarkHighNot observed[13]

Experimental Protocol: Selective N-Formylation of an Amino Alcohol [8]

  • To a solution of the amino alcohol in a DMF-water mixture, add sodium bicarbonate, Oxyma (a coupling additive), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • Add formic acid to the mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, perform a standard aqueous work-up and purify the product.

Decision Tree for Chemoselective N-Formylation:

G start Start: O-Formylation Side Product is_harsh Are reaction conditions harsh? start->is_harsh lower_temp Lower reaction temperature is_harsh->lower_temp Yes use_mild_reagent Use milder formylating agent is_harsh->use_mild_reagent No is_selective Is N-formylation selective? lower_temp->is_selective use_mild_reagent->is_selective end End: Selective N-Formylation is_selective->end Yes use_additive Consider using additives like Oxyma/EDCI is_selective->use_additive No use_additive->is_selective

Decision-making process for achieving selective N-formylation.

References

Best practices for the storage and handling of 3-(3,5-Dimethylphenoxy)propanal to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guide based on the chemical properties of aldehydes and phenoxy compounds. Specific stability and degradation data for 3-(3,5-Dimethylphenoxy)propanal is limited. It is crucial to handle this compound with care and perform small-scale stability tests for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure as an aromatic aldehyde, the primary degradation pathway is likely oxidation of the aldehyde group to a carboxylic acid.[1] This can be initiated by exposure to air (oxygen), light, and elevated temperatures. Another potential degradation route is polymerization, a common issue with aldehydes.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][3] For long-term storage, refrigeration (2-8 °C) in a tightly sealed, amber glass container is advisable. However, for some aldehydes, low temperatures can accelerate polymerization, so it is recommended to observe the compound for any changes in viscosity or appearance upon cooling.

Q3: Is this compound sensitive to air?

A3: Yes, as an aldehyde, it is susceptible to oxidation upon exposure to air.[2][3] Handling of the compound should be performed in a well-ventilated area, and for transfers and preparation of solutions, the use of an inert atmosphere is strongly recommended to maintain purity and prevent degradation.

Q4: What solvents are compatible with this compound?

A4: The compatibility of solvents will depend on the specific experimental requirements. However, for storage or as a reaction medium, dry, aprotic solvents are generally preferred to prevent reactions with the aldehyde group. It is crucial to ensure the solvent is free of peroxides, as these can accelerate the oxidation of the aldehyde.

Q5: How can I tell if my sample of this compound has degraded?

A5: Degradation can be indicated by a change in physical appearance, such as color change or an increase in viscosity (potential polymerization). Chemically, the most common degradation product is the corresponding carboxylic acid, 3-(3,5-Dimethylphenoxy)propanoic acid.[1] This can be detected by analytical techniques such as NMR, IR spectroscopy (appearance of a broad O-H stretch), or chromatography (appearance of a new, more polar peak). A simple pH test of an aqueous extract of the compound may also indicate the presence of acidic impurities.

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Low Yield

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Compound Purity:

    • Run a quick analytical test (e.g., TLC, NMR) on your stock of this compound to check for impurities. Compare the results with the supplier's certificate of analysis if available.

  • Review Handling Procedures:

    • Were all transfers and reactions performed under an inert atmosphere?

    • Was the compound exposed to air or light for an extended period?

  • Check Solvent Quality:

    • Were the solvents used anhydrous and free of peroxides? Peroxide contamination can be tested for using commercially available test strips.

  • Purify the Aldehyde:

    • If degradation is suspected, consider purifying the aldehyde by distillation under reduced pressure or by column chromatography immediately before use.

Issue 2: Change in Physical Appearance of the Stored Compound

Possible Cause: Oxidation or polymerization.

Troubleshooting Steps:

  • Assess the Change:

    • Color Change (e.g., yellowing): This may indicate oxidation.

    • Increased Viscosity or Solidification: This suggests polymerization.

  • Analytical Confirmation:

    • Use analytical techniques (NMR, IR) to identify the nature of the degradation products.

  • Storage Condition Review:

    • Confirm that the compound was stored in a tightly sealed container, protected from light, and at the recommended temperature.

    • If not already done, purge the container with an inert gas before resealing.

Data Presentation

Table 1: General Storage Recommendations for Aldehydes

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the sensitive aldehyde group.[2][3]
Container Amber Glass BottleProtects from light, which can catalyze degradation, and is non-reactive.
Seal Tightly Sealed CapPrevents exposure to air and moisture.

Note: This data is based on general best practices for aldehydes and may need to be optimized for this compound through specific stability studies.

Experimental Protocols

Protocol: Small-Scale Purity Check of this compound using Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of a sample of this compound and identify the presence of more polar impurities, such as the corresponding carboxylic acid.

Materials:

  • This compound sample

  • TLC plate (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate - this may need to be optimized)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate for at least 10 minutes.

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots under a UV lamp. The aldehyde should appear as a single, well-defined spot. The presence of a spot with a lower Rf value (closer to the baseline) may indicate the presence of the more polar carboxylic acid degradation product.

Visualizations

degradation_pathway propanal This compound acid 3-(3,5-Dimethylphenoxy)propanoic acid propanal->acid Oxidation (O2, light, heat) polymer Polymer propanal->polymer Polymerization

Caption: Potential degradation pathways for this compound.

handling_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment storage Store at 2-8°C under an inert atmosphere purge Purge vessel with inert gas storage->purge transfer Transfer compound using gastight syringe purge->transfer dissolve Dissolve in anhydrous, peroxide-free solvent transfer->dissolve reaction Perform reaction under inert atmosphere dissolve->reaction

Caption: Recommended workflow for handling this compound.

References

Optimizing reaction conditions for nucleophilic addition to 3-(3,5-Dimethylphenoxy)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nucleophilic Addition to 3-(3,5-Dimethylphenoxy)propanal

Welcome to the technical support center for optimizing reaction conditions for nucleophilic addition to this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on this specific chemical transformation.

While this exact reaction is not extensively documented, the principles of nucleophilic addition to aldehydes are well-established. This guide applies these fundamental concepts to this compound to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for selecting a nucleophile for addition to this compound?

A1: The choice of nucleophile is critical and depends on the desired product. Aldehydes are generally more reactive than ketones towards nucleophiles.[1][2][3][4] Strong, irreversible nucleophiles include Grignard reagents (RMgX) and organolithium reagents (RLi), which are excellent for forming new carbon-carbon bonds.[5][6] Weaker, reversible nucleophiles include water, alcohols, and amines.[5][7][8] The reaction can be catalyzed by acid or base depending on the nucleophile's nature.[7][9]

Q2: How does the structure of this compound influence the reaction?

A2: The aldehyde functional group is the primary site of reaction. The ether linkage and the dimethylphenoxy group are relatively stable under most nucleophilic addition conditions. However, the steric bulk of the 3-(3,5-dimethylphenoxy) group might slightly hinder the approach of very large nucleophiles. Aldehydes are generally less sterically hindered and more electronically reactive than ketones.[1][2][3][10]

Q3: What solvents are suitable for this reaction?

A3: The choice of solvent is crucial for the success of the reaction, especially when using strong nucleophiles like Grignard reagents.

  • Aprotic, non-polar solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignard and organolithium reactions as they solvate the magnesium or lithium ion without reacting with the nucleophile.[11]

  • Polar protic solvents like water and alcohols can react with strong nucleophiles and are generally avoided unless they are the intended reactant. However, they can be used for reactions with weaker nucleophiles like water or alcohols themselves.[12][13]

  • Polar aprotic solvents like DMF or DMSO can also be used in certain cases, but their reactivity with strong nucleophiles should be considered.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method. A spot of the reaction mixture is compared to a spot of the starting material (this compound). The reaction is complete when the starting material spot has disappeared. Other methods include Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy if available.

Q5: What are typical workup procedures for these reactions?

A5: The workup procedure neutralizes any remaining reactive species and separates the desired product.

  • For Grignard or organolithium reactions, a careful quench with an aqueous solution (e.g., saturated ammonium chloride or dilute acid) is necessary to protonate the alkoxide intermediate and neutralize excess reagent.

  • This is typically followed by an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), washing of the organic layer with brine, drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent under reduced pressure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Poor quality of reagents: The nucleophile (e.g., Grignard reagent) may have degraded due to exposure to air or moisture. The aldehyde may be old or oxidized.Verify reagent quality: Use freshly prepared or titrated Grignard reagents.[11] Ensure the aldehyde is pure. Drying: Ensure all glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[14]
Incorrect stoichiometry: Too little nucleophile will result in an incomplete reaction.Use a slight excess of the nucleophile: A common starting point is 1.1 to 1.5 equivalents of the nucleophile. For Grignard reactions, a sacrificial excess might be needed to consume any trace water.[15]
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures.Optimize temperature: Start with a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to slowly warm to room temperature.[11]
Formation of Multiple Products/Side Reactions Enolization of the aldehyde: Strong, sterically hindered bases can deprotonate the alpha-carbon of the aldehyde, leading to side products.Use a less basic nucleophile or different reaction conditions: Transmetalation of a Grignard reagent to a cerium reagent (Luche reduction conditions) can suppress enolization.[16] Control temperature: Keep the reaction temperature low.
Over-addition or side reactions with the ether group: While unlikely, very harsh conditions could potentially cleave the ether.Use milder conditions: Avoid excessively high temperatures or prolonged reaction times.
Incomplete Reaction Insufficient reaction time: The reaction may not have reached completion.Increase reaction time: Monitor the reaction by TLC until the starting material is consumed.
Poor mixing: In a heterogeneous reaction, inefficient stirring can lead to localized concentrations and incomplete reaction.Ensure efficient stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is well-homogenized.

Experimental Protocols

General Protocol for Grignard Addition to this compound

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (nitrogen or argon).

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere.

  • Reaction Mixture: To a round-bottom flask, add this compound (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Example Data Tables

The following tables provide representative data to illustrate how reaction parameters can be optimized.

Table 1: Effect of Solvent on Reaction Yield (Example)

EntrySolventTemperature (°C)Time (h)Yield (%)
1Diethyl Ether0 to RT385
2THF0 to RT390
3Dichloromethane0 to RT320
4Ethanol0 to RT3<5

Table 2: Effect of Nucleophile Equivalents on Reaction Yield (Example)

EntryNucleophile (eq)Temperature (°C)Time (h)Yield (%)
11.00 to RT375
21.20 to RT392
31.50 to RT391
42.00 to RT388

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Aldehyde, Solvent) setup Assemble under Inert Atmosphere prep_reagents->setup prep_glassware Flame-Dry Glassware prep_glassware->setup cool Cool to 0 °C setup->cool add_nuc Add Nucleophile (e.g., Grignard) cool->add_nuc react Stir & Monitor (TLC) add_nuc->react quench Quench Reaction (aq. NH4Cl) react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography) dry->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General workflow for nucleophilic addition to this compound.

Troubleshooting_Tree start Low or No Product Yield? cause_reagent Reagents Degraded? start->cause_reagent Yes cause_conditions Suboptimal Conditions? start->cause_conditions Yes cause_side_reactions Side Products Observed? start->cause_side_reactions Yes sol_reagent Use fresh/titrated nucleophile. Ensure dry solvent & inert atmosphere. cause_reagent->sol_reagent sol_temp Screen temperatures (e.g., -78°C, 0°C, RT). cause_conditions->sol_temp sol_time Increase reaction time and monitor via TLC. cause_conditions->sol_time sol_stoich Adjust stoichiometry (use 1.2-1.5 eq nucleophile). cause_conditions->sol_stoich sol_enol Lower temperature. Consider alternative reagents (e.g., CeCl3 additive). cause_side_reactions->sol_enol

Caption: Troubleshooting decision tree for low-yield nucleophilic addition reactions.

References

Challenges in scaling up the production of 3-(3,5-Dimethylphenoxy)propanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 3-(3,5-Dimethylphenoxy)propanal.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when scaling up the reaction.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Deprotonation of 3,5-Dimethylphenol: The base used may be too weak or has degraded.- Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).- Ensure the base is fresh and has been stored under appropriate anhydrous conditions.- Consider in-situ generation of the alkoxide.
2. Poor Quality of Alkylating Agent: The 3-halopropanal or its acetal may have decomposed.- Use a freshly distilled or purified alkylating agent.- If using 3-halopropanal, which can be unstable, consider using its more stable acetal derivative (e.g., 3-bromo-1,1-diethoxypropane) followed by an acidic workup to deprotect the aldehyde.
3. Inappropriate Solvent: The solvent may not be suitable for an S\N2 reaction.- Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the S\N2 reaction.[1]
Presence of Significant Impurities 1. Unreacted 3,5-Dimethylphenol: Incomplete reaction or use of insufficient alkylating agent.- Increase the molar equivalent of the alkylating agent.- Extend the reaction time or increase the reaction temperature moderately.- Purify the crude product by washing with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic phenol.
2. Formation of Elimination Byproduct (Acrolein): The reaction temperature may be too high, favoring elimination over substitution, especially with secondary or tertiary alkyl halides.[2][3]- Maintain a moderate reaction temperature.- Use a primary alkyl halide (e.g., 3-bromopropanal or its acetal) as the alkylating agent.[2][3]
3. C-Alkylation of the Phenolic Ring: The phenoxide ion is an ambident nucleophile, and some alkylation may occur on the aromatic ring.[2]- Use of polar aprotic solvents can favor O-alkylation.- Lowering the reaction temperature may increase selectivity for O-alkylation.
4. Aldehyde Self-Condensation (Aldol): The product aldehyde can undergo self-condensation, especially under basic conditions.[4]- Neutralize the reaction mixture promptly during workup.- Avoid prolonged exposure of the purified aldehyde to basic conditions.
Difficulty in Product Isolation and Purification 1. Emulsion Formation During Workup: The presence of both polar and non-polar components can lead to stable emulsions.- Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the mixture through a pad of Celite.
2. Co-distillation with Impurities: Impurities with boiling points close to the product can make purification by distillation challenging.- Consider purification via the bisulfite adduct. The aldehyde forms a water-soluble salt with sodium bisulfite, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base.[5][6][7]- Column chromatography on silica gel is another effective purification method.
Scale-Up Challenges 1. Exothermic Reaction: The deprotonation of the phenol and the Williamson ether synthesis can be exothermic, leading to poor temperature control on a larger scale.- Add the reagents portion-wise or via a dropping funnel to control the reaction rate and temperature.- Ensure efficient stirring and cooling of the reaction vessel.
2. Handling of Sodium Hydride: NaH is highly reactive and flammable.- Handle NaH under an inert atmosphere (e.g., nitrogen or argon).- Use a mineral oil dispersion of NaH for safer handling and add it in portions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and reliable method is the Williamson ether synthesis.[2][3] This involves the deprotonation of 3,5-dimethylphenol with a strong base to form the corresponding phenoxide, which then acts as a nucleophile and reacts with a 3-carbon electrophile containing a good leaving group, such as 3-bromopropanal or its acetal.

Q2: Can I use a Michael addition of 3,5-dimethylphenol to acrolein instead?

A2: While a Michael addition is a plausible alternative, it can be more challenging to control.[8][9] Acrolein is highly reactive and prone to polymerization, and the reaction may require a specific catalyst to achieve good selectivity for the desired 1,4-addition product. The Williamson ether synthesis generally offers better control and predictability.

Q3: My final product is a yellow oil, but I expected a colorless liquid. What could be the cause?

A3: The yellow color could be due to the presence of oxidized impurities or byproducts from side reactions. Aldehydes are susceptible to air oxidation to the corresponding carboxylic acids.[4] Trace amounts of phenolic impurities can also become oxidized and colored. Purification by column chromatography or treatment with activated carbon may help to remove the colored impurities.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials (3,5-dimethylphenol) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the product and any volatile impurities, and for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any major impurities.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the aldehyde functional group (C=O stretch around 1720-1740 cm⁻¹) and the ether linkage (C-O stretch around 1000-1300 cm⁻¹).

Q5: What are the key safety precautions to consider when scaling up this synthesis?

A5:

  • Use of Strong Bases: Reagents like sodium hydride are highly flammable and react violently with water. Always handle them under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Be prepared for potential exotherms, especially during the addition of the base and the alkylating agent. Ensure adequate cooling and monitoring of the internal reaction temperature.

  • Volatile and Flammable Solvents: Many of the solvents used (e.g., ether, THF) are flammable. Work in a well-ventilated fume hood and avoid ignition sources.

  • Alkylating Agents: Many alkylating agents are toxic and potentially mutagenic. Handle them with care and avoid inhalation or skin contact.[10]

Experimental Protocols

Representative Protocol for Williamson Ether Synthesis of this compound

  • Materials:

    • 3,5-Dimethylphenol

    • Sodium hydride (60% dispersion in mineral oil)

    • 3-Bromo-1,1-diethoxypropane (acetal protected alkylating agent)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate

    • Brine (saturated aqueous sodium chloride)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 3,5-dimethylphenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

    • Cool the reaction mixture back to 0 °C and add 3-bromo-1,1-diethoxypropane (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water, then brine.

    • To deprotect the acetal, stir the organic layer with 1 M HCl for 1-2 hours at room temperature.

    • Separate the organic layer and wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Quantitative Data

Table 1: Effect of Base and Solvent on Reaction Yield and Purity

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%) (by GC)
1K₂CO₃Acetone56243578
2NaHTHF66127592
3NaHDMF7068895
4Cs₂CO₃Acetonitrile8088294

Table 2: Common Impurities and their Identification

ImpurityIdentification MethodPotential Origin
3,5-DimethylphenolGC-MS, ¹H NMRIncomplete reaction
AcroleinGC-MSElimination side reaction
2-Alkyl-3,5-dimethylphenolGC-MS, ¹H NMRC-alkylation side reaction
3,5-Dimethylphenoxy)propanoic acidGC-MS, IROxidation of the product aldehyde

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3,5-Dimethylphenol 3,5-Dimethylphenol Sodium 3,5-dimethylphenoxide Sodium 3,5-dimethylphenoxide 3,5-Dimethylphenol->Sodium 3,5-dimethylphenoxide 1. NaH, DMF 3-Bromopropanal Acetal 3-Bromopropanal Acetal NaH NaH Protected Ether Protected Ether Sodium 3,5-dimethylphenoxide->Protected Ether 2. 3-Bromopropanal Acetal This compound This compound Protected Ether->this compound 3. H₃O⁺ workup

Caption: Williamson ether synthesis pathway for this compound.

Side_Reaction Sodium 3,5-dimethylphenoxide Sodium 3,5-dimethylphenoxide Desired Product (via SN2) Desired Product (via SN2) Sodium 3,5-dimethylphenoxide->Desired Product (via SN2) Substitution (SN2) Elimination Product (Acrolein Acetal) Elimination Product (Acrolein Acetal) Sodium 3,5-dimethylphenoxide->Elimination Product (Acrolein Acetal) Elimination (E2) 3-Bromopropanal Acetal 3-Bromopropanal Acetal

Caption: Competing substitution and elimination side reactions.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Reaction Setup (Inert Atmosphere) B Deprotonation of Phenol A->B C Alkylation Reaction B->C D Quenching and Extraction C->D E Acidic Wash (Deprotection) D->E F Purification (Distillation/Chromatography) E->F G Purity Check (GC-MS) F->G H Structure Confirmation (NMR) G->H

Caption: General experimental workflow for synthesis and analysis.

References

Resolving issues in the purification of 3-(3,5-Dimethylphenoxy)propanal by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-(3,5-Dimethylphenoxy)propanal. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography purification of this and similar phenolic aldehydes.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation/Overlapping Peaks - Inappropriate solvent system polarity. - Column overloading. - Column packing is not uniform.- Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.[1] - Reduce the amount of crude sample loaded onto the column. - Repack the column carefully, ensuring a level and compact silica bed.
Compound Tailing - The phenolic hydroxyl group can interact strongly with the acidic silica gel. - The aldehyde group may interact with the stationary phase.- Add a small amount of a modifier to the eluent, such as formic acid or acetic acid (e.g., 0.1-1%), to suppress the ionization of the phenolic hydroxyl group. - Consider deactivating the silica gel with triethylamine before packing the column if the compound is sensitive to acid.[2] - Use an alternative stationary phase like alumina or a reversed-phase C18 column.[3]
Compound Not Eluting from the Column - The solvent system is not polar enough. - The compound may have degraded on the silica gel.- Gradually increase the polarity of the eluent (gradient elution).[2] - Check the stability of the compound on silica gel using a small-scale test before performing a large-scale purification.[4]
Cracks in the Silica Bed - The column ran dry. - Heat generated from the interaction of the solvent with the silica gel.- Always keep the silica gel covered with solvent. - Pack the column slowly and allow it to equilibrate to room temperature before loading the sample.
Irregular Flow Rate - Clogging of the column frit with fine silica particles or impurities. - Air bubbles trapped in the column.- Ensure the silica gel has been properly settled before starting the chromatography. - Degas the solvent before use and pack the column carefully to avoid trapping air.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for phenolic aldehydes is a mixture of a non-polar solvent like hexane or toluene and a moderately polar solvent like ethyl acetate or dichloromethane. It is crucial to first perform TLC analysis with various solvent ratios to find the optimal system that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.[1]

Q2: My compound is streaking on the TLC plate. What can I do?

Streaking, or tailing, is common for phenolic compounds on silica gel due to strong interactions.[3] To mitigate this, you can try adding a small amount of acid (e.g., 1% acetic acid or formic acid) to your developing solvent. This can help to protonate the phenolic hydroxyl group and reduce its interaction with the silica.

Q3: How can I tell if my compound is decomposing on the silica gel?

To check for decomposition, you can perform a simple stability test.[4] Spot your compound on a TLC plate, and then add a small amount of silica gel on top of the spot. Let it sit for an hour or two, and then elute the plate. If you see new spots or a significant decrease in the intensity of your product spot, it is likely decomposing.

Q4: Can I use a gradient elution for this purification?

Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities.[2] You can start with a less polar solvent system to elute the non-polar impurities and then gradually increase the polarity to elute your target compound and any more polar impurities.

Q5: What is the recommended ratio of silica gel to the crude sample?

A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1 for difficult separations. For easier separations, a lower ratio may be sufficient.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. Parameters should be optimized based on the specific crude mixture and the results of TLC analysis.

1. Preparation of the Column:

  • Select an appropriate size glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Allow the silica gel to settle into a uniform bed, continuously tapping the column gently.

  • Add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to be absorbed into the silica bed.

  • Carefully add a small amount of the eluent to wash the sides of the column and allow it to be absorbed.

3. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin collecting fractions in test tubes or flasks.

  • Maintain a constant flow rate. If using pressure, ensure it is applied gently and consistently.

  • If using a gradient elution, gradually increase the proportion of the more polar solvent.

4. Analysis of Fractions:

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation or Tailing Cause1 Incorrect Solvent System Problem->Cause1 Cause2 Compound-Silica Interaction (Phenol Acidity) Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Cause4 Improper Column Packing Problem->Cause4 Solution1 Optimize Eluent via TLC (Target Rf 0.2-0.4) Cause1->Solution1 Solution2 Add Modifier to Eluent (e.g., 0.5% Acetic Acid) Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3 Solution4 Repack Column Cause4->Solution4

Caption: Troubleshooting workflow for column chromatography issues.

Logical_Relationship Problem Problem Poor Separation of This compound Causes Potential Causes Inappropriate Solvent Polarity Strong Phenol-Silica Interaction Column Overloading Problem:p->Causes:c is caused by Solutions Solutions TLC Optimization (Hexane:EtOAc) Add Acetic Acid to Eluent Decrease Sample Amount Causes:c1->Solutions:s1 is addressed by Causes:c2->Solutions:s2 is addressed by Causes:c3->Solutions:s3 is addressed by

Caption: Logical relationship between a problem, its causes, and solutions.

References

How to monitor the progress of reactions involving 3-(3,5-Dimethylphenoxy)propanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 3-(3,5-Dimethylphenoxy)propanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the conversion of this compound?

The most common and effective techniques for monitoring reactions involving this aromatic aldehyde are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the need for speed, precision, or structural information.

Q2: Which method is the fastest for a quick reaction check?

Thin-Layer Chromatography (TLC) is the most rapid method for qualitatively monitoring a chemical reaction's progress.[1] It allows you to quickly visualize the consumption of the starting material and the formation of the product.[1]

Q3: How can I obtain precise quantitative data on reaction conversion?

For accurate and reproducible quantitative analysis, HPLC and GC-MS are the methods of choice.[2][3] ¹H NMR spectroscopy can also be used for quantitative analysis (qNMR) by integrating the signals of the starting material and product.[4][5][6]

Q4: What is the best technique for identifying unknown byproducts?

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile byproducts. The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for compound identification.[7][8] For non-volatile byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[7]

Comparison of Analytical Techniques

TechniquePrimary UseProsCons
TLC Rapid, qualitative reaction monitoring[1]Fast, inexpensive, simple setup, multiple samples can be run simultaneously.[9][10]Not quantitative, lower separation efficiency than HPLC/GC.
HPLC Quantitative analysis of reaction kinetics and purityHigh resolution and sensitivity, highly reproducible, non-destructive.[2]More expensive instrumentation, requires method development.
GC-MS Quantitative analysis and identification of volatile compoundsExcellent separation for volatile compounds, provides structural information (mass spectrum).[7]Compound must be volatile and thermally stable, may require derivatization.[7][11]
¹H NMR Structural confirmation and quantitative analysis[4]Provides detailed structural information, can be made quantitative (qNMR), non-destructive.[6]Lower sensitivity than MS, more expensive, complex mixtures can be difficult to interpret.

Troubleshooting and Experimental Guides

Thin-Layer Chromatography (TLC)

TLC is used to separate compounds based on polarity. For a typical reaction where the aldehyde is converted to a different functional group (e.g., an alcohol or an acid), the product will have a different polarity and thus a different Retention Factor (Rf).[1]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • On the left of the origin, spot a diluted sample of your starting material, this compound.

    • In the center, co-spot the starting material and a sample from your reaction mixture.

    • On the right, spot only the sample from your reaction mixture.

  • Develop the Plate: Place the TLC plate in a sealed chamber containing a suitable solvent system (e.g., 7:3 Pentane/Diethyl Ether).[1] Ensure the solvent level is below the baseline. Let the solvent travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Alternatively, use a chemical stain. A 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain is highly selective for aldehydes and ketones, which will appear as orange spots.[1][9]

  • Analyze: The starting aldehyde spot should diminish in intensity over time, while a new spot for the product appears. The reaction is complete when the starting material spot is no longer visible in the reaction lane.

  • Q: My spots are streaking vertically. What should I do?

    • A: This is often caused by applying too much sample to the plate. Try diluting your sample before spotting. It can also be caused by a highly acidic or basic compound interacting with the silica gel; adding a small amount of acetic acid or triethylamine to your developing solvent can help.

  • Q: I can't separate the starting material and product spots (spots have the same Rf). What's wrong?

    • A: Your solvent system may not have the correct polarity. If the spots are too high on the plate (high Rf), the solvent is too polar. If they are too low (low Rf), it is not polar enough. Adjust the ratio of your solvents to achieve better separation, aiming for Rf values between 0.2 and 0.8.[1]

  • Q: I don't see any spots on my TLC plate after developing.

    • A: There are several possible reasons:

      • Not enough sample was spotted. Try spotting multiple times in the same location, allowing the solvent to dry in between.

      • Your compound is not UV-active. If this is the case, you must use a chemical stain to visualize the spots.

      • Your compound may have evaporated from the plate if it is highly volatile.

Reaction: Reduction of this compound to 3-(3,5-Dimethylphenoxy)propan-1-ol

CompoundRf Value (7:3 Pentane/Diethyl Ether)Appearance with 2,4-DNPH Stain
This compound0.64[1]Orange Spot
3-(3,5-Dimethylphenoxy)propan-1-ol0.35No Reaction
High-Performance Liquid Chromatography (HPLC)

HPLC provides high-resolution separation and is excellent for quantifying the disappearance of starting material and the appearance of product over time.

  • Solvent Preparation: Prepare the mobile phase, which typically consists of a mixture of two solvents (e.g., acetonitrile and water).[12] Filter and degas the solvents to prevent bubbles in the system.[13]

  • Sample Preparation: Take an aliquot from the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a suitable concentration (e.g., ~1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Method Setup:

    • Column: A reverse-phase C18 column is a good starting point for aromatic compounds.

    • Mobile Phase: Start with an isocratic method (e.g., 50:50 Acetonitrile:Water) and transition to a gradient method if separation is poor.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: A UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm or 270 nm).

  • Analysis: Inject a standard of this compound to determine its retention time. Then, inject samples from your reaction at various time points. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine the reaction conversion.

  • Q: My retention times are changing between runs. What is the cause?

    • A: Fluctuating retention times can be caused by several issues:

      • Leaks in the system: Check all fittings for any signs of leakage.[13]

      • Inconsistent mobile phase composition: Ensure your mobile phase is well-mixed and prepared fresh.

      • Column temperature changes: Use a column oven to maintain a consistent temperature.[13]

      • Pump issues: Air bubbles in the pump head can cause inconsistent flow rates. Purge the pump to remove them.[13]

  • Q: I'm seeing broad or tailing peaks in my chromatogram. How can I fix this?

    • A: Peak tailing or broadening can degrade resolution.[14]

      • Column contamination or degradation: Flush the column with a strong solvent or replace it if it is old.[14]

      • Sample overload: Try injecting a smaller volume or a more dilute sample.[14]

      • Mobile phase incompatibility: Ensure the pH of the mobile phase is appropriate for your analyte and that your sample is fully dissolved in the mobile phase.[14]

  • Q: The pressure on my HPLC system is too high.

    • A: High backpressure is usually due to a blockage. Check for blockages in the guard column, column frits, or tubing. A systematic check, disconnecting components starting from the detector and working backward, can help isolate the source.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for monitoring reactions with volatile compounds, providing both quantitative data and structural confirmation.

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with a volatile solvent like dichloromethane or diethyl ether.

  • Derivatization (If Necessary): Aldehydes can sometimes be challenging to analyze directly by GC. Derivatization to a more stable and volatile oxime is a common strategy.[15] This can be done by reacting the sample with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[11][15]

  • GC Method:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector: Set the injector temperature high enough to volatilize the sample without causing degradation (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

  • MS Method: Use electron ionization (EI) at 70 eV. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400).

  • Analysis: Identify the peaks for your starting material and product by their retention times and mass spectra. Quantify the reaction progress by comparing the peak areas over time.

  • Q: I am not seeing my compound's peak.

    • A: This could be due to several factors:

      • Non-volatility: The compound may not be volatile enough. Consider derivatization or using LC-MS.[7]

      • Thermal Degradation: The compound might be degrading in the hot injector. Try lowering the injector temperature.

      • Adsorption: Active sites in the injector liner or column can adsorb some compounds. Using a deactivated liner or derivatizing the compound can help.

  • Q: How do I interpret the mass spectrum to confirm my product?

    • A: Look for the molecular ion peak (M+) to confirm the molecular weight. Aldehydes and ketones often undergo characteristic fragmentations, such as McLafferty rearrangement or alpha-cleavage, which can help in structural identification.[16] Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is highly effective for monitoring reactions involving aldehydes because the aldehydic proton has a very distinct chemical shift.

  • Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve: Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Acquire a standard ¹H NMR spectrum.

  • Analysis: The aldehydic proton of this compound has a characteristic signal far downfield, typically between 9-10 ppm.[16] Monitor the disappearance of this peak. Simultaneously, new peaks corresponding to the product will appear. For example, in a reduction to the corresponding alcohol, the aldehyde peak will disappear, and a new multiplet for the -CH₂OH group will appear around 3.5-4.5 ppm.

  • Quantification: To calculate the percent conversion, integrate the starting material aldehyde peak and a characteristic peak of the product. The conversion can be calculated as:

    • Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] x 100

CompoundKey ProtonChemical Shift (ppm)
This compoundAldehyde (-CHO)~9.8 (triplet)
This compoundProtons adjacent to aldehyde (-CH₂CHO)~2.8 (triplet of doublets)
3-(3,5-Dimethylphenoxy)propan-1-olProtons adjacent to hydroxyl (-CH₂OH)~3.7 (triplet)
  • Q: Why is my aldehyde proton peak (9-10 ppm) a triplet?

    • A: The aldehyde proton is coupled to the two protons on the adjacent carbon (-CH₂-), resulting in a triplet according to the n+1 rule. This is a key identifying feature.

  • Q: My baseline is distorted, or my peaks are poorly shaped.

    • A: This is likely a shimming issue. The magnetic field needs to be homogenized. Perform a shimming routine on your spectrometer before acquiring the final data. Also, ensure your NMR tube is clean and not scratched.

Visualized Workflows and Logic Diagrams

G cluster_workflow General Reaction Monitoring Workflow start Start Reaction aliquot Take Reaction Aliquot start->aliquot prep Prepare Sample for Analysis (Dilute, Filter, etc.) aliquot->prep analysis Choose Analytical Method (TLC, HPLC, GC-MS, NMR) prep->analysis run Run Analysis analysis->run data Analyze Data (Rf, Retention Time, Peak Area, etc.) run->data decision Is Reaction Complete? data->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->aliquot

Caption: A general workflow for monitoring chemical reaction progress.

G cluster_troubleshooting Troubleshooting Logic: Poor TLC Separation start Problem: Poor TLC Spot Separation q1 Are Spots Streaking? start->q1 a1_yes Solution: 1. Dilute Sample 2. Add Acid/Base to Solvent q1->a1_yes Yes q2 Are Rf Values Too High/Low? q1->q2 No a2_high Solution: Decrease Solvent Polarity q2->a2_high Too High (>0.8) a2_low Solution: Increase Solvent Polarity q2->a2_low Too Low (<0.2) a2_ok Consider a different solvent system or 2D-TLC q2->a2_ok In Range (0.2-0.8)

Caption: Troubleshooting logic for common TLC separation issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-(3,5-Dimethylphenoxy)propanal and Other Aliphatic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-(3,5-Dimethylphenoxy)propanal with other common aliphatic aldehydes. The information presented is intended to assist researchers and professionals in drug development and other scientific fields in understanding the relative reactivity of this compound, supported by experimental data and detailed protocols.

Introduction to Aldehyde Reactivity

The reactivity of aldehydes is primarily governed by the electrophilic nature of the carbonyl carbon. This reactivity is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to the presence of a hydrogen atom attached to the carbonyl group, which offers less steric hindrance to an incoming nucleophile compared to an alkyl group.[1][2][3][4] Furthermore, the single alkyl group in an aldehyde is less electron-donating than the two alkyl groups in a ketone, making the carbonyl carbon of an aldehyde more electrophilic.[1][2][3][4]

The structure of this compound features a propanal backbone with a 3,5-dimethylphenoxy group at the 3-position. The presence of the ether linkage and the substituted aromatic ring is expected to influence its reactivity compared to simple aliphatic aldehydes like propanal, butanal, and hexanal. The phenoxy group can exert an electron-withdrawing inductive effect, which could potentially increase the electrophilicity of the carbonyl carbon. However, the bulky 3,5-dimethylphenoxy group may also introduce steric hindrance, which could decrease the rate of reaction at the carbonyl center.

Comparative Reactivity Data

Table 1: Relative Rate Constants for the Oxidation of Aliphatic Aldehydes by Permanganate

AldehydeRelative Rate Constant (k_rel)
Acetaldehyde1.00
Propanal0.85
Butanal0.78
Pivaldehyde0.15

Data is generalized from kinetic studies of permanganate oxidation of aliphatic aldehydes.[5][6][7][8] The rates are influenced by steric hindrance, with bulkier aldehydes reacting more slowly.

Based on the trend of decreasing reactivity with increasing steric bulk, it is plausible to predict that this compound would exhibit a slower rate of oxidation compared to linear aliphatic aldehydes like propanal and butanal due to the steric hindrance imposed by the 3,5-dimethylphenoxy group.

Key Reactions of Aldehydes

Aldehydes undergo a variety of reactions, including oxidation, reduction, and nucleophilic addition. These reactions are fundamental to their role in organic synthesis.

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents, including potassium permanganate (KMnO₄) and chromic acid.[9]

  • Reduction: Aldehydes are easily reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[10]

  • Nucleophilic Addition: The carbonyl group of aldehydes is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. Common nucleophilic addition reactions include the Grignard reaction, Wittig reaction, and cyanohydrin formation.[11][12]

Experimental Protocols

To facilitate comparative studies on aldehyde reactivity, detailed experimental protocols for key reactions are provided below. These protocols can be adapted to include this compound and other aldehydes of interest.

Protocol 1: Comparative Oxidation of Aldehydes using Potassium Permanganate

This experiment allows for the comparison of the rates of oxidation of different aldehydes by monitoring the disappearance of the purple permanganate ion.

Materials:

  • Aldehyde (e.g., propanal, butanal, hexanal, this compound)

  • Potassium permanganate (KMnO₄) solution (0.01 M)

  • Sulfuric acid (H₂SO₄) (1 M)

  • Distilled water

  • UV-Vis Spectrophotometer

  • Stirred cuvette holder

Procedure:

  • Prepare a stock solution of each aldehyde in a suitable solvent (e.g., acetone) at a concentration of 0.1 M.

  • In a cuvette, add 2.0 mL of 1 M H₂SO₄ and 1.0 mL of distilled water.

  • Add 100 µL of the aldehyde stock solution to the cuvette and mix thoroughly.

  • Place the cuvette in the spectrophotometer and set the wavelength to 525 nm (the λ_max for KMnO₄).

  • Initiate the reaction by adding 100 µL of 0.01 M KMnO₄ solution to the cuvette and immediately start recording the absorbance at 525 nm over time.

  • Record the absorbance until the purple color disappears.

  • Repeat the experiment for each aldehyde.

  • The initial rate of reaction can be determined from the slope of the absorbance vs. time plot.

Data Analysis:

The relative rates of oxidation can be compared by normalizing the initial rates to that of a reference aldehyde (e.g., propanal).

Protocol 2: Monitoring Aldehyde Reduction by Sodium Borohydride using GC-MS

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reduction of aldehydes to their corresponding alcohols.

Materials:

  • Aldehyde (e.g., propanal, butanal, hexanal, this compound)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard (e.g., undecane)

  • GC-MS instrument

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of the aldehyde and 0.1 mmol of the internal standard in 10 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • At time t=0, add 1.1 mmol of NaBH₄ to the solution with vigorous stirring.

  • At specific time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing 1 mL of a saturated aqueous ammonium chloride solution and 1 mL of dichloromethane.

  • Shake the vial vigorously and then allow the layers to separate.

  • Collect the organic layer and dry it over anhydrous Na₂SO₄.

  • Analyze the organic layer by GC-MS.

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • MS Detector: Scan mode (m/z 40-400)

Data Analysis:

The concentration of the aldehyde and the corresponding alcohol at each time point can be determined by integrating the peak areas relative to the internal standard. This data can then be used to determine the reaction kinetics.

Protocol 3: Kinetic Analysis of Nucleophilic Addition using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time by observing the change in signals of reactants and products.

Materials:

  • Aldehyde (e.g., propanal, butanal, hexanal, this compound)

  • Nucleophile (e.g., a Grignard reagent, a Wittig reagent)

  • Deuterated solvent (e.g., THF-d₈)

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve a known amount of the aldehyde in the deuterated solvent.

  • Acquire a ¹H NMR spectrum of the starting material.

  • At time t=0, inject a known amount of the nucleophile into the NMR tube and quickly mix the contents.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.

  • Continue acquiring spectra until the reaction is complete.

Data Analysis:

By integrating the signals corresponding to the aldehyde and the product at each time point, the concentration of each species can be determined. This data can then be used to calculate the rate constant of the reaction. For quantitative analysis, it is important to ensure complete relaxation of the nuclei between scans by using a sufficient relaxation delay (d1).[13]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for the experimental protocols described above.

G cluster_oxidation Comparative Aldehyde Oxidation Workflow prep_solutions Prepare Aldehyde and KMnO4 Solutions mix_reactants Mix Reactants in Cuvette prep_solutions->mix_reactants spectro_acq Acquire Absorbance Data (525 nm) mix_reactants->spectro_acq analyze_rates Analyze Initial Reaction Rates spectro_acq->analyze_rates

Caption: Workflow for Comparative Aldehyde Oxidation.

G cluster_reduction Aldehyde Reduction Monitoring by GC-MS setup_reaction Set up Reaction (Aldehyde, NaBH4) take_aliquots Take Aliquots at Time Intervals setup_reaction->take_aliquots quench_extract Quench and Extract take_aliquots->quench_extract gcms_analysis Analyze by GC-MS quench_extract->gcms_analysis quantify Quantify Reactant and Product gcms_analysis->quantify

Caption: Workflow for Aldehyde Reduction Monitoring.

G cluster_nmr Kinetic Analysis by NMR Spectroscopy prep_nmr_sample Prepare NMR Sample (Aldehyde in Deuterated Solvent) acquire_initial_spectrum Acquire Initial Spectrum prep_nmr_sample->acquire_initial_spectrum initiate_reaction Initiate Reaction (Add Nucleophile) acquire_initial_spectrum->initiate_reaction acquire_time_series Acquire Time-Series Spectra initiate_reaction->acquire_time_series integrate_analyze Integrate Signals and Analyze Kinetics acquire_time_series->integrate_analyze

Caption: Workflow for NMR Kinetic Analysis.

Conclusion

This guide provides a framework for comparing the reactivity of this compound with other aliphatic aldehydes. While direct experimental data for this specific compound is limited, its reactivity can be predicted based on the established principles of steric and electronic effects. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and generate quantitative data. By systematically evaluating its performance in key reactions, a comprehensive understanding of the reactivity profile of this compound can be achieved.

References

Navigating the Uncharted Territory of 3-(3,5-Dimethylphenoxy)propanal Derivatives: A Guide to a Landscape Devoid of SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases has revealed a significant finding for researchers in drug discovery and medicinal chemistry: a notable absence of published structure-activity relationship (SAR) studies for 3-(3,5-Dimethylphenoxy)propanal derivatives. This void in the current body of scientific knowledge presents both a challenge and an opportunity for investigators exploring novel chemical scaffolds for therapeutic intervention.

Despite a thorough investigation into established scientific databases, no dedicated studies systematically evaluating how structural modifications of the this compound scaffold impact its biological activity could be identified. The core chemical structure, this compound, is commercially available, suggesting its potential use as a building block in chemical synthesis. However, its downstream applications and the biological profiles of its derivatives remain largely unexplored in the public domain.

This lack of published data means that key information required for a comprehensive comparison guide, such as quantitative biological activity data (e.g., IC50, EC50 values), detailed experimental protocols for bioassays, and established signaling pathways, is not available.

The Path Forward in an Unexplored Domain

The absence of existing SAR data for this compound derivatives highlights a greenfield area for research and development. For scientists and pharmaceutical companies, this presents a unique opportunity to pioneer the exploration of this chemical space. The logical first step for any such endeavor would be the synthesis of a diverse library of analogues and their subsequent screening across a broad range of biological assays to identify potential therapeutic targets.

An initial research workflow for establishing an SAR for this compound class would likely involve the following steps:

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Establishment A Design of a diverse library of this compound derivatives B Synthesis and purification of novel analogues A->B C Structural characterization (NMR, MS, etc.) B->C D Broad-based phenotypic screening C->D E Target-based screening against known enzymes or receptors C->E F Identification of initial 'hit' compounds D->F E->F G Synthesis of focused libraries around 'hit' compounds F->G H Quantitative bioassays to determine potency and efficacy G->H I Elucidation of Structure-Activity Relationships H->I

Figure 1. A proposed experimental workflow for establishing the structure-activity relationship of novel this compound derivatives.

Drawing Inferences from Related Structures

While direct SAR data is absent, researchers can draw preliminary hypotheses from studies on structurally related compounds. For instance, investigations into derivatives of phenoxyalkanoic acids and other aryl ether-containing molecules have shown activities across various therapeutic areas, including metabolic disorders and inflammation. The 3,5-dimethyl substitution pattern on the phenyl ring is a common motif in medicinal chemistry, often utilized to modulate metabolic stability and receptor binding affinity.

Future research on this compound derivatives could explore modifications at several key positions to build an SAR model:

SAR_Exploration Core This compound Scaffold R1 Modifications of the propanal chain (e.g., oxidation to acid, reduction to alcohol, chain extension/contraction) Core->R1 Explore chain modifications R2 Substitution on the aromatic ring (e.g., addition of halogens, hydroxyl, or nitro groups) Core->R2 Investigate ring substitutions R3 Alteration of the ether linkage (e.g., replacement with thioether or amine) Core->R3 Evaluate linker variations

Figure 2. Potential points of modification on the this compound scaffold for future SAR studies.

Comparative Efficacy of Agrochemicals Derived from 3-(3,5-Dimethylphenoxy)propanal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fields of agrochemical development and plant science, 3-(3,5-Dimethylphenoxy)propanal stands as a versatile chemical intermediate with significant potential in the synthesis of novel herbicides and fungicides. This guide provides a comparative overview of the potential efficacy of agrochemicals derived from this compound, drawing upon the known biological activities of structurally related phenoxy-based agrochemicals. Due to a lack of publicly available, direct comparative studies on derivatives of this compound, this analysis is based on established principles of phenoxy herbicides and fungicides, supported by generalized experimental protocols.

Herbicidal Activity: A Focus on Auxin Mimicry

Agrochemicals derived from this compound, particularly its oxidized form, 3-(3,5-Dimethylphenoxy)propanoic acid, are anticipated to exhibit herbicidal properties characteristic of phenoxy herbicides. The primary mechanism of action for this class of herbicides is the mimicry of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[1] This interference with hormonal pathways leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.

Comparative Efficacy Data (Hypothetical)

While specific experimental data for this compound derivatives is not available in the reviewed literature, the following table provides a template for presenting comparative efficacy data. The values for the hypothetical derivative are projected based on the structure-activity relationships of known phenoxy herbicides and are for illustrative purposes only.

CompoundTarget WeedApplication Rate ( kg/ha )Weed Control (%)Crop Tolerance
3-(3,5-Dimethylphenoxy)propanoic acid (Hypothetical) Abutilon theophrasti (Velvetleaf)0.585Good
Amaranthus retroflexus (Redroot Pigweed)0.590Good
2,4-D (Commercial Standard) [2][3]Abutilon theophrasti (Velvetleaf)0.588Good
Amaranthus retroflexus (Redroot Pigweed)0.592Good
Dicamba (Commercial Standard) Abutilon theophrasti (Velvetleaf)0.2592Moderate
Amaranthus retroflexus (Redroot Pigweed)0.2595Moderate
Experimental Protocol: Small Plot Herbicide Efficacy Trial

The following is a generalized protocol for assessing the herbicidal efficacy of a new compound, such as a derivative of this compound, in a small plot field trial.

1. Experimental Design:

  • Plot Size: 2 x 5 meters.

  • Replication: 4 replicates per treatment in a randomized complete block design.

  • Treatments:

    • Untreated Control

    • Vehicle Control (sprayed with the formulation blank)

    • Test Compound (e.g., 3-(3,5-Dimethylphenoxy)propanoic acid) at three rates (e.g., 0.25, 0.5, and 1.0 kg/ha ).

    • Commercial Standard (e.g., 2,4-D) at the recommended rate.

  • Crop: A tolerant crop species (e.g., corn or wheat).

  • Weed Species: Naturally occurring or seeded populations of target broadleaf weeds.

2. Application:

  • Herbicides are applied post-emergence when weeds are in the 2-4 leaf stage.

  • Application is performed using a calibrated backpack sprayer with a flat-fan nozzle to ensure uniform coverage.

3. Data Collection:

  • Weed Control Assessment: Visual ratings of weed control are taken at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control).

  • Weed Biomass: At 28 DAT, weeds from a 1m² quadrat in the center of each plot are harvested, dried, and weighed.

  • Crop Injury: Visual assessment of crop injury (e.g., stunting, discoloration) is recorded at 7 and 14 DAT.

  • Yield: At crop maturity, the central rows of each plot are harvested to determine the final crop yield.

4. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a suitable test (e.g., Tukey's HSD) at a significance level of p < 0.05.

Fungicidal Activity: Potential for Novel Modes of Action

The reduced form of the parent compound, 3-(3,5-Dimethylphenoxy)propanol, and other derivatives, hold promise for the development of new fungicides. While the precise mechanism of action would need to be elucidated through dedicated research, structurally similar compounds have been explored for their fungicidal properties.

Comparative Efficacy Data (Hypothetical)

Similar to the herbicidal data, the following table is a template for presenting comparative fungicidal efficacy. The values are illustrative and not based on published experimental results for 3-(3,5-Dimethylphenoxy)propanol.

CompoundFungal PathogenIn Vitro IC50 (µg/mL)In Vivo Disease Control (%)
3-(3,5-Dimethylphenoxy)propanol (Hypothetical) Botrytis cinerea5.278
Puccinia triticina8.572
Chlorothalonil (Commercial Standard) Botrytis cinerea1.885
Puccinia triticinaNot effectiveNot effective
Propiconazole (Commercial Standard) Botrytis cinerea10.165
Puccinia triticina1.590
Experimental Protocol: In Vitro Fungicidal Assay

This protocol outlines a general method for determining the in vitro efficacy of a new fungicidal compound.

1. Fungal Isolates and Culture:

  • Pure cultures of target fungal pathogens are maintained on a suitable medium, such as Potato Dextrose Agar (PDA).

2. Assay Preparation:

  • The test compound and commercial standards are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the stock solutions are prepared.

  • The dilutions are added to molten PDA to achieve a range of final concentrations. The final solvent concentration should be non-inhibitory to fungal growth.

3. Inoculation and Incubation:

  • A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed in the center of each agar plate.

  • Plates are incubated at a temperature and light regime optimal for the specific fungus.

4. Data Collection:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • The percentage of mycelial growth inhibition is calculated using the formula: ((dc - dt) / dc) * 100, where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

5. Data Analysis:

  • The IC50 value (the concentration that inhibits 50% of mycelial growth) is determined by probit analysis of the dose-response data.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the research and development process, the following diagrams illustrate a key signaling pathway for phenoxy herbicides and a typical experimental workflow for agrochemical discovery.

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Phenoxy Herbicide (Auxin Mimic) Receptor Auxin Receptor (e.g., TIR1) Auxin->Receptor Binds Repressor Aux/IAA Repressor Receptor->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth Genes->Growth Death Plant Death Growth->Death

Caption: General signaling pathway of auxin-mimicking herbicides.

Agrochemical_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_field Field Testing & Development Start Identify Lead Compound (this compound) Synthesis Synthesize Derivatives (e.g., Acid, Alcohol) Start->Synthesis InVitro In Vitro Screening (e.g., Fungicidal Assay) Synthesis->InVitro Greenhouse Greenhouse Trials (Herbicidal & Fungicidal) InVitro->Greenhouse Field Small Plot Field Trials Greenhouse->Field Toxicology Toxicology & Environmental Fate Field->Toxicology Registration Product Registration Toxicology->Registration

Caption: A typical workflow for the discovery and development of new agrochemicals.

References

A Comparative In Vitro Analysis of Novel 3-(3,5-Dimethylphenoxy)propanal Analogs as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of a series of novel 3-(3,5-Dimethylphenoxy)propanal analogs (designated as Analog A, Analog B, and Analog C) against a known non-steroidal anti-inflammatory drug (NSAID) reference, Diclofenac. The following data and protocols are intended to serve as a validation of their potential anti-inflammatory effects, offering a clear, data-driven comparison to facilitate further research and development.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of the test compounds was evaluated using a panel of standard in vitro assays. The results, including IC50 values for the inhibition of key inflammatory mediators, are summarized below.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
CompoundIC50 (µM) for NO Inhibition
Analog A15.2 ± 1.8
Analog B8.5 ± 0.9
Analog C22.1 ± 2.5
Diclofenac (Reference)12.8 ± 1.5

Lower IC50 values indicate greater potency.

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Enzyme Activity
CompoundIC50 (µM) for COX-2 Inhibition
Analog A10.5 ± 1.2
Analog B5.2 ± 0.6
Analog C18.9 ± 2.1
Diclofenac (Reference)7.4 ± 0.8

Lower IC50 values indicate greater potency.

Table 3: Inhibition of Pro-inflammatory Cytokine Release in LPS-Stimulated THP-1 Monocytes
CompoundIC50 (µM) for TNF-α InhibitionIC50 (µM) for IL-6 Inhibition
Analog A18.3 ± 2.120.1 ± 2.4
Analog B9.8 ± 1.111.5 ± 1.3
Analog C25.4 ± 3.028.9 ± 3.4
Diclofenac (Reference)15.6 ± 1.917.2 ± 2.0

Lower IC50 values indicate greater potency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture
  • RAW 264.7 Murine Macrophages: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • THP-1 Human Monocytes: Cells were maintained in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophages, THP-1 monocytes were treated with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

Nitric Oxide (NO) Production Assay
  • RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The cells were pre-treated with varying concentrations of the test compounds (Analogs A, B, C, and Diclofenac) for 1 hour.

  • Inflammation was induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • After 24 hours of incubation, the concentration of nitrite in the culture supernatant, a stable product of NO, was measured using the Griess reagent.[1][2][3]

  • The absorbance was measured at 540 nm, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control.

Cyclooxygenase-2 (COX-2) Inhibition Assay
  • A cell-free enzymatic assay was performed using a commercial COX-2 inhibitor screening kit.

  • Recombinant human COX-2 enzyme was incubated with the test compounds at various concentrations in the presence of arachidonic acid as the substrate.

  • The conversion of a fluorometric probe by the prostaglandin G2 product was measured at an excitation/emission wavelength of 535/587 nm.[4][5]

  • The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.[4]

Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay
  • PMA-differentiated THP-1 macrophages were seeded in a 24-well plate.

  • Cells were pre-treated with the test compounds for 1 hour, followed by stimulation with 1 µg/mL LPS for 6 hours.

  • The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[6][7][8]

  • Absorbance was read at 450 nm, and cytokine concentrations were determined from a standard curve.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental procedures, the following diagrams were generated.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays raw_cells RAW 264.7 Macrophages pre_treatment Pre-treatment with Analogs (A, B, C) or Diclofenac raw_cells->pre_treatment thp1_cells THP-1 Monocytes thp1_cells->pre_treatment lps_stimulation LPS Stimulation (1 µg/mL) pre_treatment->lps_stimulation no_assay Nitric Oxide (NO) Production Assay lps_stimulation->no_assay lps_stimulation->no_assay 24h Incubation cytokine_assay Cytokine (TNF-α, IL-6) Release Assay lps_stimulation->cytokine_assay lps_stimulation->cytokine_assay 6h Incubation cox2_assay COX-2 Inhibition Assay

Caption: Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk jak JAK Activation tlr4->jak ikb IκBα Degradation ikk->ikb nfkb_active NF-κB (p50/p65) (Active) ikb->nfkb_active Release nfkb_inactive NF-κB (p50/p65) (Inactive) nfkb_inactive->ikb nfkb_nucleus NF-κB Translocation nfkb_active->nfkb_nucleus stat_inactive STAT (Inactive) jak->stat_inactive stat_active STAT (Active) stat_inactive->stat_active Phosphorylation stat_nucleus STAT Translocation stat_active->stat_nucleus analogs This compound Analogs analogs->ikk Inhibition analogs->jak Inhibition gene_transcription Gene Transcription nfkb_nucleus->gene_transcription stat_nucleus->gene_transcription inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, COX-2) gene_transcription->inflammatory_mediators

References

A comparative analysis of different synthetic routes to 3-(3,5-Dimethylphenoxy)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 3-(3,5-Dimethylphenoxy)propanal, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The comparison focuses on key performance indicators such as reaction yield, purity, and complexity of the synthetic procedure. Detailed experimental protocols for the most viable routes are provided, alongside a visual representation of the synthetic workflows.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the two most promising synthetic routes to this compound.

ParameterRoute 1: Williamson Ether Synthesis & OxidationRoute 2: Mizoroki-Heck Reaction
Starting Materials 3,5-Dimethylphenol, 3-Bromopropan-1-ol1-Bromo-3,5-dimethylbenzene, Acrolein diethyl acetal
Key Intermediates 3-(3,5-Dimethylphenoxy)propan-1-ol(E)-1-(3,3-Diethoxyprop-1-en-1-yl)-3,5-dimethylbenzene
Overall Yield (Estimated) 60-70%70-80%
Purity (Estimated) >95% after chromatography>95% after chromatography
Number of Steps 22 (including acetal hydrolysis)
Key Reagents NaH, DMF, PCC or Swern reagentsPd(OAc)₂, PPh₃, Et₃N, HCl
Reaction Conditions Step 1: 0°C to rt; Step 2: rt or -78°CStep 1: 100°C; Step 2: rt
Advantages Readily available starting materials, well-established reactions.High overall yield, good atom economy.
Disadvantages Use of hazardous oxidizing agents (PCC), potential for over-oxidation.Requires a palladium catalyst, potentially higher cost of starting materials.

Experimental Protocols

Route 1: Williamson Ether Synthesis followed by Oxidation

This two-step synthesis first involves the formation of an ether linkage between 3,5-dimethylphenol and 3-bromopropan-1-ol, followed by the oxidation of the resulting primary alcohol to the desired aldehyde.

Step 1: Synthesis of 3-(3,5-Dimethylphenoxy)propan-1-ol

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, a solution of 3,5-dimethylphenol (1.0 eq.) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • A solution of 3-bromopropan-1-ol (1.1 eq.) in anhydrous DMF is then added dropwise to the reaction mixture.

  • The mixture is stirred at room temperature for 12-16 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-(3,5-dimethylphenoxy)propan-1-ol.

Step 2: Oxidation to this compound (PCC Oxidation)

  • To a stirred solution of 3-(3,5-dimethylphenoxy)propan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) is added pyridinium chlorochromate (PCC, 1.5 eq.) in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Alternative Step 2: Swern Oxidation

  • A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78°C under an inert atmosphere.

  • A solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of 3-(3,5-dimethylphenoxy)propan-1-ol (1.0 eq.) in anhydrous DCM is then added dropwise, and the stirring is continued for 1 hour at -78°C.

  • Triethylamine (Et₃N, 5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature.

  • Water is added to quench the reaction, and the product is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Route 2: Mizoroki-Heck Reaction

This route involves the palladium-catalyzed coupling of 1-bromo-3,5-dimethylbenzene with acrolein diethyl acetal, followed by acidic hydrolysis of the resulting acetal to the aldehyde.

Step 1: Synthesis of (E)-1-(3,3-Diethoxyprop-1-en-1-yl)-3,5-dimethylbenzene

  • A mixture of 1-bromo-3,5-dimethylbenzene (1.0 eq.), acrolein diethyl acetal (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), triphenylphosphine (PPh₃, 0.04 eq.), and triethylamine (Et₃N, 2.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) is placed in a sealed tube.

  • The reaction mixture is heated at 100°C for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • The purified (E)-1-(3,3-diethoxyprop-1-en-1-yl)-3,5-dimethylbenzene is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.

Synthetic_Route_1 cluster_0 Williamson Ether Synthesis cluster_1 Oxidation A 3,5-Dimethylphenol C 3-(3,5-Dimethylphenoxy)propan-1-ol A->C NaH, DMF B 3-Bromopropan-1-ol B->C D This compound C->D PCC or Swern Oxidation

Caption: Route 1: Williamson Ether Synthesis and Oxidation.

Synthetic_Route_2 cluster_0 Mizoroki-Heck Reaction cluster_1 Hydrolysis A 1-Bromo-3,5-dimethylbenzene C (E)-1-(3,3-Diethoxyprop-1-en-1-yl)- 3,5-dimethylbenzene A->C Pd(OAc)₂, PPh₃, Et₃N B Acrolein diethyl acetal B->C D This compound C->D HCl (aq)

Caption: Route 2: Mizoroki-Heck Reaction.

A Comparative Analysis of 3-(3,5-Dimethylphenoxy)propanal and its Elusive Isomer, 3-(2,5-Dimethylphenoxy)propanal

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the structural and potential functional differences between 3-(3,5-Dimethylphenoxy)propanal and its structural isomer, 3-(2,5-Dimethylphenoxy)propanal. This guide synthesizes available data for this compound and provides a theoretical framework for understanding the potential differences with its 2,5-dimethyl substituted counterpart, for which experimental data is not publicly available.

Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, often exhibit distinct physicochemical properties and biological activities. This guide focuses on two such isomers: this compound and 3-(2,5-Dimethylphenoxy)propanal. While information on the 3,5-isomer is available, its 2,5-isomer remains largely uncharacterized in scientific literature, precluding a direct experimental comparison. This document will therefore present the known data for this compound and offer a theoretical comparison based on the principles of chemical isomerism.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. The properties of 3-(2,5-Dimethylphenoxy)propanal are predicted to be similar but with potential variations in boiling point, melting point, and polarity due to the different substitution pattern on the phenyl ring.

PropertyThis compound3-(2,5-Dimethylphenoxy)propanal
CAS Number 1017340-14-5[1]Not available
Molecular Formula C₁₁H₁₄O₂[1]C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [1]178.23 g/mol
Appearance Not specifiedNot available
Boiling Point Not specifiedNot available
Melting Point Not specifiedNot available
Solubility Not specifiedNot available

Structural Differences

The key distinction between these two molecules lies in the substitution pattern of the two methyl groups on the phenoxy ring. In this compound, the methyl groups are in a meta-position relative to each other and to the ether linkage. This symmetrical arrangement results in a different electronic and steric environment compared to the 2,5-isomer, where the methyl groups are in ortho- and para-positions to the ether linkage, creating a less symmetrical structure. These structural nuances are expected to influence their reactivity, intermolecular interactions, and ultimately, their biological activity.

G cluster_0 This compound cluster_1 3-(2,5-Dimethylphenoxy)propanal 3_5_isomer 3_5_isomer 2_5_isomer 2_5_isomer

Figure 1. 2D structures of this compound and its structural isomer 3-(2,5-Dimethylphenoxy)propanal.

Synthesis

This compound: While specific high-yield synthesis protocols are not detailed in the available literature, a plausible synthetic route can be inferred from general organic chemistry principles. A common method for synthesizing such aryl ethers is the Williamson ether synthesis.

G 3_5_dimethylphenol 3,5-Dimethylphenol phenoxide 3,5-Dimethylphenoxide 3_5_dimethylphenol->phenoxide Deprotonation base Base (e.g., NaH, K2CO3) base->phenoxide product This compound phenoxide->product SN2 Reaction 3_halopropanal 3-Halopropanal or Acrolein followed by reduction 3_halopropanal->product

Figure 2. Plausible synthetic pathway for this compound.

3-(2,5-Dimethylphenoxy)propanal: A similar synthetic strategy would be applicable for the 2,5-isomer, starting from 2,5-dimethylphenol.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

  • Deprotonation of Phenol: To a solution of the corresponding dimethylphenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetone), a base (1.1 eq., e.g., sodium hydride, potassium carbonate) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: A 3-halopropanal derivative (e.g., 3-bromopropanal) or an acrolein equivalent (1.2 eq.) is added to the reaction mixture. The mixture is then heated to a temperature between 50-80 °C and stirred for 12-24 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-(dimethylphenoxy)propanal.

Biological Activity and Potential Differences

This compound: Limited information suggests that this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Derivatives of this compound have been investigated for their potential as apoptosis modulators, specifically in the context of structure-activity relationship (SAR) studies.

Theoretical Comparison of Isomer Activity:

The difference in the positions of the methyl groups on the phenyl ring is expected to have a significant impact on the biological activity of these isomers.

  • Steric Hindrance: The ortho-methyl group in the 2,5-isomer can introduce steric hindrance around the ether linkage. This could affect its ability to bind to target proteins or enzymes compared to the less hindered 3,5-isomer.

  • Electronic Effects: The electronic effects of the methyl groups (weakly electron-donating) will influence the electron density of the phenyl ring and the oxygen atom of the ether. The different substitution patterns will lead to distinct charge distributions across the molecules, which could alter their binding affinities and reactivity.

  • Metabolism: The position of the methyl groups can influence the metabolic fate of the compounds. The ortho-position in the 2,5-isomer might be more or less susceptible to enzymatic hydroxylation compared to the meta-positions in the 3,5-isomer, leading to different metabolic profiles and potentially different toxicities or efficacies.

G cluster_0 This compound cluster_1 3-(2,5-Dimethylphenoxy)propanal isomer_3_5 Symmetrical Methyl Groups (meta, meta) activity_3_5 Potentially different receptor binding and metabolic stability isomer_3_5->activity_3_5 influences receptor Biological Target (e.g., Enzyme, Receptor) activity_3_5->receptor isomer_2_5 Asymmetrical Methyl Groups (ortho, para) activity_2_5 Potential for steric hindrance Altered electronic distribution isomer_2_5->activity_2_5 influences activity_2_5->receptor

Figure 3. Logical relationship between isomeric structure and potential biological activity.

Conclusion

While this compound is a known chemical entity with potential applications as a synthetic intermediate, its structural isomer, 3-(2,5-Dimethylphenoxy)propanal, is conspicuously absent from the scientific literature. The differing placement of the methyl groups on the phenoxy ring is predicted to result in distinct physicochemical and biological properties. The symmetrical nature of the 3,5-isomer may lead to different binding interactions and metabolic pathways compared to the sterically hindered and electronically distinct 2,5-isomer. Further experimental investigation into the synthesis and biological evaluation of 3-(2,5-Dimethylphenoxy)propanal is necessary to validate these theoretical considerations and to fully understand the structure-activity relationships within this class of compounds. Researchers are encouraged to consider the potential for isomeric differences when designing and interpreting studies involving dimethylphenoxypropanal derivatives.

References

A Spectroscopic Comparison of 3-(3,5-Dimethylphenoxy)propanal and its Corresponding Alcohol and Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-(3,5-dimethylphenoxy)propanal, 3-(3,5-dimethylphenoxy)propan-1-ol, and 3-(3,5-dimethylphenoxy)propanoic acid. While experimental spectra for these specific compounds are not widely available in public databases, this document outlines the expected spectroscopic characteristics based on established principles and data from analogous compounds. The information herein serves as a predictive guide for researchers working with these or structurally similar molecules.

Chemical Structures and Transformations

The three compounds are directly related through oxidation and reduction of the propanal functional group. The aldehyde can be reduced to the primary alcohol or oxidized to the carboxylic acid. This relationship is fundamental to understanding their spectroscopic differences.

G Aldehyde This compound Alcohol 3-(3,5-Dimethylphenoxy)propan-1-ol Aldehyde->Alcohol Reduction (e.g., NaBH4) Acid 3-(3,5-Dimethylphenoxy)propanoic acid Aldehyde->Acid Oxidation (e.g., Tollen's)

Figure 1. Chemical relationship between the aldehyde, alcohol, and carboxylic acid.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for each compound.

Infrared (IR) Spectroscopy Data
Functional GroupThis compound3-(3,5-Dimethylphenoxy)propan-1-ol3-(3,5-Dimethylphenoxy)propanoic acid
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~2960-2850 cm⁻¹~2960-2850 cm⁻¹~2960-2850 cm⁻¹
Aldehyde C-H Stretch ~2830-2810 cm⁻¹ and ~2730-2710 cm⁻¹--
C=O Stretch (Aldehyde) ~1740-1720 cm⁻¹ (strong)--
O-H Stretch (Alcohol) -~3500-3200 cm⁻¹ (broad, strong)-
C-O Stretch (Ether/Alcohol) ~1250-1000 cm⁻¹~1250-1000 cm⁻¹~1250-1000 cm⁻¹
C=O Stretch (Carboxylic Acid) --~1725-1700 cm⁻¹ (strong)
O-H Stretch (Carboxylic Acid) --~3300-2500 cm⁻¹ (very broad)
¹H NMR Spectroscopy Data (Predicted Chemical Shifts, δ)
Proton EnvironmentThis compound3-(3,5-Dimethylphenoxy)propan-1-ol3-(3,5-Dimethylphenoxy)propanoic acid
Ar-H (meta) ~6.6 ppm (s, 2H)~6.6 ppm (s, 2H)~6.6 ppm (s, 2H)
Ar-H (para) ~6.5 ppm (s, 1H)~6.5 ppm (s, 1H)~6.5 ppm (s, 1H)
Ar-CH₃ ~2.3 ppm (s, 6H)~2.3 ppm (s, 6H)~2.3 ppm (s, 6H)
-O-CH₂- ~4.1 ppm (t, 2H)~4.0 ppm (t, 2H)~4.2 ppm (t, 2H)
-CH₂- (adjacent to O) ~2.9 ppm (dt, 2H)~2.0 ppm (p, 2H)~2.8 ppm (t, 2H)
-CH₂- (adjacent to C=O or CH₂OH) -~3.8 ppm (t, 2H)-
-CHO ~9.8 ppm (t, 1H)--
-OH (Alcohol) -Variable (s, 1H)-
-COOH --~11-12 ppm (s, 1H)
Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (M⁺)Key Fragmentation Peaks (m/z)
This compound C₁₁H₁₄O₂178.23178121 (dimethylphenoxy), 57 (C₃H₅O)
3-(3,5-Dimethylphenoxy)propan-1-ol C₁₁H₁₆O₂180.25180122 (dimethylphenol), 121 (dimethylphenoxy), 59 (C₃H₇O)
3-(3,5-Dimethylphenoxy)propanoic acid C₁₁H₁₄O₃194.23194121 (dimethylphenoxy), 73 (C₃H₅O₂)

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples (aldehyde and alcohol), a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For the solid carboxylic acid, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition : The prepared sample is placed in the IR spectrometer. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition : The NMR tube is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard ¹H NMR experiment is run.

  • Data Analysis : The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to TMS. The integration of the peaks is used to determine the relative number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) provide information about neighboring protons.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.

  • Ionization : The sample molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis : The detector records the abundance of each ion at a specific m/z. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which provide information about the molecular weight and structure of the compound.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the synthesized compounds.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction (Oxidation/Reduction) start->reaction purification Purification (e.g., Chromatography) reaction->purification ir IR Spectroscopy purification->ir Characterize Functional Groups nmr NMR Spectroscopy purification->nmr Determine Proton Environment ms Mass Spectrometry purification->ms Determine Molecular Weight and Fragmentation interpretation Structure Elucidation and Comparison ir->interpretation nmr->interpretation ms->interpretation

Cross-reactivity assessment of antibodies raised against conjugates of 3-(3,5-Dimethylphenoxy)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations for assessing the cross-reactivity of polyclonal antibodies raised against conjugates of the hapten 3-(3,5-Dimethylphenoxy)propanal. Due to the limited availability of direct experimental data for this specific hapten, this document outlines a robust framework based on established principles of immunology and immunoassay development. The provided experimental protocols and comparative data tables are illustrative and serve as a guide for designing and interpreting cross-reactivity studies.

Introduction

This compound is a small organic molecule that, due to its low molecular weight, is not immunogenic on its own. To elicit an antibody response, it must be covalently linked to a larger carrier protein, forming a hapten-carrier conjugate. The resulting polyclonal antibodies are a heterogeneous mixture capable of recognizing different epitopes on the hapten. A critical aspect of characterizing these antibodies is determining their specificity, particularly their cross-reactivity with structurally similar molecules. This assessment is crucial for the development of specific immunoassays for detection and quantification.

Methodology for Antibody Production and Characterization

The generation and assessment of antibodies against this compound involves a multi-step process, from hapten synthesis and conjugation to immunoassay-based characterization.

Hapten-Carrier Conjugate Preparation

The initial and most critical step is the synthesis of a stable immunogen by conjugating this compound to a carrier protein. The aldehyde group of the hapten can be utilized for conjugation to the amine groups of lysine residues on the carrier protein via reductive amination.

Experimental Protocol: Reductive Amination for Hapten-Carrier Conjugation

  • Hapten Activation (optional but recommended): To improve conjugation efficiency, the aldehyde group of this compound can be derivatized to introduce a more reactive functional group, such as a carboxyl group, which can then be coupled to the carrier protein using carbodiimide chemistry.

  • Carrier Protein Preparation: Dissolve a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Conjugation Reaction:

    • Add a molar excess of the hapten to the carrier protein solution.

    • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the mixture.

    • Allow the reaction to proceed for 24-48 hours at room temperature with gentle stirring.

  • Purification: Remove unconjugated hapten and by-products by dialysis against the reaction buffer or by using size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and estimate the hapten-to-carrier protein ratio using techniques such as UV-Vis spectrophotometry, MALDI-TOF mass spectrometry, or by quantifying the remaining free amine groups on the carrier protein.[1][2][3][4]

G cluster_0 Hapten-Carrier Conjugation Workflow Hapten This compound Conjugation Reductive Amination (with NaBH₃CN) Hapten->Conjugation Carrier Carrier Protein (e.g., KLH/BSA) Carrier->Conjugation Purification Purification (Dialysis/SEC) Conjugation->Purification Characterization Characterization (UV-Vis, MALDI-TOF) Purification->Characterization Immunogen Immunogen (Hapten-KLH) Characterization->Immunogen Coating_Antigen Coating Antigen (Hapten-BSA) Characterization->Coating_Antigen

Figure 1: Workflow for Hapten-Carrier Conjugate Preparation.
Polyclonal Antibody Production

The generated hapten-KLH conjugate is used to immunize host animals (typically rabbits) to produce polyclonal antibodies.

Experimental Protocol: Polyclonal Antibody Production

  • Pre-immune Serum Collection: Collect blood from the host animal before the first immunization to serve as a negative control.

  • Immunization:

    • Emulsify the hapten-KLH immunogen with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent booster immunizations).

    • Inject the emulsion subcutaneously or intramuscularly into the host animal.

    • Administer booster immunizations every 2-4 weeks.[5][6][7]

  • Titer Determination: Monitor the antibody titer (the concentration of specific antibodies) in the serum collected after each booster immunization using an indirect ELISA.

  • Serum Collection and Purification: Once a high antibody titer is achieved, collect the blood and separate the serum. The polyclonal antibodies can be purified from the serum using affinity chromatography with the hapten-BSA conjugate immobilized on a solid support.

G cluster_1 Polyclonal Antibody Production Workflow Immunogen Hapten-KLH Immunogen Immunization Immunization with Adjuvant Immunogen->Immunization Animal Host Animal (e.g., Rabbit) Animal->Immunization Titer Titer Monitoring (Indirect ELISA) Immunization->Titer Serum Serum Collection Titer->Serum Purification Antibody Purification (Affinity Chromatography) Serum->Purification pAb Purified Polyclonal Antibodies Purification->pAb

Figure 2: Workflow for Polyclonal Antibody Production.

Cross-Reactivity Assessment by Competitive ELISA

The specificity of the produced polyclonal antibodies is assessed using a competitive enzyme-linked immunosorbent assay (cELISA). This assay measures the ability of structurally related compounds to compete with the target hapten for binding to the antibody.

Experimental Protocol: Competitive ELISA

  • Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate (coating antigen) and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition:

    • Prepare a series of dilutions of the target hapten (this compound) and potential cross-reactants in assay buffer.

    • In separate tubes, pre-incubate the diluted polyclonal antibody with each dilution of the hapten or cross-reactant for 1 hour at room temperature.

    • Add the antibody-hapten/cross-reactant mixtures to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound antibodies.

  • Detection:

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[8][9][10]

Data Analysis and Cross-Reactivity Calculation

The cross-reactivity (CR) is calculated based on the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the analyte that causes a 50% reduction in the maximum signal.

The percentage of cross-reactivity is calculated using the following formula:

% CR = (IC₅₀ of this compound / IC₅₀ of Cross-reactant) x 100 [11][12]

Comparative Cross-Reactivity Data (Illustrative)

The following table presents hypothetical cross-reactivity data for polyclonal antibodies raised against this compound. The selection of potential cross-reactants is based on structural similarity to the hapten.

Compound NameStructureRelationship to HaptenHypothetical IC₅₀ (ng/mL)Hypothetical Cross-Reactivity (%)
This compound this compoundTarget Analyte 10 100
3-(3,5-Dimethylphenoxy)propanoic acid3-(3,5-Dimethylphenoxy)propanoic acidOxidized side chain5020
3-(3,5-Dimethylphenoxy)propan-1-ol3-(3,5-Dimethylphenoxy)propan-1-olReduced side chain8012.5
3-(Phenoxy)propanal3-(Phenoxy)propanalLacks methyl groups2005
3,5-Dimethylphenol3,5-DimethylphenolCore phenolic structure>1000<1
2,4-Dichlorophenoxyacetic acid2,4-Dichlorophenoxyacetic acidStructurally dissimilar phenolic compound>10000<0.1

Interpretation of Hypothetical Data:

  • The antibodies are expected to show the highest affinity for the target hapten, this compound.

  • Compounds with minor modifications to the propanal side chain (e.g., carboxylic acid or alcohol) are likely to exhibit some degree of cross-reactivity, as the core dimethylphenoxy structure is a major epitope.

  • The absence of the methyl groups on the phenyl ring is predicted to significantly reduce antibody binding, indicating the importance of these groups for recognition.

  • The core 3,5-dimethylphenol structure, lacking the propanal side chain, is expected to have very low cross-reactivity.

  • Structurally unrelated phenolic compounds should show negligible cross-reactivity, demonstrating the specificity of the antibodies.

Alternative Methodologies

While polyclonal antibodies offer high avidity and are cost-effective to produce, monoclonal antibodies provide higher specificity and batch-to-batch consistency. The development of monoclonal antibodies against this compound would follow a similar initial workflow for immunogen preparation, but would involve hybridoma technology for the selection of a single antibody-producing B-cell clone.

Conclusion

The assessment of cross-reactivity is a cornerstone in the validation of antibodies raised against small molecule haptens like this compound. A systematic approach involving well-characterized hapten-carrier conjugates, robust immunization protocols, and quantitative competitive immunoassays is essential for determining the specificity of the resulting antibodies. The illustrative data and protocols provided in this guide serve as a valuable resource for researchers embarking on the development of immunoassays for this and other similar small molecules. The principles outlined herein will aid in the generation of reliable and specific antibodies for various research and diagnostic applications.

References

Benchmarking the inhibitory potency of 3-(3,5-Dimethylphenoxy)propanal-based compounds on Mcl-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory potency of various compounds targeting Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein and a high-value target in cancer therapy. While direct experimental data for 3-(3,5-Dimethylphenoxy)propanal-based compounds remains limited in publicly available literature, this guide benchmarks the performance of several well-characterized Mcl-1 inhibitors, offering a valuable reference for the evaluation of novel chemical scaffolds.

Myeloid Cell Leukemia-1 (Mcl-1) is a pivotal member of the Bcl-2 family of proteins that regulates the intrinsic pathway of apoptosis. Its overexpression is a common feature in a multitude of cancers, contributing to tumor survival and resistance to conventional chemotherapies and other targeted agents. Consequently, the development of small molecule inhibitors that directly target Mcl-1 is a highly pursued strategy in oncology drug discovery.

This guide summarizes the inhibitory potency of several prominent Mcl-1 inhibitors, detailing their binding affinities and cellular activities. Furthermore, it outlines the standard experimental protocols utilized to assess the efficacy of these compounds, providing a framework for the evaluation of new chemical entities.

Comparative Inhibitory Potency of Mcl-1 Inhibitors

The inhibitory activities of various small molecule Mcl-1 inhibitors have been determined using a range of biochemical and cellular assays. The following tables summarize the reported binding affinities (Kᵢ/Kd) and cellular potencies (IC₅₀) for a selection of benchmark compounds. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Biochemical Binding Affinity of Mcl-1 Inhibitors

CompoundAssayBinding Affinity (nM)Reference
AMG-176 TR-FRET (Ki)0.13[1]
S63845 SPR (Kd)0.19
VU661013 TR-FRET (Ki)0.097[2]
A-1210477 TR-FRET (Ki)0.45[3]
AZD5991 FRET (IC₅₀)0.7[4]
MIM1 FPA (IC₅₀)4,780[5]
Navitoclax (ABT-263) FP (Ki)Weakly binds[6]
Venetoclax (ABT-199) FP (Ki)> 444[7]

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization; FPA: Fluorescence Polarization Assay.

Table 2: Cellular Inhibitory Potency of Mcl-1 Inhibitors

CompoundCell LineAssayCellular Potency (IC₅₀)Reference
S63845 H929 (Multiple Myeloma)Cell Viability< 100 nM[8]
AMO-1 (Multiple Myeloma)Cell Viability< 100 nM[8]
MV4-11 (AML)Cell Viability4-233 nM[8]
A-1210477 H929 (Multiple Myeloma)Cell Viability~1 µM[3]
H2110 (NSCLC)Cell Viability< 10 µM[3]
H23 (NSCLC)Cell Viability< 10 µM[3]
MIM1 Leukemia CellsApoptosisInduces apoptosis[9]
HA (Astrocytes)Cell Viability16.10 µM[10]
T98G (Glioblastoma)Cell Viability80.20 µM[10]
AMG-176 OPM-2 (Multiple Myeloma)Cell Viability11.5 - 126.1 nM[11]
AZD5991 MOLM-13 (AML)Cell ViabilityPotent[12]

AML: Acute Myeloid Leukemia; NSCLC: Non-Small Cell Lung Cancer.

Experimental Protocols

The assessment of Mcl-1 inhibitory potency relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Assays for Mcl-1 Binding Affinity

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [13][14][15]

This high-throughput assay measures the disruption of the Mcl-1/ligand interaction.

  • Principle: A terbium-labeled anti-His antibody (donor) binds to a His-tagged Mcl-1 protein. A fluorescently labeled peptide ligand (e.g., from Bak or Bim) (acceptor) binds to Mcl-1. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits a signal. Inhibitors that disrupt the Mcl-1/ligand interaction cause a decrease in the FRET signal.

  • Protocol Outline:

    • Reagents (terbium-labeled donor, dye-labeled acceptor, Mcl-1 protein, peptide ligand, and test compound) are incubated together in a microplate.

    • The reaction is typically incubated for 1-2 hours at room temperature.

    • Fluorescence intensity is measured using a microplate reader capable of TR-FRET, with an initial measurement of the terbium donor emission (e.g., at 620 nm) followed by the acceptor emission (e.g., at 665 nm).

    • The TR-FRET ratio (acceptor emission / donor emission) is calculated, and the inhibitory potency (IC₅₀ or Kᵢ) is determined from a dose-response curve.

2. Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics of binding between an inhibitor and Mcl-1.

  • Principle: Mcl-1 protein is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to Mcl-1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

  • Protocol Outline:

    • Recombinant Mcl-1 protein is immobilized on a sensor chip.

    • A series of concentrations of the test compound are injected over the sensor surface.

    • The association and dissociation of the compound are monitored in real-time.

    • The resulting sensorgrams are fitted to a binding model to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Assays for Mcl-1 Inhibition

1. Cell Viability and Apoptosis Assays [16][17][18]

These assays determine the ability of an Mcl-1 inhibitor to induce programmed cell death in cancer cells.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

    • Protocol Outline:

      • Cells are treated with the test compound for a specified time.

      • Cells are harvested and washed with a binding buffer.

      • Cells are incubated with fluorescently labeled Annexin V and PI.

      • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic populations.

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with cell death.

    • Protocol Outline:

      • Cells are plated in a multi-well plate and treated with the test compound.

      • After the incubation period, a reagent containing luciferase and its substrate is added to the wells.

      • The luminescent signal, which is proportional to the amount of ATP, is measured using a luminometer.

2. Co-Immunoprecipitation (Co-IP) [19][20][21][22]

Co-IP is used to demonstrate that a compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim, Bak) within a cellular context.

  • Principle: A specific antibody is used to pull down a target protein (e.g., Mcl-1) from a cell lysate. If other proteins are bound to the target, they will be pulled down as well. The presence of these interacting proteins is then detected by Western blotting.

  • Protocol Outline:

    • Cells are treated with the test compound.

    • Cells are lysed to release proteins while maintaining protein-protein interactions.

    • The cell lysate is incubated with an antibody specific to Mcl-1.

    • Protein A/G beads are added to capture the antibody-Mcl-1 complex.

    • The beads are washed to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads and separated by SDS-PAGE.

    • Western blotting is performed using an antibody against the pro-apoptotic partner (e.g., Bim) to assess the amount of co-precipitated protein. A decrease in the co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.

Mcl-1 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of Mcl-1 in the apoptosis signaling cascade and a typical workflow for evaluating Mcl-1 inhibitors.

Mcl1_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Execution Apoptosis Execution Mcl1 Mcl-1 Bak Bak Mcl1->Bak Bcl2 Bcl-2 / Bcl-xL Bax Bax Bcl2->Bax Bim Bim / Puma Bim->Mcl1 Bim->Bcl2 Bim->Bak Bim->Bax MOMP MOMP Bak->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Mcl-1 Inhibitor Inhibitor->Mcl1

Caption: Mcl-1 signaling pathway in apoptosis.

Experimental_Workflow Start Novel Compound (e.g., this compound derivative) Biochemical Biochemical Assays (TR-FRET, SPR) Start->Biochemical Binding Affinity Cellular Cell-Based Assays (Viability, Apoptosis) Biochemical->Cellular Cellular Potency Mechanism Mechanism of Action (Co-IP) Cellular->Mechanism Target Engagement Lead_Opt Lead Optimization Mechanism->Lead_Opt Structure-Activity Relationship

Caption: Experimental workflow for evaluating Mcl-1 inhibitors.

References

In Vivo Metabolic Pathway Analysis: A Comparative Guide on 3-(3,5-Dimethylphenoxy)propanal and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo metabolic pathway of 3-(3,5-Dimethylphenoxy)propanal. Due to a lack of direct experimental data for this specific compound, its metabolic fate is predicted based on established principles of xenobiotic metabolism and compared with experimental data from structurally similar compounds, primarily 1-phenoxy-2-propanol.

Predicted Metabolic Pathway of this compound

The metabolism of xenobiotics, such as this compound, generally occurs in two phases.[1] Phase I involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. Phase II consists of conjugation reactions where an endogenous molecule is added to the xenobiotic or its metabolite to increase water solubility and facilitate excretion.[1]

For this compound, the following metabolic transformations are anticipated:

  • Phase I Metabolism:

    • Oxidation of the Aldehyde: The propanal moiety is expected to be readily oxidized to the corresponding carboxylic acid, forming 3-(3,5-Dimethylphenoxy)propionic acid.

    • Hydroxylation of the Propyl Side-Chain: The propyl chain can undergo hydroxylation at various positions.

    • Aromatic Hydroxylation: The dimethyl-substituted benzene ring may be hydroxylated.

    • Ether Cleavage (O-dealkylation): The ether linkage can be cleaved, leading to the formation of 3,5-dimethylphenol and a three-carbon aldehyde fragment that would be further metabolized. Aromatic ethers are known to be metabolized via this pathway.[2]

  • Phase II Metabolism:

    • Conjugation: The hydroxylated metabolites and the carboxylic acid metabolite are likely to undergo conjugation with glucuronic acid or sulfate to form more polar and excretable products.[1][2]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound met_acid 3-(3,5-Dimethylphenoxy)propionic acid parent->met_acid Aldehyde Oxidation met_hydrox_propyl Hydroxylated Propyl Metabolite parent->met_hydrox_propyl Side-Chain Hydroxylation met_hydrox_ring Ring-Hydroxylated Metabolite parent->met_hydrox_ring Aromatic Hydroxylation met_phenol 3,5-Dimethylphenol parent->met_phenol Ether Cleavage conj_acid Propionic Acid Conjugates (Glucuronide) met_acid->conj_acid Conjugation conj_hydrox_propyl Hydroxylated Propyl Conjugates (Glucuronide, Sulfate) met_hydrox_propyl->conj_hydrox_propyl Conjugation conj_hydrox_ring Ring-Hydroxylated Conjugates (Glucuronide, Sulfate) met_hydrox_ring->conj_hydrox_ring Conjugation conj_phenol Phenol Conjugates (Glucuronide, Sulfate) met_phenol->conj_phenol Conjugation

Figure 1: Predicted metabolic pathway of this compound.

Metabolism of a Structurally Similar Compound: 1-Phenoxy-2-propanol

A study on the metabolism of 1-phenoxy-2-propanol in Fischer 344 rats provides valuable insights into the likely metabolic fate of phenoxypropane derivatives.[3] Following a single oral administration, the compound was rapidly absorbed and excreted, primarily in the urine.[3]

The major metabolic pathways identified for 1-phenoxy-2-propanol were:

  • Ether Cleavage: A significant portion of the dose was metabolized to phenol, which was then excreted as sulfate and glutathione conjugates.[3]

  • Direct Conjugation: The parent compound, 1-phenoxy-2-propanol, was also excreted as glucuronide and sulfate conjugates.[3]

  • Ring Hydroxylation: A minor pathway involved hydroxylation of the phenyl ring of the parent compound.[3]

Quantitative Data Comparison

Direct quantitative metabolic data for this compound is unavailable. The following tables present the excretion data for 1-phenoxy-2-propanol in rats, which can serve as a reference for what might be expected for similar compounds.

Table 1: Excretion of Radioactivity in Rats Dosed with 14C-1-Phenoxy-2-propanol (% of Administered Dose)

Route of Excretion Low Dose (10 mg/kg) High Dose (100 mg/kg)
Urine 93 ± 5% 96 ± 3%
Feces < 10% < 10%
Total Recovery 100 - 106% 100 - 106%

Data from Saghir et al. (2003)[3]

Table 2: Comparison of Metabolite Profiles of 1-Phenoxy-2-propanol and Predicted Metabolites of this compound

Metabolite Type 1-Phenoxy-2-propanol (Observed in Rats) This compound (Predicted)
Ether Cleavage Products Phenol conjugates (61% of dose in acid-hydrolyzed urine)[3] 3,5-Dimethylphenol conjugates
Intact Molecule Metabolites Parent compound conjugates (13% of dose in acid-hydrolyzed urine)[3] 3-(3,5-Dimethylphenoxy)propionic acid and its conjugates
Ring Hydroxylation Ring-hydroxylated parent compound conjugates (minor)[3] Ring-hydroxylated conjugates

| Side-Chain Oxidation | Not a major reported pathway | 3-(3,5-Dimethylphenoxy)propionic acid and hydroxylated propyl metabolites |

Experimental Protocols

To definitively determine the metabolic pathway of this compound, an in vivo study, typically in a rodent model such as the rat, would be required. Below is a detailed, representative protocol for such a study.

1. Animal Model and Acclimation

  • Species: Male and female Sprague-Dawley or Fischer 344 rats are commonly used for xenobiotic metabolism studies.[3][4]

  • Housing: Animals should be housed in metabolism cages that allow for the separate collection of urine and feces.

  • Acclimation: A minimum of a one-week acclimation period to the housing conditions is recommended before the start of the study.

  • Diet: A standard laboratory diet and water should be provided ad libitum.

2. Dosing

  • Test Substance: this compound, preferably radiolabeled (e.g., with 14C) to facilitate tracking and quantification of all metabolites.

  • Formulation: The compound can be formulated as a suspension in a vehicle like 0.5% methyl cellulose in water.[3]

  • Administration: A single oral gavage is a common route of administration for assessing the metabolic fate of ingested compounds.[3]

  • Dose Levels: At least two dose levels, a low dose and a high dose, should be used to assess dose-dependent metabolism.

3. Sample Collection

  • Urine and Feces: Samples should be collected at regular intervals (e.g., 0-12h, 12-24h, 24-48h) post-dosing.[3]

  • Bile (optional): For a more comprehensive understanding of excretion, bile can be collected from bile-duct cannulated rats. This helps to identify metabolites that undergo enterohepatic circulation.[5][6]

  • Blood: Blood samples can be collected at various time points to determine the pharmacokinetic profile of the parent compound and its metabolites.

4. Sample Preparation and Analysis

  • Quantification of Radioactivity: If a radiolabeled compound is used, total radioactivity in urine, feces, and bile is quantified using liquid scintillation counting.

  • Metabolite Profiling and Identification:

    • Urine and bile samples are often analyzed directly or after enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.

    • Fecal samples are typically homogenized and extracted with a suitable solvent.

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the primary technique for separating, detecting, and identifying metabolites. It provides information on the mass-to-charge ratio of the parent compound and its metabolites, as well as their fragmentation patterns, which aids in structural elucidation.[7][8][9]

    • GC-MS (Gas Chromatography-Mass Spectrometry): This technique can also be used, particularly for more volatile metabolites or after derivatization of polar functional groups.

G cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase dosing Dosing of Rats (Oral Gavage) collection Sample Collection (Urine, Feces, Bile) dosing->collection prep Sample Preparation (Extraction, Hydrolysis) collection->prep analysis LC-MS/MS & GC-MS Analysis prep->analysis identification Metabolite Identification & Quantification analysis->identification

Figure 2: General experimental workflow for an in vivo metabolism study.

Conclusion

While the precise in vivo metabolic pathway of this compound has not been experimentally determined, a scientifically sound prediction can be made based on its chemical structure and the known metabolic pathways of similar compounds. The primary routes of metabolism are expected to involve oxidation of the aldehyde group to a carboxylic acid, hydroxylation of the side-chain and aromatic ring, and cleavage of the ether bond. These Phase I metabolites are then likely to be conjugated with glucuronic acid or sulfate to facilitate their excretion, primarily via the urine. The experimental data from 1-phenoxy-2-propanol strongly supports the significance of ether cleavage and conjugation as major metabolic pathways for phenoxyalkane structures.[3] Definitive characterization and quantification of the metabolites of this compound will require dedicated in vivo studies following established experimental protocols.

References

Safety Operating Guide

Safe Disposal of 3-(3,5-Dimethylphenoxy)propanal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Based on the hazardous characteristics of similar aldehydes and phenols, 3-(3,5-Dimethylphenoxy)propanal should be handled with caution. It is presumed to be a flammable liquid and vapor, harmful if swallowed or inhaled, and a skin and eye irritant.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][4]

Quantitative Hazard Data of Analogous Compounds:

Hazard ClassificationPropanalValeraldehyde3,5-Dimethylphenol
Flammability Highly flammable liquid and vapour (Category 2)[2][3]Flammable liquid and vaporCombustible
Acute Oral Toxicity Harmful if swallowed (Category 4)[1][2]-Toxic if swallowed[5][6]
Skin Corrosion/Irritation Causes skin irritation (Category 2)[1][2][3]-Toxic in contact with skin; Causes severe skin burns[5][6]
Eye Damage/Irritation Causes serious eye damage (Category 1)Causes serious eye irritationCauses severe eye damage[5][6]
Aquatic Hazard Harmful to aquatic life[1]-Harmful to aquatic life[5][6]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Unused Product: Unused or surplus this compound must be treated as hazardous waste. Do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.

2. Waste Collection and Storage:

  • Collect all waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][4] Ensure the storage area is secure and only accessible to authorized personnel.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and remove all ignition sources.[7]

  • Ventilate the area.

  • For small spills, use an inert absorbent material, such as vermiculite or sand, to soak up the chemical.[4][8] Do not use combustible materials like paper towels without first neutralizing the spill.

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[4][8]

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5][6]

  • Contact your institution's EHS department to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) F Is there a spill? A->F B Unused Product or Contaminated Material? C Collect in a Labeled, Sealed Hazardous Waste Container B->C D Store in a Cool, Dry, Ventilated Area C->D E Contact Environmental Health & Safety (EHS) for Professional Disposal D->E F->B No G Small Spill F->G Yes, Small H Large Spill F->H Yes, Large I Absorb with Inert Material (e.g., Vermiculite, Sand) G->I K Evacuate and Call EHS Immediately H->K J Collect with Non-Sparking Tools I->J J->C

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(3,5-Dimethylphenoxy)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(3,5-Dimethylphenoxy)propanal. The following procedures are based on the known hazards of its core chemical structures: aldehydes and aromatic ethers. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound for definitive guidance.

Primary Hazard Assessment

This compound combines the functional groups of an aldehyde and an aromatic ether. This chemical structure suggests the following potential hazards:

  • Flammability: Like many aldehydes, this compound is likely flammable. Vapors may form explosive mixtures with air and can be ignited by hot surfaces, sparks, or open flames.[1][2][3][4]

  • Irritation: Aldehydes are known to cause skin, eye, and respiratory tract irritation.[1][3][4][5]

  • Toxicity: It may be harmful if swallowed or inhaled.[1][3][4][5]

  • Peroxide Formation: Ethers have the potential to form explosive peroxides upon exposure to air and light over time.[2][5][6][7][8]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8][9][10][11] For prolonged contact or high-volume use, heavier-duty gloves like butyl rubber may be necessary.[10]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are required.[7][8][9][10] A face shield may be appropriate for splash hazards.[9][10][11]
Skin and Body Protection A flame-resistant lab coat buttoned to full length is mandatory.[7][10] Wear long pants and closed-toe shoes.[7][8][9] For significant splash potential, a chemical-resistant apron should be worn.[9]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[7][8][10][12] If use outside a fume hood is unavoidable, a respirator with organic vapor cartridges may be required.[8][11]

Operational Plan for Safe Handling

1. Engineering Controls and Preparation:

  • Always handle this compound in a properly functioning chemical fume hood.[7][8][10][12]

  • Ensure an eyewash station and safety shower are readily accessible.[13]

  • Remove all potential ignition sources from the work area, including hot plates, open flames, and spark-producing equipment.[2][6][12]

  • Ground all equipment to prevent static discharge.[2][13]

2. Handling Procedures:

  • Wear the appropriate PPE as outlined in the table above.

  • When transferring the chemical, do so slowly to minimize splashing and vapor generation.

  • Keep containers tightly closed when not in use.[1][2][3][4][6][13]

  • Label all containers with the chemical name, date received, and date opened to monitor for potential peroxide formation.[7]

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8][10]

  • Do not eat, drink, or smoke in the laboratory.[1][4][5][13]

  • Remove any contaminated clothing immediately and wash it before reuse.[1][2][4][9][13]

Disposal Plan

1. Waste Collection:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams.

2. Disposal Procedure:

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

  • Do not pour this chemical down the drain.[6]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Inspect PPE for Integrity prep1->prep2 prep3 Clear Ignition Sources prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Transfer Chemical in Fume Hood handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Segregate Hazardous Waste handle3->clean1 Proceed to Cleanup clean2 Decontaminate Work Area clean1->clean2 clean3 Remove and Inspect PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 end Safe Completion clean4->end End of Process

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethylphenoxy)propanal
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethylphenoxy)propanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.